Product packaging for 3,3',4,4'-Tetramethylbiphenyl(Cat. No.:CAS No. 4920-95-0)

3,3',4,4'-Tetramethylbiphenyl

Cat. No.: B1215186
CAS No.: 4920-95-0
M. Wt: 210.31 g/mol
InChI Key: YXBIAYXZUDJVEB-UHFFFAOYSA-N
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Description

3,3',4,4'-Tetramethylbiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18 B1215186 3,3',4,4'-Tetramethylbiphenyl CAS No. 4920-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethylphenyl)-1,2-dimethylbenzene
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InChI

InChI=1S/C16H18/c1-11-5-7-15(9-13(11)3)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBIAYXZUDJVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9074646
Record name 1,1'-Biphenyl, 3,3',4,4'-tetramethyl-
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Molecular Weight

210.31 g/mol
Source PubChem
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CAS No.

4920-95-0
Record name 3,3′,4,4′-Tetramethylbiphenyl
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Record name 3,3',4,4'-Tetramethylbiphenyl
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Record name 1,1'-Biphenyl, 3,3',4,4'-tetramethyl-
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Record name 1,1'-Biphenyl, 3,3',4,4'-tetramethyl-
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Record name 3,3',4,4'-Tetramethylbiphenyl
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Record name 3,3′,4,4′-Tetramethylbiphenyl
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Foundational & Exploratory

An In-depth Technical Guide to 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4920-95-0

This technical guide provides a comprehensive overview of 3,3',4,4'-tetramethylbiphenyl, a significant biphenyl derivative. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis methodologies, and potential applications.

Chemical and Physical Properties

This compound, also known as 3,3',4,4'-tetramethyl-1,1'-biphenyl, is a solid organic compound.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
CAS Number 4920-95-0[1]
Molecular Formula C₁₆H₁₈[1]
Molecular Weight 210.31 g/mol [1]
Appearance White to cream crystals or powder[2]
Melting Point 74-77 °C[3]
Boiling Point 317.5 °C (Predicted)[3]
Density 0.956 g/cm³[3]
Flash Point 151.6 °C[3]
IUPAC Name 3,3',4,4'-tetramethyl-1,1'-biphenyl[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic coupling reactions. The most common methods include Grignard reagent coupling, Ullmann coupling, and Suzuki-Miyaura coupling. Each of these methods offers distinct advantages and is suited for different laboratory settings and scales of production.

Experimental Protocols

1. Grignard Reagent Coupling

This method involves the formation of a Grignard reagent from a halogenated xylene derivative, followed by a coupling reaction. A Chinese patent describes a manganese-catalyzed coupling of a Grignard reagent prepared from a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene.[5] While this patent aims for a mixture of isomers, the fundamental steps can be adapted for the specific synthesis of this compound by using 4-halo-o-xylene as the starting material.

Materials:

  • 4-bromo-1,2-dimethylbenzene (4-bromo-o-xylene)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Anhydrous nickel chloride (catalyst)

  • Dilute hydrochloric acid

  • Ethanol

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.

  • Add a solution of 4-bromo-1,2-dimethylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

  • Once the reaction starts, continue the addition of the 4-bromo-1,2-dimethylbenzene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: In a separate flask, prepare a suspension of anhydrous nickel chloride in anhydrous THF.

  • Cool the Grignard reagent to 0 °C and slowly add the nickel chloride suspension.

  • Allow the reaction mixture to warm to room temperature and then reflux overnight.[6]

  • Workup: Cool the reaction mixture and quench by the slow addition of dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield white crystals of this compound.[6] The reported melting point of the product from a similar synthesis is 112-115 °C.[6]

2. Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via copper-catalyzed coupling of aryl halides.

Materials:

  • 4-iodo-1,2-dimethylbenzene

  • Copper powder

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 4-iodo-1,2-dimethylbenzene and activated copper powder in DMF.

  • Heat the mixture at a high temperature (typically >150 °C) with vigorous stirring under an inert atmosphere for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture and filter to remove the copper residues.

  • Extract the filtrate with an organic solvent and wash with water to remove DMF.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

3. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.

Materials:

  • 4-bromo-1,2-dimethylbenzene

  • (3,4-dimethylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water solvent mixture

Procedure:

  • In a reaction flask, dissolve 4-bromo-1,2-dimethylbenzene, (3,4-dimethylphenyl)boronic acid, and potassium carbonate in a mixture of toluene and water.

  • Add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ and PPh₃.

  • Heat the reaction mixture to reflux under an inert atmosphere for several hours.

  • Monitor the reaction by TLC or GC.

  • Workup: Cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Synthesis Workflow and Logic

The synthesis of this compound fundamentally relies on the formation of a new carbon-carbon bond between two 3,4-dimethylphenyl units. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reactions Coupling Reactions cluster_product Product SM1 4-Halo-1,2-dimethylbenzene Grignard Grignard Coupling SM1->Grignard Ullmann Ullmann Coupling SM1->Ullmann Suzuki Suzuki Coupling SM1->Suzuki SM2 (3,4-Dimethylphenyl)boronic acid SM2->Suzuki Product This compound Grignard->Product Ullmann->Product Suzuki->Product

Caption: Synthetic routes to this compound.

Spectroscopic Data

Expected ¹H NMR (CDCl₃):

  • Aromatic Protons: Signals are expected in the range of δ 7.0-7.5 ppm. The substitution pattern of the two phenyl rings will lead to a complex splitting pattern.

  • Methyl Protons: Two distinct singlets for the methyl groups at the 3,3' and 4,4' positions are anticipated, likely in the region of δ 2.2-2.4 ppm.

Expected ¹³C NMR (CDCl₃):

  • Aromatic Carbons: Signals for the aromatic carbons are expected in the region of δ 125-140 ppm. This will include signals for the substituted and unsubstituted carbons of the biphenyl core.

  • Methyl Carbons: Signals for the methyl carbons are expected in the aliphatic region, around δ 19-21 ppm.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 210, corresponding to its molecular weight.[6]

Crystal Structure

As of the current literature survey, a solved crystal structure for this compound has not been deposited in major crystallographic databases. However, the crystal structure of a related derivative, tetramethyl 3,3',4,4'-biphenyltetracarboxylate, has been determined, providing some insight into the potential packing and conformation of the biphenyl core.[7]

Applications and Biological Relevance

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[8] Its rigid biphenyl core and the presence of methyl groups make it a useful building block in materials science and medicinal chemistry.

Potential Applications:

  • Ligand Synthesis: The biphenyl scaffold is a common feature in ligands for transition metal catalysis. The methyl groups can influence the steric and electronic properties of the resulting metal complexes.

  • Organic Electronics: Biphenyl derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their conjugated system.

  • Precursor for Polyimides: The tetramethylbiphenyl unit can be a component in the synthesis of high-performance polyimides, which are known for their thermal stability.[6]

Relevance in Drug Development: While there is no direct evidence of this compound itself being a therapeutic agent, the biphenyl moiety is a well-established pharmacophore in numerous drugs. For instance, many angiotensin II receptor antagonists, such as valsartan, feature a biphenyl scaffold.[9] The study of substituted biphenyls like this compound can contribute to the understanding of structure-activity relationships in drug design.[10][11]

No specific signaling pathways involving this compound have been identified in the current literature. However, the biological activity of biphenyl derivatives is an active area of research, with studies exploring their potential as antimicrobial, anti-inflammatory, and anticancer agents.[10]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Safety_Information cluster_hazard Hazards cluster_precaution Precautions H1 Harmful if swallowed H2 Causes serious eye irritation H3 Very toxic to aquatic life P1 Wear protective gloves P2 Wear eye protection P3 Use in a well-ventilated area Compound This compound Compound->H1 Compound->H2 Compound->H3 Compound->P1 Compound->P2 Compound->P3

Caption: Key safety information for this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,3',4,4'-Tetramethylbiphenyl (CAS 4920-95-0). The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work.

Chemical Identity

This compound, also known as 4-(3,4-Dimethylphenyl)-1,2-dimethylbenzene, is an organic compound.[1] Its structure consists of a biphenyl backbone with four methyl group substituents.

Synonyms: 3,3',4,4'-Tetramethyl-1,1'-biphenyl, 3,3',4,4'-Tetramethyldiphenyl, 3,4,3',4'-Tetramethylbiphenyl[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are compiled from various chemical databases and suppliers.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈[1][2][3][4]
Molecular Weight 210.31 g/mol [1][2][3][4]
Appearance White to cream crystals or powder[5]
Melting Point 74-77 °C[1][3][6][7][8]
Boiling Point 317.5 °C at 760 mmHg (Predicted)[1][3][6][8][9]
Density 0.956 g/cm³[1][3][6][8][9]
Flash Point 151.6 °C[1][3][9]
Vapor Pressure 0.000715 mmHg at 25°C[3]
Refractive Index 1.551[3][9]
CAS Number 4920-95-0[1][2]
InChI Key YXBIAYXZUDJVEB-UHFFFAOYSA-N[5][7]
SMILES CC1=CC=C(C=C1C)C1=CC=C(C)C(C)=C1[5][7]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. The following spectral information for this compound has been reported:

  • Mass Spectrometry (GC-MS): Data is available in the NIST Mass Spectrometry Data Center.[2]

  • Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra have been recorded.[2]

  • Raman Spectroscopy: FT-Raman spectra are available.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in public databases. The boiling point is noted as a predicted value.[3][6][8] For spectroscopic analyses, the instrumentation used is documented, for instance, a Bruker Tensor 27 FT-IR for IR spectra and a Bruker MultiRAM Stand Alone FT-Raman Spectrometer for Raman spectra.[2] However, specific details regarding sample preparation, instrument parameters, and data processing are not provided in the cited sources. For rigorous research and development, it is recommended to perform independent measurements of these properties under controlled laboratory conditions.

Applications and Logical Workflow

This compound serves as a valuable compound in various scientific domains. Its primary applications are in chemical analysis and as an intermediate in chemical synthesis.

Applications_of_3_3_4_4_Tetramethylbiphenyl Applications of this compound A This compound B Chemical Analysis A->B Used as a D Chemical Synthesis A->D Utilized in F Research & Development A->F Serves in C Component in Modified Coal Tar Analysis B->C Specifically for E Starting Material / Intermediate D->E As a G Study of Biphenyl Compounds F->G As a model for

Caption: Logical workflow of this compound applications.

Safety and Handling

Based on available safety data, this compound is harmful if swallowed and causes serious eye irritation.[2] It is also very toxic to aquatic life.[2] Appropriate personal protective equipment should be used when handling this chemical, and contact with skin and eyes should be avoided.[3] It is advised not to breathe the dust.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological significance of 3,3',4,4'-tetramethylbiphenyl. This document is intended to serve as a valuable resource for professionals in research and development, particularly those in the fields of medicinal chemistry and drug discovery.

Core Molecular and Physical Properties

This compound is a substituted aromatic hydrocarbon. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₈[1][2]
Molecular Weight 210.31 g/mol [1][2]
IUPAC Name 4-(3,4-dimethylphenyl)-1,2-dimethylbenzene[1]
CAS Number 4920-95-0[2]
Melting Point 74-77 °C[3]
Boiling Point 317.5 °C at 760 mmHg[3]
Appearance White to cream crystals or powder
Density 0.956 g/cm³[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organometallic coupling reactions. The primary methods involve the formation of a carbon-carbon bond between two molecules of a halogenated o-xylene derivative.

Grignard Reagent-Based Synthesis

A common and effective method for the preparation of this compound involves the use of a Grignard reagent. This process typically involves the following steps:

  • Formation of the Grignard Reagent: A halogenated o-xylene, such as 4-chloro-o-xylene or 4-bromo-o-xylene, is reacted with magnesium metal in an anhydrous ether solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent (3,4-dimethylphenylmagnesium halide). The presence of iodine is often used to activate the magnesium surface.

  • Coupling Reaction: The prepared Grignard reagent is then subjected to a coupling reaction. While self-coupling can occur, the use of a transition metal catalyst, such as a manganese-containing compound, can promote the desired homocoupling to yield this compound.

A patented method describes the use of a manganese catalyst for the coupling of the Grignard reagent prepared from halogenated o-xylene.

Ullmann Coupling Reaction

The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds, which involves the copper-promoted coupling of two molecules of an aryl halide. For the synthesis of this compound, 4-halo-o-xylene would be heated in the presence of copper powder. Modern modifications of the Ullmann reaction may employ palladium or nickel catalysts, which can allow for milder reaction conditions.

Experimental Protocols

While specific, detailed laboratory-scale protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, the following represents a generalized workflow based on established chemical principles.

General Protocol for Grignard Synthesis

G reagents Halogenated o-xylene, Magnesium, Iodine, Anhydrous Ether grignard Formation of Grignard Reagent reagents->grignard catalyst Addition of Manganese Catalyst grignard->catalyst coupling Coupling Reaction catalyst->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

Caption: Generalized workflow for the Grignard synthesis of this compound.

  • Apparatus: All glassware must be thoroughly dried to exclude water, which would quench the Grignard reagent. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: To a flask containing magnesium turnings and a crystal of iodine, a solution of 4-halo-o-xylene in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated, often evidenced by a color change and gentle refluxing.

  • Coupling: Once the Grignard reagent has formed, a manganese-based catalyst is added. The reaction mixture is then stirred, possibly with heating, for a sufficient time to allow for the coupling to proceed.

  • Workup and Isolation: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl). The product is then extracted into an organic solvent, and the organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Analytical Methodologies

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

Analytical TechniqueKey Parameters and Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS) GC: A non-polar capillary column (e.g., DB-5ms) is suitable. The oven temperature program would be optimized to ensure good separation from any impurities. MS: Electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 210, with characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the methyl protons. The integration of these signals would be consistent with the C₁₆H₁₈ formula. ¹³C NMR: The spectrum would display the expected number of signals for the aromatic and methyl carbons.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C stretching vibrations of the aromatic rings.
High-Performance Liquid Chromatography (HPLC) A reversed-phase C18 or a phenyl-based column would be appropriate. The mobile phase would typically consist of a mixture of acetonitrile or methanol and water, possibly with a buffer to control the pH. Detection can be achieved using a UV detector.

Biological Activity and Toxicological Profile

Direct studies on the biological activity and signaling pathways of this compound are limited. However, information on its safety and the activities of structurally related compounds can provide valuable insights.

Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes serious eye irritation.

Developmental Toxicity

A study in outbred albino (CD-1) mice indicated that this compound did not show signs of maternal or developmental toxicity at a dose of 64 mg/kg/day. This is in contrast to its chlorinated analog, 3,3',4,4'-tetrachlorobiphenyl, which was found to be toxic to the conceptus.

Potential Signaling Pathway Interactions (Inferred from Analogs)

While no specific signaling pathways have been elucidated for this compound, studies on structurally similar biphenyl derivatives suggest potential areas for investigation. The substitution pattern on the biphenyl core is a key determinant of biological activity.

G cluster_0 Substituted Biphenyls cluster_1 Potential Target Pathways 3,3',4,4'-Tetrabromobiphenyl 3,3',4,4'-Tetrabromobiphenyl AhR Aryl Hydrocarbon Receptor (AhR) 3,3',4,4'-Tetrabromobiphenyl->AhR Induces 3,3',5,5'-Tetramethoxybiphenyl-\n4,4'-diol 3,3',5,5'-Tetramethoxybiphenyl- 4,4'-diol PI3K_AKT_NFkB PI3K/AKT/NF-κB Pathway 3,3',5,5'-Tetramethoxybiphenyl-\n4,4'-diol->PI3K_AKT_NFkB Inhibits 3,3',5,5'-Tetrabromobiphenyl 3,3',5,5'-Tetrabromobiphenyl TLR4_NFkB TLR4/NF-κB Pathway 3,3',5,5'-Tetrabromobiphenyl->TLR4_NFkB Activates

Caption: Inferred potential signaling pathway interactions based on related biphenyl analogs.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Halogenated biphenyls, such as 3,3',4,4'-tetrabromobiphenyl, are known to be potent inducers of the aryl hydrocarbon hydroxylase (AHH) enzyme, which is regulated by the AhR pathway. This pathway is a key regulator of xenobiotic metabolism and has been implicated in toxicological responses.

  • PI3K/AKT/NF-κB Pathway: A methoxylated biphenyl derivative, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, has been shown to induce apoptosis in lung cancer cells by inhibiting the PI3K/AKT/NF-κB signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition is a common strategy in cancer therapy.

  • TLR4/NF-κB Pathway: 3,3′,5,5′-Tetrabromobiphenyl has been demonstrated to mediate immunotoxicity in zebrafish via the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. This pathway plays a central role in the innate immune response and inflammation.

Given these findings with related molecules, it is plausible that this compound could interact with one or more of these or other cellular signaling pathways. Further research is warranted to elucidate its specific biological effects and mechanisms of action.

Applications in Research and Drug Development

Biphenyl scaffolds are prevalent in a wide range of pharmacologically active compounds. This compound can serve as a valuable building block or a lead compound in drug discovery programs. Its relatively simple, non-polar structure can be systematically modified to explore structure-activity relationships (SAR) for various therapeutic targets. The methyl groups provide steric bulk and lipophilicity, which can influence binding to biological targets and affect pharmacokinetic properties.

Conclusion

This compound is a well-characterized compound with established synthetic routes and analytical methods. While direct evidence of its biological activity is currently sparse, the known activities of its structural analogs suggest that it could be a valuable tool for chemical biology and a starting point for the development of novel therapeutics. Further investigation into its potential interactions with key cellular signaling pathways is a promising area for future research.

References

An In-depth Technical Guide to 3,3',4,4'-Tetramethylbiphenyl: Structure, Isomerism, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',4,4'-tetramethylbiphenyl, a substituted aromatic hydrocarbon. The document details its chemical structure, explores the nuances of its isomerism, including positional isomers and the absence of atropisomerism, and presents key physicochemical properties in a comparative format. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of this compound via a nickel-catalyzed coupling reaction, and provides guidance on its characterization using modern spectroscopic techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

Biphenyl and its derivatives are a significant class of organic compounds, widely utilized as scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. The substitution pattern on the biphenyl core profoundly influences its physical, chemical, and biological properties. This compound is a specific isomer of tetramethylbiphenyl, the properties and synthesis of which are of interest for various research and development applications. Understanding its structure and the characteristics of its related isomers is crucial for its effective utilization.

Chemical Structure and Properties of this compound

This compound consists of two benzene rings linked by a single carbon-carbon bond, with methyl groups attached at the 3, 3', 4, and 4' positions.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₈[1]
Molecular Weight 210.31 g/mol [1]
CAS Number 4920-95-0[1]
IUPAC Name 1,2-dimethyl-4-(3,4-dimethylphenyl)benzene[1]
Melting Point 74-77 °C[2]
Boiling Point 317.5 °C (predicted)[2]
Appearance White to cream crystals or powder

Isomerism in Tetramethylbiphenyls

Isomerism plays a critical role in defining the properties of chemical compounds. For tetramethylbiphenyl, both positional isomerism and stereoisomerism are important considerations.

Positional Isomers

Positional isomers of tetramethylbiphenyl have the same molecular formula (C₁₆H₁₈) but differ in the positions of the four methyl groups on the biphenyl skeleton. These differences in substitution patterns lead to variations in their physical properties, such as melting and boiling points.

Table 2: Physical Properties of Selected Tetramethylbiphenyl Positional Isomers

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)
This compound 4920-95-074-77317.5 (predicted)
2,2',5,5'-Tetramethylbiphenyl 3075-84-148-51282.3
3,3',5,5'-Tetramethylbiphenyl 25570-02-949-51322.0 (predicted)
2,2',4,4'-Tetramethylbiphenyl 3976-36-141288
2,2',6,6'-Tetramethylbiphenyl 4036-43-5N/AN/A
Stereoisomerism: The Absence of Atropisomerism in this compound

Substituted biphenyls can exhibit a unique form of stereoisomerism called atropisomerism, which arises from hindered rotation around the single bond connecting the two aryl rings. This restricted rotation is primarily caused by the presence of bulky substituents at the ortho-positions (2, 2', 6, and 6'). When the rotational barrier is high enough, stable enantiomers can be isolated.

However, in the case of this compound, the methyl groups are not located at the ortho-positions. Consequently, the steric hindrance is insufficient to significantly restrict the rotation around the central C-C bond at room temperature. Therefore, this compound is an achiral molecule and does not exhibit atropisomerism.

G Substituted Biphenyls Substituted Biphenyls Atropisomerism Atropisomerism Substituted Biphenyls->Atropisomerism can exhibit Hindered Rotation\n(High Rotational Barrier) Hindered Rotation (High Rotational Barrier) Atropisomerism->Hindered Rotation\n(High Rotational Barrier) caused by Bulky ortho-Substituents\n(e.g., at 2, 2', 6, 6' positions) Bulky ortho-Substituents (e.g., at 2, 2', 6, 6' positions) Hindered Rotation\n(High Rotational Barrier)->Bulky ortho-Substituents\n(e.g., at 2, 2', 6, 6' positions) due to This compound This compound No ortho-Substituents No ortho-Substituents This compound->No ortho-Substituents has Low Rotational Barrier Low Rotational Barrier No ortho-Substituents->Low Rotational Barrier leads to No Atropisomerism (Achiral) No Atropisomerism (Achiral) Low Rotational Barrier->No Atropisomerism (Achiral) results in G cluster_0 Synthesis Workflow Start Start Catalyst Preparation\n(NiCl₂ + PPh₃ in DMF) Catalyst Preparation (NiCl₂ + PPh₃ in DMF) Start->Catalyst Preparation\n(NiCl₂ + PPh₃ in DMF) Reaction Setup\n(Add Zn dust and 4-bromo-1,2-dimethylbenzene) Reaction Setup (Add Zn dust and 4-bromo-1,2-dimethylbenzene) Catalyst Preparation\n(NiCl₂ + PPh₃ in DMF)->Reaction Setup\n(Add Zn dust and 4-bromo-1,2-dimethylbenzene) Heating and Stirring\n(80-90 °C, 12-24h) Heating and Stirring (80-90 °C, 12-24h) Reaction Setup\n(Add Zn dust and 4-bromo-1,2-dimethylbenzene)->Heating and Stirring\n(80-90 °C, 12-24h) Work-up\n(Quenching, Extraction, Washing) Work-up (Quenching, Extraction, Washing) Heating and Stirring\n(80-90 °C, 12-24h)->Work-up\n(Quenching, Extraction, Washing) Purification\n(Column Chromatography) Purification (Column Chromatography) Work-up\n(Quenching, Extraction, Washing)->Purification\n(Column Chromatography) Characterization\n(NMR, IR, MS) Characterization (NMR, IR, MS) Purification\n(Column Chromatography)->Characterization\n(NMR, IR, MS) Final Product\n(this compound) Final Product (this compound) Characterization\n(NMR, IR, MS)->Final Product\n(this compound)

References

Spectroscopic Profile of 3,3',4,4'-Tetramethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3',4,4'-tetramethylbiphenyl, a substituted aromatic hydrocarbon of interest in various fields of chemical research and development. This document presents tabulated spectroscopic data for proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols for obtaining this data are also provided, along with a visual representation of the general experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityAssignment
7.33dAr-H
7.28sAr-H
7.18dAr-H
2.32sAr-CH₃
2.30sAr-CH₃

d: doublet, s: singlet

Table 2: ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
138.5Ar-C
136.5Ar-C
134.4Ar-C
129.9Ar-CH
127.0Ar-CH
124.3Ar-CH
19.9Ar-CH₃
19.5Ar-CH₃
Table 3: Mass Spectrometry (GC-MS) Data
m/zRelative IntensityAssignment
210100%[M]⁺ (Molecular Ion)
195High[M-CH₃]⁺
211Moderate[M+1]⁺ (Isotopic Peak)
Table 4: Infrared (FT-IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850StrongC-H stretch (methyl)
~1610, 1500, 1450Medium-StrongC=C stretch (aromatic)
~1460, 1380MediumC-H bend (methyl)
~800-900StrongC-H out-of-plane bend (aromatic)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 10-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 512-1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 200-220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC Parameters (Typical):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 min at 280 °C.

MS Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound powder onto the center of the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

FT-IR Acquisition Parameters (Typical):

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to sample analysis.

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Assign these bands to the corresponding functional groups and vibrational modes in the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ MS GC-MS Sample->MS Dissolve in solvent IR FT-IR Spectroscopy Sample->IR Solid sample (ATR or KBr) NMR_Data Chemical Shifts (δ) Coupling Constants (J) Peak Assignments NMR->NMR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data IR_Data Wavenumbers (cm⁻¹) Functional Group Identification IR->IR_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

A Technical Guide to the Solubility of 3,3',4,4'-Tetramethylbiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its behavior in various scientific and industrial applications, including chemical synthesis, formulation development, and toxicological studies. This technical guide addresses the solubility of 3,3',4,4'-tetramethylbiphenyl in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document, therefore, serves as a comprehensive methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines detailed experimental protocols, provides a structured format for data presentation, and includes visualizations of the experimental workflow to ensure consistency and comparability of results across different laboratories.

Introduction: The Importance of Solubility Data

This compound is an organic compound belonging to the biphenyl class of hydrocarbons.[1][2] Biphenyls and their derivatives are of interest in various fields, including as heat transfer fluids, in the synthesis of other organic compounds, and as intermediates in drug discovery.[3][4] The solubility of this compound in organic solvents is a fundamental parameter that dictates its utility in solution-based chemical reactions, purification processes such as crystallization, and its formulation for toxicological and pharmacological evaluation. A thorough understanding of its solubility profile across a range of solvents with varying polarities is essential for its effective application and for predicting its environmental fate and transport. Given the lack of specific solubility data in the literature, this guide provides a standardized approach to generating this crucial information.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can provide initial insights into its likely solubility behavior. For instance, its nonpolar structure suggests that it will be more soluble in nonpolar organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4920-95-0[5]
Molecular Formula C₁₆H₁₈[5]
Molecular Weight 210.32 g/mol [5]
Melting Point 74-77 °C[6][7]
Boiling Point 317.5 ± 37.0 °C (Predicted)[6]
Density 0.956 g/cm³[6]
Appearance White to off-white crystalline powder[8]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used isothermal shake-flask method.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, hexane) of analytical grade or higher

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution:

    • Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9]

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Data Calculation:

    • Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

experimental_workflow start Start: Prepare Materials prepare_solutions Add excess this compound to vials with known solvent volume start->prepare_solutions equilibration Equilibrate at constant temperature (24-72 hours) prepare_solutions->equilibration phase_separation Allow solid to settle (or centrifuge) equilibration->phase_separation sample_collection Withdraw and filter supernatant phase_separation->sample_collection dilution Dilute filtered solution sample_collection->dilution quantification Analyze concentration (e.g., HPLC-UV) dilution->quantification data_calculation Calculate solubility quantification->data_calculation end_process End: Report Data data_calculation->end_process

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison. Table 2 provides a template for reporting the solubility of this compound in various organic solvents at a specified temperature.

Table 2: Solubility of this compound in Organic Solvents at 25 °C (Template)

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1
Toluene2.4
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6

Logical Workflow for Compound Characterization

The determination of solubility is a key step in the overall characterization of a novel or understudied compound like this compound. The following diagram illustrates a logical workflow for such a characterization process.

compound_characterization cluster_properties Physicochemical Characterization synthesis Synthesis and Purification of This compound structural_elucidation Structural Elucidation (NMR, MS, etc.) synthesis->structural_elucidation physicochemical_properties Determination of Physicochemical Properties structural_elucidation->physicochemical_properties solubility_determination Solubility Determination in various solvents physicochemical_properties->solubility_determination stability_studies Stability Studies solubility_determination->stability_studies toxicological_assessment In Vitro / In Vivo Toxicological Assessment stability_studies->toxicological_assessment application_development Application-Specific Development toxicological_assessment->application_development

Caption: Logical workflow for the characterization of a biphenyl compound.

Conclusion

References

In-Depth Technical Guide: Health and Safety Information for 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Chemical and Physical Properties

3,3',4,4'-Tetramethylbiphenyl is a biphenyl derivative with the chemical formula C₁₆H₁₈.[1][2] It is a solid at room temperature and appears as a white to cream-colored crystalline powder.[3]

PropertyValueSource
CAS Number 4920-95-0[1][4]
Molecular Formula C₁₆H₁₈[1][2][4]
Molecular Weight 210.31 g/mol [1]
Melting Point 74-77 °C[5]
Boiling Point 317.5 °C (Predicted)[5]
Density 0.956 g/cm³[5]
Appearance White to cream crystals or powder[3]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][6]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][6]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life[1][6]
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects[1][6]

GHS Pictograms:

  • alt text

  • alt text

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive set of precautionary statements should be followed when handling this compound. These include measures for prevention, response, storage, and disposal.[1] Key preventative measures include:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Toxicological Information

Limited specific toxicological data for this compound is available in the public domain. Much of the understanding of its potential toxicity is inferred from studies on structurally similar compounds, particularly polychlorinated biphenyls (PCBs).

Acute Toxicity

The compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1] However, a specific median lethal dose (LD50) for oral, dermal, or inhalation routes has not been identified in the reviewed literature.

Eye Irritation

This compound is classified as causing serious eye irritation (Category 2).[1] Contact with the eyes is expected to result in significant irritation.

Developmental and Reproductive Toxicity

A study in outbred albino (CD-1) mice investigated the developmental toxicity of this compound. In this study, pregnant mice were administered the compound by gavage at a dose of 64 mg/kg/day from gestation days 6 to 15. The results showed no indications of maternal or developmental toxicity at this dose level.[7]

Carcinogenicity, Mutagenicity, and Genotoxicity

There is no specific information available in the reviewed literature regarding the carcinogenic, mutagenic, or genotoxic potential of this compound.

Ecotoxicological Information

This compound is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 and Aquatic Chronic 1).[1] Extreme caution should be exercised to prevent its release into the environment. Specific EC50 or LC50 values for aquatic organisms have not been identified in the reviewed literature.

Potential Mechanisms of Toxicity (Inferred from Structurally Related Compounds)

The toxicity of biphenyl compounds, particularly PCBs, is often mediated through the Aryl Hydrocarbon (Ah) receptor . Activation of the Ah receptor can lead to a cascade of downstream events, including the induction of cytochrome P450 enzymes.

The metabolism of some biphenyls, such as 3,3',4,4'-tetrachlorobiphenyl, has been shown to be dependent on Cytochrome P450 1A (CYP1A) induction. This suggests that the metabolic pathway of this compound may also involve this enzyme system.

G cluster_0 Cellular Environment 3,3',4,4'-TMBP 3,3',4,4'-TMBP Ah Receptor Ah Receptor CYP1A Induction CYP1A Induction Metabolism Metabolism Toxic Effects Toxic Effects

Experimental Protocols (General)

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)
  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Administration: A single oral dose is administered to the animals by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

G Start Start Animal Selection & Acclimatization Animal Selection & Acclimatization Start->Animal Selection & Acclimatization Dose Preparation Dose Preparation Animal Selection & Acclimatization->Dose Preparation Oral Gavage Oral Gavage Dose Preparation->Oral Gavage Observation (14 days) Observation (14 days) Oral Gavage->Observation (14 days) Data Collection Data Collection Observation (14 days)->Data Collection Necropsy Necropsy Data Collection->Necropsy End End Necropsy->End

Eye Irritation Study (General Protocol based on OECD Guideline 405)
  • Test Animals: Healthy, adult albino rabbits are typically used.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity, and iritis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The severity of the ocular lesions is scored using a standardized system.

  • Reversibility: The reversibility of any observed effects is assessed over a period of up to 21 days.

G Start Start Animal Preparation Animal Preparation Start->Animal Preparation Test Substance Application Test Substance Application Animal Preparation->Test Substance Application Ocular Examination (1, 24, 48, 72h) Ocular Examination (1, 24, 48, 72h) Test Substance Application->Ocular Examination (1, 24, 48, 72h) Scoring of Lesions Scoring of Lesions Ocular Examination (1, 24, 48, 72h)->Scoring of Lesions Reversibility Assessment (up to 21d) Reversibility Assessment (up to 21d) Scoring of Lesions->Reversibility Assessment (up to 21d) End End Reversibility Assessment (up to 21d)->End

Aquatic Toxicity Study (General Protocol based on OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)
  • Test Organism: Daphnia magna (water flea).

  • Test Substance Preparation: A series of concentrations of the test substance in a suitable medium are prepared.

  • Exposure: Daphnids are exposed to the different concentrations of the test substance for a period of 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

G Start Start Prepare Test Concentrations Prepare Test Concentrations Start->Prepare Test Concentrations Expose Daphnia (48h) Expose Daphnia (48h) Prepare Test Concentrations->Expose Daphnia (48h) Record Immobilization (24h & 48h) Record Immobilization (24h & 48h) Expose Daphnia (48h)->Record Immobilization (24h & 48h) Calculate EC50 Calculate EC50 Record Immobilization (24h & 48h)->Calculate EC50 End End Calculate EC50->End

Handling and Safety Precautions

Due to the hazardous nature of this compound, strict safety protocols should be followed.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Summary and Conclusions

This compound is a chemical that presents several health and environmental hazards. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects. While a specific developmental toxicity study in mice did not show adverse effects at the tested dose, the overall toxicological profile is incomplete. In the absence of comprehensive data, it is prudent to handle this compound with a high degree of caution, assuming potential for other toxicities based on its structural similarity to other biphenyl compounds. Further research is needed to fully characterize its toxicological properties, including its carcinogenic potential, and to elucidate its specific mechanisms of action.

References

An In-depth Technical Guide to Tetramethylbiphenyl Compounds: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylbiphenyls, a class of organic compounds characterized by a biphenyl core substituted with four methyl groups, have garnered interest in various fields of chemical research and development. Their unique structural features, arising from the number and position of the methyl substituents, influence their physicochemical properties and reactivity, making them valuable as intermediates in organic synthesis, building blocks for functional materials, and scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for various tetramethylbiphenyl isomers. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and materials science.

Historical Perspective and Discovery

The history of biphenyl chemistry dates back to the mid-19th century, with early synthetic efforts focused on the coupling of aryl halides.[1] While the first synthesis of the parent biphenyl molecule is credited to Rudolph Fittig in 1862 through the Wurtz-Fittig reaction, the specific discovery and synthesis of its tetramethylated derivatives occurred over subsequent decades as synthetic methodologies evolved.[1]

Later, the development of Grignard reagents by Victor Grignard in the early 20th century offered another powerful tool for carbon-carbon bond formation, which was adapted for the synthesis of biphenyls.[3] More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become the methods of choice for the synthesis of a wide range of biphenyl derivatives, including tetramethylbiphenyls, due to their high efficiency and functional group tolerance.[4]

Physicochemical Properties of Tetramethylbiphenyl Isomers

The physical and chemical properties of tetramethylbiphenyl isomers are significantly influenced by the substitution pattern of the methyl groups on the biphenyl core. These properties are crucial for their application in various fields. A summary of the available quantitative data for several isomers is presented below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,2',5,5'-Tetramethylbiphenyl 3075-84-1C₁₆H₁₈210.3248-51282.3 @ 760 mmHg
2,2',6,6'-Tetramethylbiphenyl 4036-43-5C₁₆H₁₈210.31--
3,3',4,4'-Tetramethylbiphenyl 4920-95-0C₁₆H₁₈210.3174-77317.5 @ 760 mmHg
3,3',5,5'-Tetramethylbiphenyl 25570-02-9C₁₆H₁₈210.31--
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol 2417-04-1C₁₆H₁₈O₂242.31222-225-

Key Synthetic Methodologies and Experimental Protocols

The synthesis of tetramethylbiphenyls can be achieved through several established organic reactions. The choice of method often depends on the desired isomer and the availability of starting materials.

Ullmann Coupling Reaction

The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls from aryl halides in the presence of copper.

Experimental Protocol: Synthesis of a Symmetrical Tetramethylbiphenyl

  • Materials: An appropriately substituted iodotoluene (2 equivalents), copper powder (2-3 equivalents), and a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, the iodotoluene derivative and copper powder are suspended in the solvent.

    • The reaction mixture is heated to a high temperature (typically > 150 °C) and stirred vigorously for several hours to days.[5]

    • Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper salts.

    • The filtrate is then subjected to an appropriate workup procedure, which may involve extraction with an organic solvent and washing with water and brine.

    • The crude product is purified by recrystallization or column chromatography to yield the desired tetramethylbiphenyl.[5]

Ullmann_Coupling cluster_reactants Reactants ArylHalide1 Aryl Halide (Iodotoluene derivative) Product Symmetrical Tetramethylbiphenyl ArylHalide1->Product Ullmann Coupling ArylHalide2 Aryl Halide (Iodotoluene derivative) ArylHalide2->Product Ullmann Coupling Copper Copper Powder Copper->Product Ullmann Coupling Solvent High-boiling Solvent (e.g., DMF) Solvent->Product Ullmann Coupling Heat High Temperature (>150°C) Heat->Product Ullmann Coupling

Ullmann Coupling Reaction Workflow
Grignard Reaction

The Grignard reaction provides a route to unsymmetrical tetramethylbiphenyls through the coupling of a Grignard reagent with an aryl halide, often catalyzed by a transition metal.

Experimental Protocol: Synthesis of an Unsymmetrical Tetramethylbiphenyl

  • Materials: A brominated dimethylbenzene, magnesium turnings, a catalytic amount of a nickel or manganese salt (e.g., NiCl₂(dppf) or MnCl₂), and an anhydrous ether solvent (e.g., THF or diethyl ether).[1][3]

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed. A solution of the brominated dimethylbenzene in the anhydrous ether solvent is added dropwise to initiate the formation of the Grignard reagent. A small crystal of iodine can be added to activate the magnesium.[3]

    • Coupling Reaction: To the freshly prepared Grignard reagent, the second brominated dimethylbenzene and the catalyst are added. The reaction mixture is then refluxed for several hours.

    • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute acid (e.g., HCl). The aqueous layer is extracted with an organic solvent.

    • The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or distillation.

Grignard_Reaction ArylBromide1 Brominated Dimethylbenzene GrignardReagent Dimethylphenylmagnesium Bromide ArylBromide1->GrignardReagent + Magnesium, Anhydrous Ether Magnesium Magnesium Turnings Solvent1 Anhydrous Ether Product Unsymmetrical Tetramethylbiphenyl GrignardReagent->Product + Aryl Bromide 2, Catalyst ArylBromide2 Brominated Dimethylbenzene Catalyst Catalyst (e.g., NiCl2) Suzuki_Coupling cluster_reactants Reactants ArylBoronicAcid Dimethylphenylboronic Acid Product Tetramethylbiphenyl ArylBoronicAcid->Product Suzuki-Miyaura Coupling ArylHalide Bromodimethylbenzene ArylHalide->Product Suzuki-Miyaura Coupling Catalyst Palladium Catalyst Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K2CO3) Base->Product Suzuki-Miyaura Coupling Solvent Solvent (e.g., Toluene/H2O) Solvent->Product Suzuki-Miyaura Coupling NFkB_Pathway TMBP Tetramethylbiphenyl Derivative IKK IKK Complex TMBP->IKK Inhibition (?) IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibition of anti-apoptotic genes

References

Theoretical Conformation of 3,3',4,4'-Tetramethylbiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl and its derivatives are a class of compounds with significant applications in materials science, organic synthesis, and medicinal chemistry. Their utility is often intrinsically linked to their three-dimensional structure, particularly the torsional or dihedral angle between the two phenyl rings. This angle, which dictates the molecule's overall shape and symmetry, is governed by a delicate balance of steric and electronic effects. In the context of drug development, the conformation of biphenyl-containing molecules is crucial as it determines their ability to bind to specific biological targets.

This technical guide focuses on the theoretical and experimental approaches to understanding the conformation of 3,3',4,4'-tetramethylbiphenyl. While specific comprehensive theoretical studies on this particular molecule are not abundant in publicly accessible literature, we can infer its conformational preferences by examining studies on closely related substituted biphenyls. This guide will summarize relevant quantitative data, detail common experimental protocols for conformational analysis, and provide visualizations of the workflows and logical relationships involved in these studies.

Data Presentation: Conformational Data of Substituted Biphenyls

The following tables summarize key quantitative data from theoretical and experimental studies on biphenyl and its derivatives. This comparative data allows for an estimation of the conformational parameters of this compound. The methyl groups at the 3, 3', 4, and 4' positions are expected to have a relatively small steric effect on the inter-ring torsion compared to ortho substituents, suggesting a dihedral angle similar to that of biphenyl itself, likely in the range of 40-50 degrees in the gas phase or in solution.

Table 1: Calculated and Experimental Dihedral Angles of Selected Biphenyls

CompoundMethodDihedral Angle (°)StateReference
BiphenylElectron Diffraction44.4 ± 1.2Gas[1]
BiphenylDFT (B3LYP/cc-pVTZ)41Gas[1]
BiphenylMP2/cc-pVTZ~40Gas[1]
2,2'-DimethylbiphenylB3LYP/6-311+GNot specified, but calculatedNot specified[2]
3,3'-Dihalogen BiphenylsB3LYP/6-311+G~45 and ~135 (double minimum)Not specified[2]
3,3',4,4'-TetrachlorobiphenylX-ray Crystallography43.94 ± 0.06Solid[3]
3,3',4,4'-TetrachlorobiphenylSCF-MO (AM1)41.2Not specified[3]
2,3,3',4'-TetramethylbiphenylX-ray Crystallography54.10 ± 0.07Solid[4]

Table 2: Calculated Rotational Energy Barriers of Biphenyl

TransitionMethodEnergy Barrier (kcal/mol)Reference
0° (planar)Experimental1.4 ± 0.5[1]
90° (perpendicular)Experimental1.6 ± 0.5[1]
0° (planar)DFT (B3LYP/cc-pVTZ)1.9 - 2.3[1]
90° (perpendicular)DFT (B3LYP/cc-pVTZ)1.9 - 2.3[1]
0° (planar)CCSD(T)~1.9[5]
90° (perpendicular)CCSD(T)~2.1[5]

Experimental Protocols

Detailed experimental protocols for determining the conformation of biphenyl derivatives are crucial for validating theoretical models. The two primary techniques are single-crystal X-ray diffraction for the solid state and gas-phase electron diffraction for the gaseous state.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides precise information about the arrangement of atoms in a crystalline solid, including the dihedral angle between the phenyl rings.[6]

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or hexane) at a constant temperature.[3][7]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[7] For air-sensitive samples, this is done under an inert atmosphere.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to reduce thermal vibrations of the atoms.[7] Monochromatic X-rays (e.g., from a Mo or Cu source) are directed at the crystal.[8] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and the dihedral angle of the biphenyl core.[6]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in the solid state.[9]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[9]

  • Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam, perpendicular to its path.[10]

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector (e.g., a photographic plate or a CCD camera).[9] The scattering intensities are recorded at different camera distances to capture a wide range of scattering angles.[10]

  • Data Analysis: The recorded diffraction pattern, which consists of concentric rings, is converted into a one-dimensional scattering intensity curve as a function of the scattering angle.

  • Structure Refinement: A theoretical molecular model of this compound is constructed with variable geometric parameters (bond lengths, bond angles, and the dihedral angle). The theoretical scattering curve for this model is calculated and compared to the experimental curve. The geometric parameters are then refined using a least-squares fitting procedure to obtain the best agreement between the theoretical and experimental curves, yielding the gas-phase structure of the molecule.[10]

Mandatory Visualization

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound is not well-defined in the literature, a logical diagram can illustrate the interplay between theoretical and experimental approaches in conformational analysis.

G Logical Flow of Conformational Analysis cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach T1 Define Molecular Structure (this compound) T2 Select Computational Method (e.g., DFT, MP2) T1->T2 T3 Choose Basis Set (e.g., 6-311+G*) T2->T3 T4 Perform Geometry Optimization T3->T4 T5 Calculate Rotational Energy Profile T4->T5 T6 Predicted Dihedral Angle(s) T4->T6 T7 Predicted Rotational Barriers T5->T7 V Validation and Comparison T6->V T7->V E1 Synthesize and Purify Compound E2 Single-Crystal X-ray Diffraction E1->E2 E3 Gas-Phase Electron Diffraction E1->E3 E4 Solid-State Dihedral Angle E2->E4 E5 Gas-Phase Dihedral Angle E3->E5 E4->V E5->V C Conformational Understanding V->C

Caption: Logical workflow for the conformational analysis of biphenyl derivatives.

Experimental and Computational Workflows

The following diagram illustrates a typical workflow for a computational study on the conformation of a molecule like this compound.

G Workflow for Computational Conformational Study start Start: Define Molecule input Build Initial 3D Structure start->input method Select Level of Theory (e.g., B3LYP/6-31G*) input->method geom_opt Perform Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify pes_scan Potential Energy Surface Scan (Rotate dihedral angle) verify->pes_scan results Analyze Results: - Dihedral Angle - Rotational Barriers verify->results transition_states Locate Transition States pes_scan->transition_states ts_freq Frequency Calculation for TS transition_states->ts_freq verify_ts Verify Transition State (One imaginary frequency) ts_freq->verify_ts verify_ts->results end End: Report Findings results->end

Caption: A typical workflow for a computational chemistry study of molecular conformation.

Biological Relevance for Drug Development

While extensive biological data for this compound is limited, one study has shown that it did not exhibit maternal or developmental toxicity in mice at a dose of 64 mg/kg/day.[11] This is in contrast to some other polychlorinated biphenyls (PCBs) which are known to be toxic.[11] The general class of biphenyl derivatives, however, possesses a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The specific conformation of these molecules is a key determinant of their biological activity, as it dictates how they fit into the binding sites of proteins and other biological targets. Therefore, understanding the conformational landscape of molecules like this compound is a critical step in the rational design of new therapeutic agents.

Conclusion

The conformational analysis of this compound, while not extensively documented in dedicated studies, can be approached through a combination of theoretical and experimental methods applied to analogous compounds. The data suggests a non-planar conformation with a dihedral angle likely in the range of 40-55 degrees, influenced by the subtle interplay of steric and electronic factors of the methyl substituents. The provided experimental protocols and workflow diagrams offer a roadmap for researchers to conduct their own detailed investigations into the conformational properties of this and other important biphenyl derivatives, ultimately aiding in the design of novel molecules with desired functions, particularly in the realm of drug discovery and development.

References

Unlocking the Potential of Substituted Biphenyls: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The biphenyl scaffold, a deceptively simple structural motif consisting of two connected phenyl rings, continues to be a cornerstone in modern chemical research and development. Its inherent versatility, arising from the ability to introduce a wide array of substituents at various positions, has led to the discovery of molecules with profound applications in medicinal chemistry, materials science, and catalysis. This in-depth technical guide provides a comprehensive overview of promising research areas involving substituted biphenyls, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

Substituted biphenyls are widely recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets with high affinity and specificity. Their conformational flexibility, governed by the torsional angle between the two phenyl rings, allows for precise three-dimensional arrangements of functional groups, enabling optimal binding to protein targets.

Targeting Cancer with Biphenyl-Based Inhibitors

A significant area of research focuses on the development of substituted biphenyls as anticancer agents. These compounds have been shown to inhibit various signaling pathways crucial for tumor growth and survival, including kinase-mediated pathways and the Hedgehog signaling cascade.

Table 1: Anticancer Activity of Substituted Biphenyls

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Thiazolidine-2,4-dione-biphenyl DerivativesNot SpecifiedHela (Cervical)1.23 - 8.54[1]
PC3 (Prostate)1.54 - 9.14[1]
HepG2 (Lung)1.11 - 9.01[1]
MDA-MB-231 (Breast)1.08 - 8.98[1]
Dibenzocyclooctatetraene SuccinimideNF-κB SignalingVarious Human Tumor Cell Lines1.38 - 1.45[2]
Ortho-Biphenyl CarboxamidesSmoothened (Hedgehog Pathway)Not SpecifiedLow Nanomolar[3]

Hedgehog Signaling Pathway and its Inhibition by Substituted Biphenyls

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that can be aberrantly activated in various cancers.[4][5] Substituted biphenyls have emerged as potent inhibitors of this pathway, often by targeting the Smoothened (SMO) receptor.[3][6]

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of intervention by biphenyl-based inhibitors.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage Nucleus Nucleus GLI_A GLI (Active) GLI_A->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Inhibitor Substituted Biphenyl Inhibitor Inhibitor->SMO Blocks

Caption: Hedgehog signaling pathway and inhibition by substituted biphenyls.
Modulating Inflammatory Responses through NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammatory responses and is implicated in various inflammatory diseases and cancers.[7][8] Certain substituted biphenyls have been identified as potent inhibitors of this pathway.[2]

Table 2: NF-κB Inhibitory Activity of Substituted Biphenyls

Compound ClassAssayCell LineIC50 (µM)Reference
Dibenzocyclooctatetraene SuccinimideLPS-induced NF-κB activationRAW264.70.52[2]

NF-κB Signaling Pathway and its Modulation

The canonical NF-κB signaling pathway is activated by various stimuli, leading to the transcription of pro-inflammatory genes. Substituted biphenyls can interfere with this cascade at multiple points, such as by inhibiting IKK activity.[2]

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates Target_Genes Pro-inflammatory Gene Expression Nucleus->Target_Genes Activates Inhibitor Substituted Biphenyl Inhibitor Inhibitor->IKK_complex Inhibits

Caption: NF-κB signaling pathway and inhibition by substituted biphenyls.
Atropisomerism: A Key to Asymmetric Catalysis

The restricted rotation around the single bond connecting the two phenyl rings in ortho-substituted biphenyls gives rise to a unique form of stereoisomerism known as atropisomerism.[9] These chiral, non-racemic biphenyls have found extensive use as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Table 3: Performance of Atropisomeric Biphenyl Ligands in Asymmetric Catalysis

ReactionLigand TypeEnantiomeric Excess (ee %)Turnover Number (TON)Reference
Asymmetric Buchwald−Hartwig AminationN-C Atropisomersup to 94Not Specified[10]
Asymmetric Friedel−Crafts Alkylation/ArylationN-N Atropisomersup to 98Not Specified[10]
Copper-Catalyzed Deracemization of BINOLsBidentate Diamine Ligand>99Not Specified[11]
Suzuki–Miyaura CouplingP-bridged Biaryl PhosphinesNot ApplicableHigh Efficacy[8][12]

Materials Science: Building Blocks for Advanced Materials

The rigid and planarizable nature of the biphenyl core, combined with the ability to tune its electronic properties through substitution, makes it an ideal building block for a variety of advanced materials, including those used in organic light-emitting diodes (OLEDs) and polymers.

Biphenyls in Organic Light-Emitting Diodes (OLEDs)

Substituted biphenyls are frequently incorporated into the host and charge-transporting layers of OLEDs. Their high thermal stability and tunable energy levels contribute to the efficiency and longevity of these devices.[13][14]

Table 4: Performance of Biphenyl-Based OLED Materials

CompoundRole in OLEDMaximum External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)Reference
2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)Host for blue phosphorescent emitter30.2Not specified[15][16]
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)Electron transport-type host21.2 (green device)Low[17]
Biphenyl-Containing Polymers

The incorporation of biphenyl units into polymer backbones can impart desirable properties such as high thermal stability, mechanical strength, and specific liquid crystalline behaviors.[1][18]

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted biphenyls, which are foundational for research in this area.

General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the synthesis of substituted biphenyls.[19][20][21]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, typically 5-10 mL)

  • Degassed water (if using a two-phase system)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Ullmann Homocoupling

The Ullmann reaction is a classic method for the synthesis of symmetrical biphenyls, particularly those with steric hindrance.[19][22]

Materials:

  • Aryl halide (typically an iodide or bromide, 1.0 mmol)

  • Copper powder or copper bronze (2.0-5.0 mmol)

  • High-boiling solvent (e.g., DMF, sand) (optional, can be run neat)

Procedure:

  • In a round-bottom flask, combine the aryl halide and copper powder.

  • If using a solvent, add it to the flask.

  • Heat the mixture to a high temperature (typically 150-250 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture.

  • If run neat, dissolve the solid residue in a suitable organic solvent.

  • Filter the mixture to remove the copper salts.

  • Wash the organic solution with aqueous ammonia and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

General Procedure for Stille Cross-Coupling

The Stille coupling offers a mild and functional-group-tolerant method for biphenyl synthesis.[19][20][23][24]

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Organostannane (1.0-1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Solvent (e.g., Toluene, THF, DMF, 5-10 mL)

  • Optional: Ligand (e.g., AsPh₃), additive (e.g., LiCl)

Procedure:

  • To a dry flask under an inert atmosphere, add the aryl halide, palladium catalyst, and any optional ligand or additive.

  • Add the degassed solvent.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction to the appropriate temperature (typically 50-120 °C).

  • Monitor the reaction progress.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry, concentrate, and purify the product as described for the Suzuki-Miyaura coupling.

General Procedure for Negishi Cross-Coupling

The Negishi coupling utilizes organozinc reagents and is particularly useful for coupling with sp³-hybridized carbons.[19][25][26][27][28]

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Organozinc reagent (prepared in situ or as a solution, 1.0-1.5 mmol)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂, 1-5 mol%)

  • Solvent (e.g., THF, Dioxane, 5-10 mL)

Procedure:

  • If preparing the organozinc reagent in situ, react the corresponding organohalide with activated zinc dust in a dry solvent under an inert atmosphere.

  • In a separate dry flask under an inert atmosphere, add the aryl halide and the catalyst.

  • Add the solvent, followed by the dropwise addition of the organozinc reagent at room temperature or below.

  • Allow the reaction to warm to room temperature or heat as necessary (typically 25-80 °C).

  • Monitor the reaction progress.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry, concentrate, and purify the product.

Experimental and Drug Discovery Workflows

The discovery and development of novel substituted biphenyls, whether for medicinal or materials applications, typically follows a structured workflow.

High-Throughput Screening (HTS) Workflow for Kinase Inhibitors

A common workflow for identifying new biphenyl-based kinase inhibitors involves high-throughput screening of large compound libraries.[5][29][30][31]

HTS_Workflow Start Start: Biphenyl Compound Library Primary_Screen Primary HTS Assay (e.g., FRET, FP) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Hit_Validation Hit Validation & Confirmation Dose_Response->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR SAR->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: High-throughput screening workflow for biphenyl kinase inhibitors.

Conclusion and Future Directions

The field of substituted biphenyls remains a vibrant and highly productive area of chemical research. The continued development of novel synthetic methodologies, particularly those that are more sustainable and efficient, will undoubtedly accelerate the discovery of new biphenyl-based molecules with enhanced properties. In medicinal chemistry, the focus is likely to shift towards more complex and highly substituted biphenyls, including macrocyclic and conformationally constrained analogues, to target challenging protein-protein interactions. In materials science, the design of novel biphenyl-containing polymers and organic electronic materials with tailored optoelectronic properties will continue to drive innovation in displays, lighting, and renewable energy. The convergence of computational chemistry with high-throughput synthesis and screening will be instrumental in navigating the vast chemical space of substituted biphenyls and unlocking their full potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3',4,4'-Tetramethylbiphenyl via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3,3',4,4'-tetramethylbiphenyl through the Ullmann coupling reaction. The Ullmann reaction is a classic, copper-catalyzed method for the formation of carbon-carbon bonds between aryl halides, and it remains a relevant strategy for the synthesis of symmetrical biaryl compounds.[1] This protocol focuses on the homocoupling of 4-iodo-1,2-dimethylbenzene to yield the target molecule. Included are detailed methodologies, a summary of expected reaction parameters based on analogous reactions, and visual diagrams to illustrate the experimental workflow and reaction mechanism.

Introduction

The synthesis of substituted biphenyls is of significant interest in medicinal chemistry and materials science due to their presence in a wide range of biologically active compounds and functional materials. The Ullmann coupling reaction, first reported by Fritz Ullmann in 1901, provides a direct method for the synthesis of symmetrical biaryls from aryl halides using a copper catalyst.[2] While traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, modern variations have been developed to proceed under milder conditions.[3] This protocol outlines a classical approach for the synthesis of this compound, a symmetrically substituted biphenyl derivative.

Reaction Scheme

The Ullmann coupling reaction for the synthesis of this compound proceeds via the homocoupling of two molecules of 4-iodo-1,2-dimethylbenzene in the presence of a copper catalyst at elevated temperatures.

Figure 1. Reaction scheme for the synthesis of this compound.

Data Presentation

ParameterValue/RangeNotes
Starting Material 4-iodo-1,2-dimethylbenzeneAryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings.[3]
Catalyst Copper powder (activated) or Copper(I) iodide (CuI)Stoichiometric or excess copper is often used in classical Ullmann reactions.[1]
Solvent Dimethylformamide (DMF), Nitrobenzene, or neat (solvent-free)High-boiling polar aprotic solvents are commonly employed.[6]
Temperature 150 - 250 °CHigh temperatures are characteristic of the classical Ullmann reaction.[1]
Reaction Time 12 - 48 hoursReaction progress should be monitored by an appropriate technique (e.g., TLC or GC).
Yield Moderate to Good (40 - 80%)Yields can be variable and are sensitive to reaction conditions and substrate purity.[4]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of this compound based on classical Ullmann coupling procedures.

Materials and Equipment:

  • 4-iodo-1,2-dimethylbenzene

  • Copper powder, activated (or Copper(I) iodide)

  • Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Silica gel for column chromatography

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 4-iodo-1,2-dimethylbenzene and an excess of activated copper powder (typically 2-3 equivalents). If using a solvent, add anhydrous DMF.

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) with vigorous stirring.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC. The disappearance of the starting material (4-iodo-1,2-dimethylbenzene) indicates the reaction is proceeding.

  • Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter to remove the copper salts.

  • Extraction: Wash the organic filtrate with water and brine to remove any remaining DMF and inorganic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine 4-iodo-1,2-dimethylbenzene and Copper Catalyst in Flask start->reactants heating Heat Mixture to 180-220°C with Stirring reactants->heating monitoring Monitor Reaction Progress (TLC/GC) heating->monitoring workup Cool, Dilute with Toluene, and Filter monitoring->workup Reaction Complete extraction Wash with Water and Brine workup->extraction purification Purify by Column Chromatography extraction->purification product This compound purification->product ullmann_mechanism cluster_0 Catalytic Cycle A 2 Ar-I C 2 Ar-Cu(I) A->C Oxidative Addition B 2 Cu(0) B->C D Ar-Ar C->D Reductive Elimination E 2 Cu(I)I

References

Suzuki-Miyaura cross-coupling for 3,3',4,4'-Tetramethylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 3,3',4,4'-Tetramethylbiphenyl via Suzuki-Miyaura Cross-Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis for its remarkable efficiency in forming carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, proving especially powerful for the synthesis of biaryl and conjugated systems.[3][4][5] Its widespread adoption in academic and industrial research, including drug development, is due to its mild reaction conditions, tolerance to a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][6]

This application note provides a detailed protocol for the synthesis of this compound, a biaryl compound, using 4-bromo-1,2-dimethylbenzene and (3,4-dimethylphenyl)boronic acid as coupling partners. This specific transformation is a representative example of the Suzuki-Miyaura reaction's utility in constructing substituted biphenyl scaffolds.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (4-bromo-1,2-dimethylbenzene) to a catalytically active Pd(0) complex. This step forms a Pd(II) intermediate.[2][4][8]

  • Transmetalation: The organoboron reagent ((3,4-dimethylphenyl)boronic acid) is activated by a base, forming a boronate species. This activated species then transfers its organic group to the Pd(II) complex, replacing the halide. This step is known as transmetalation.[4][6][8]

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex are coupled to form the desired biaryl product, this compound. This step also regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4][7][8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate L₂Pd(II)(R¹)X Pd0->OxAdd R¹-X Product R¹-R² (this compound) Transmetalation Transmetalation Intermediate L₂Pd(II)(R¹)R² OxAdd->Transmetalation R²-B(OH)₂ Base Transmetalation->Pd0 Transmetalation->Product Reductive Elimination ArX R¹-X (4-Bromo-1,2-dimethylbenzene) Boronic R²-B(OH)₂ ((3,4-Dimethylphenyl)boronic acid) Base Base caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.

Materials and Equipment

  • Reactants:

    • 4-Bromo-1,2-dimethylbenzene

    • (3,4-Dimethylphenyl)boronic acid

  • Catalyst & Ligand:

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3]

    • SPhos, XPhos, or triphenylphosphine (PPh₃)

  • Base:

    • Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄)[1]

  • Solvents:

    • Toluene, 1,4-Dioxane, or N,N-Dimethylformamide (DMF)[7]

    • Deionized water (degassed)

    • Ethyl acetate (for extraction)

    • Hexanes (for chromatography)

    • Brine

  • Equipment:

    • Schlenk flask or round-bottom flask with condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (Nitrogen or Argon)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin-layer chromatography (TLC) plates and chamber

Quantitative Data Summary

The following table outlines the typical quantities and parameters for the reaction.

Component Role MW ( g/mol ) Equivalents Amount (1.0 mmol scale)
4-Bromo-1,2-dimethylbenzeneAryl Halide185.061.0185 mg
(3,4-Dimethylphenyl)boronic acidOrganoboron Reagent149.991.2180 mg
Pd(OAc)₂Pre-catalyst224.500.02 (2 mol%)4.5 mg
SPhosLigand410.530.04 (4 mol%)16.4 mg
K₃PO₄Base212.272.0425 mg
TolueneSolvent--5 mL
WaterCo-solvent--0.5 mL
Product This compound 210.31 - Theoretical Yield: 210 mg

Step-by-Step Procedure

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-1,2-dimethylbenzene (1.0 mmol), (3,4-dimethylphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[1]

    • Using syringes, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to 100 °C.[1]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 2-24 hours.[1]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.[1]

    • Add 10 mL of deionized water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers and wash with brine (20 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • Purify the resulting crude solid by flash column chromatography on silica gel.

    • Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), to isolate the pure this compound.

    • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the final product as a white solid.

Visualization of Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add solid reagents to flask - Purge with inert gas start->setup add_solvents 2. Add Degassed Solvents (Toluene/Water) setup->add_solvents reaction 3. Reaction Execution - Heat at 100 °C - Stir for 2-24h add_solvents->reaction workup 4. Work-up - Cool to RT - Aqueous extraction with EtOAc reaction->workup purification 5. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Pure this compound purification->product caption Experimental Workflow

References

Application Notes and Protocols for the Synthesis of 3,3',4,4'-Tetramethylbiphenyl via Grignard Reagent Homocoupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,3',4,4'-tetramethylbiphenyl, a valuable biphenyl derivative. The synthesis is achieved through the homocoupling of a Grignard reagent derived from 4-bromo-1,2-dimethylbenzene. This method represents a straightforward approach to symmetrically substituted biaryl compounds. The protocol herein describes the necessary reagents, equipment, step-by-step procedure, and data presentation for the successful synthesis and characterization of the target molecule.

Introduction

Biphenyl and its derivatives are important structural motifs in medicinal chemistry, materials science, and organic synthesis. The formation of the biaryl bond is a key transformation, and various methods have been developed for this purpose. The Grignard reaction, a classic and versatile tool in organic chemistry, provides a direct route to carbon-carbon bond formation.[1] In the context of biphenyl synthesis, the homocoupling of aryl Grignard reagents offers an efficient pathway to symmetrical biaryls.[2] This application note details a protocol for the formation of this compound, starting from 4-bromo-1,2-dimethylbenzene (also known as 4-bromo-o-xylene).[3][4][5] The reaction proceeds via the formation of the corresponding Grignard reagent, (3,4-dimethylphenyl)magnesium bromide, which then undergoes a catalyzed or spontaneous homocoupling reaction.[2][6]

Data Presentation

The following table summarizes the key reactants and expected product information for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
4-Bromo-1,2-dimethylbenzeneC₈H₉Br185.061.0
Magnesium TurningsMg24.311.1
IodineI₂253.81catalytic
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11solvent
Manganese(II) chloride (catalyst, optional)MnCl₂125.840.05
Product:
This compoundC₁₆H₁₈210.31-

Experimental Protocols

This protocol is divided into two main stages: the formation of the Grignard reagent and the subsequent homocoupling reaction to yield this compound.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Schlenk line (optional, but recommended)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

  • 4-Bromo-1,2-dimethylbenzene[3][4][5]

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (THF)

  • Manganese(II) chloride (anhydrous, optional catalyst)[6]

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Solvent for chromatography (e.g., hexane)

Part 1: Formation of (3,4-dimethylphenyl)magnesium Bromide

This procedure outlines the preparation of the Grignard reagent from 4-bromo-1,2-dimethylbenzene. Strict anhydrous conditions are crucial for the success of this reaction.[7]

Procedure:

  • Preparation of Glassware: All glassware should be thoroughly dried in an oven at >100 °C for several hours and allowed to cool under an inert atmosphere.[8]

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser (topped with a drying tube or connected to the inert gas line), dropping funnel, and a rubber septum. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Place the magnesium turnings into the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface.[9]

  • Inert Atmosphere: Purge the entire system with a slow stream of dry nitrogen or argon for 10-15 minutes.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromo-1,2-dimethylbenzene in anhydrous THF.

  • Initiation of Reaction: Add a small portion (approximately 10%) of the 4-bromo-1,2-dimethylbenzene solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heat gun or by the addition of an initiator like 1,2-dibromoethane if it does not start spontaneously.[10] A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often with gentle bubbling.[9]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining 4-bromo-1,2-dimethylbenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11]

  • Completion of Reaction: After the addition is complete, continue to stir the mixture and reflux gently for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent, (3,4-dimethylphenyl)magnesium bromide.

Part 2: Homocoupling to form this compound

This part of the protocol describes the coupling of the newly formed Grignard reagent. This can be achieved through the addition of a catalyst.[6]

Procedure:

  • Catalyst Addition (Optional but Recommended): A patent describes the use of manganese compounds as catalysts for the homocoupling of Grignard reagents to form tetramethylbiphenyls.[6] To the prepared Grignard reagent solution at room temperature, add a catalytic amount of anhydrous manganese(II) chloride under a positive pressure of inert gas.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in THF) for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots, quenching them with acid, and analyzing the organic layer.

  • Reaction Quench: After the reaction is complete, cool the flask in an ice bath. Carefully and slowly quench the reaction by adding 1 M hydrochloric acid dropwise to neutralize the excess Grignard reagent and dissolve the magnesium salts.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).[9]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product is then purified by column chromatography on silica gel, typically using hexane as the eluent, to yield pure this compound.[2]

Mandatory Visualization

The following diagrams illustrate the key processes in this protocol.

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Grignard Reagent Synthesis cluster_coupling Homocoupling cluster_workup Workup and Purification Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus Dry_Glassware->Assemble_Apparatus Inert_Atmosphere Establish Inert Atmosphere Assemble_Apparatus->Inert_Atmosphere Activate_Mg Activate Mg with Iodine Inert_Atmosphere->Activate_Mg Add_Starting_Material Add 4-Bromo-1,2-dimethylbenzene in THF Activate_Mg->Add_Starting_Material Reflux Reflux Add_Starting_Material->Reflux Add_Catalyst Add Catalyst (e.g., MnCl2) Reflux->Add_Catalyst React Stir/Heat Add_Catalyst->React Quench Quench with Acid React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway A 4-Bromo-1,2-dimethylbenzene B (3,4-dimethylphenyl)magnesium bromide (Grignard Reagent) A->B + Mg, THF C This compound B->C Homocoupling (e.g., MnCl2 catalyst)

Caption: Simplified reaction pathway for this compound synthesis.

References

Application Note: Purification of 3,3',4,4'-Tetramethylbiphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3,3',4,4'-tetramethylbiphenyl, a substituted aromatic hydrocarbon, using the recrystallization technique. Recrystallization is a fundamental and effective method for purifying solid organic compounds. This document outlines the selection of an appropriate solvent system, a step-by-step experimental procedure, and expected outcomes in terms of purity enhancement. The protocol is designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science to obtain high-purity this compound for their studies.

Introduction

This compound is a member of the biphenyl family of organic compounds, characterized by two phenyl rings linked by a single bond, with methyl group substitutions. The purity of such compounds is critical for their application in various fields, including as intermediates in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. Impurities can significantly affect the outcome of subsequent reactions or the properties of the final products.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, while the impurities, present in smaller amounts, remain dissolved in the mother liquor.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₈
Molecular Weight 210.31 g/mol [1][2]
Appearance White to cream crystals or powder[3]
Melting Point 74-77 °C[4][5]
Boiling Point 317.5 °C at 760 mmHg[5]

Experimental Protocol: Recrystallization of this compound

This protocol details the single-solvent recrystallization of this compound using ethanol.

Materials and Equipment:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Melting point apparatus

  • Analytical balance

Experimental Workflow

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Place crude solid in Erlenmeyer flask b Add minimal hot ethanol a->b c Heat and stir until dissolved b->c d Filter hot solution to remove insoluble impurities c->d If insoluble impurities are present e Allow to cool to room temperature c->e If no insoluble impurities d->e f Cool in an ice bath e->f g Crystals form f->g h Collect crystals by vacuum filtration g->h i Wash with ice-cold ethanol h->i j Dry the purified crystals i->j

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:
  • Solvent Selection: Based on the principle of "like dissolves like," polar organic solvents are suitable for recrystallizing nonpolar to moderately polar compounds. Ethanol is a good initial choice for biphenyl compounds. For highly nonpolar impurities, a mixed solvent system like ethanol/water might be effective.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a small amount of ethanol and a magnetic stir bar.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystalline mixture into the funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The drying process can be expedited by placing the watch glass in a desiccator.

  • Analysis:

    • Once dry, weigh the purified crystals to calculate the percent recovery.

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.

Expected Results

The recrystallization process is expected to significantly improve the purity of the this compound. The effectiveness of the purification can be assessed by comparing the melting point and, if available, the chromatographic purity of the crude and recrystallized material.

Table 2: Representative Data for Purification of this compound

SampleAppearanceMelting Point (°C)Purity (by GC/HPLC)
Crude MaterialOff-white to yellowish powder70-74~95%
Recrystallized ProductWhite crystalline solid75-77>99%

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or due to the presence of significant impurities. To remedy this, reheat the solution to dissolve the oil and add a small amount of additional solvent before allowing it to cool slowly again.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the surface of the solution can also induce crystallization. Seeding with a pure crystal of the compound, if available, is also an effective method.

  • Low Recovery: This is often due to using too much solvent during the dissolution step or washing the crystals with solvent that is not sufficiently cold. Ensure the minimum amount of hot solvent is used for dissolution and that the washing solvent is ice-cold.

Conclusion

Recrystallization is a powerful and straightforward technique for the purification of this compound. By following the detailed protocol provided in this application note, researchers can obtain a high-purity product suitable for demanding applications in research and development. The key to successful recrystallization lies in the careful selection of a solvent and adherence to a methodical procedure that allows for the slow formation of pure crystals.

References

Application Notes and Protocols for the Column Chromatography Method of Isolating 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of 3,3',4,4'-tetramethylbiphenyl from a reaction mixture or a mixture of isomers using column chromatography. The described method is based on general principles of chromatography for nonpolar aromatic compounds and should be optimized for specific experimental conditions.

Introduction

This compound is a nonpolar aromatic hydrocarbon. Its purification can be effectively achieved using normal-phase column chromatography, which separates compounds based on their polarity. In this method, a polar stationary phase, such as silica gel, is used in conjunction with a nonpolar mobile phase. Less polar compounds, like this compound, will have a weaker affinity for the stationary phase and will elute faster than more polar impurities. The choice of mobile phase is critical for achieving good separation and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).

Data Presentation

As no specific experimental data for the column chromatography of this compound was found in the literature, the following table is a template for researchers to record their experimental results. This structured format allows for easy comparison of different experimental runs and optimization of the separation protocol.

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions (ID x L) e.g., 2 cm x 30 cm
Sample Loaded e.g., 500 mg of crude mixture
Initial Mobile Phase e.g., 100% Hexane
Gradient Elution Profile e.g., Stepwise gradient from 100% Hexane to 95:5 Hexane:Ethyl Acetate
Flow Rate e.g., 5 mL/min
Fraction Volume e.g., 10 mL
TLC Mobile Phase e.g., 98:2 Hexane:Dichloromethane
Rf of this compound Record Rf value here
Elution Volume of Pure Product Record volume range here
Yield of Pure Product Record yield in mg and %
Purity of Isolated Product (by GC/HPLC) Record purity here

Experimental Protocols

This section outlines the detailed methodology for the isolation of this compound using flash column chromatography.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent solvents (e.g., Hexane, Dichloromethane, Ethyl Acetate - all HPLC grade)

  • Crude mixture containing this compound

  • Beakers, Erlenmeyer flasks, and collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture in which the this compound has a retention factor (Rf) of approximately 0.2-0.3.

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved mixture onto a TLC plate.

  • Develop the TLC plate in a chamber containing a test solvent system (e.g., start with 100% hexane and gradually increase the polarity by adding small amounts of a more polar solvent like dichloromethane or ethyl acetate).

  • Visualize the developed plate under a UV lamp.

  • Calculate the Rf value for the spot corresponding to this compound.

  • Adjust the solvent system until the desired Rf value is achieved. A common starting point for nonpolar compounds is a mixture of hexane and a slightly more polar solvent.

Column Preparation (Slurry Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 100% hexane). The slurry should be of a pourable consistency.

  • Pour the silica gel slurry into the column in one continuous motion to avoid the formation of air bubbles.

  • Gently tap the side of the column to ensure the silica gel packs evenly.

  • Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica gel bed.

  • Once the silica gel has settled, add a thin layer of sand (approximately 1 cm) on top to protect the stationary phase from being disturbed during sample loading and solvent addition.

  • Continuously run the initial mobile phase through the column until the packing is stable and no more settling is observed.

Sample Loading

Dry Loading (Recommended for samples not readily soluble in the initial mobile phase):

  • Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude mixture) to the solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude mixture adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

Wet Loading:

  • Dissolve the crude mixture in the smallest possible volume of the initial mobile phase.

  • Carefully add the dissolved sample to the top of the column using a pipette, ensuring minimal disturbance to the sand layer.

  • Rinse the flask that contained the sample with a small amount of the mobile phase and add it to the column to ensure all the sample is loaded.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column. A dropping funnel can be used to maintain a constant head of solvent.

  • Begin elution with the low polarity mobile phase determined from the TLC analysis.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. For a mixture containing this compound, a very nonpolar eluent like hexane or a hexane/dichloromethane mixture is expected to be effective.

  • Collect the eluent in fractions of a consistent volume (e.g., 10 mL) in separate, labeled test tubes or flasks.

Fraction Analysis
  • Monitor the separation by spotting each collected fraction (or every few fractions) on a TLC plate.

  • Develop the TLC plate in the solvent system used for the preliminary analysis.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound (as determined by a single spot with the correct Rf value).

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis (Determine Solvent System) Column_Packing 2. Column Packing (Slurry Method) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Dry or Wet Method) Column_Packing->Sample_Loading Elution 4. Elution (Gradient or Isocratic) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions 7. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation 8. Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Isolated this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the isolation of this compound.

Application Notes and Protocols for the NMR Characterization of 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4,4'-Tetramethylbiphenyl is a substituted aromatic hydrocarbon. Its structural elucidation and purity assessment are critical in various research and development settings, including materials science and as a potential intermediate in organic synthesis. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of such molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Molecular Structure and Atom Numbering

The structure of this compound with the IUPAC numbering scheme is presented below. This numbering is used for the assignment of NMR signals.

Structure of this compound cluster_biphenyl C1 C1 C2 C2 C1->C2 C1_prime C1' C1->C1_prime C3 C3 C2->C3 C4 C4 C3->C4 C1_CH3 CH3 C3->C1_CH3 C5 C5 C4->C5 C2_CH3 CH3 C4->C2_CH3 C6 C6 C5->C6 C6->C1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C1_prime_CH3 CH3 C3_prime->C1_prime_CH3 C5_prime C5' C4_prime->C5_prime C2_prime_CH3 CH3 C4_prime->C2_prime_CH3 C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The reported ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃) is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35-7.30Multiplet4HH-2, H-6, H-2', H-6'
7.19-7.16Multiplet2HH-5, H-5'
2.31Singlet6H3-CH₃, 3'-CH₃
2.29Singlet6H4-CH₃, 4'-CH₃

Data obtained from a 300 MHz ¹H NMR spectrum in CDCl₃.[1]

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Expected ~140-135C-1, C-1'
Expected ~136-134C-3, C-4, C-3', C-4'
Expected ~130-125C-2, C-6, C-2', C-6'
Expected ~124-122C-5, C-5'
Expected ~20-183-CH₃, 4-CH₃, 3'-CH₃, 4'-CH₃

Experimental Protocols

The following protocols outline the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.

5.2. ¹H NMR Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer (or equivalent)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (or a standard 30-degree pulse sequence)

  • Number of Scans (NS): 16

  • Dummy Scans (DS): 4

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): ~16 ppm (centered around 5 ppm)

  • Data Processing:

    • Apply a line broadening (LB) of 0.3 Hz using an exponential window function.

    • Perform Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

5.3. ¹³C NMR Data Acquisition

  • Instrument: 125 MHz NMR Spectrometer (or equivalent)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (or a standard power-gated proton-decoupled 30-degree pulse sequence)

  • Number of Scans (NS): 1024 (or more, depending on sample concentration)

  • Dummy Scans (DS): 4

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): ~240 ppm (centered around 100 ppm)

  • Data Processing:

    • Apply a line broadening (LB) of 1-2 Hz using an exponential window function.

    • Perform Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Experimental Workflow

The general workflow for the NMR characterization of this compound is illustrated below.

cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3) H1_Acquisition 1H NMR Acquisition (500 MHz) SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition (125 MHz) SamplePrep->C13_Acquisition DataProcessing Data Processing (FT, Phasing, Calibration) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Assignment) DataProcessing->SpectralAnalysis Report Reporting (Data Tables, Spectra) SpectralAnalysis->Report

Caption: General workflow for NMR analysis.

Data Interpretation and Signal Assignment

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show two multiplets corresponding to the protons on the biphenyl core. The upfield region will contain two distinct singlets for the two sets of methyl groups. The integration of these peaks should correspond to a 4:2:6:6 ratio.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show six signals in the aromatic region, corresponding to the four quaternary and two protonated aromatic carbons. Due to the symmetry of the molecule, only half of the carbon signals will be observed. Two signals are expected in the aliphatic region for the two different methyl groups. The quaternary carbon signals (C-1, C-1', C-3, C-4, C-3', C-4') are typically of lower intensity compared to the protonated carbons.

By following the protocols and data analysis steps outlined in this document, researchers can confidently characterize the structure and purity of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4,4'-Tetramethylbiphenyl is an aromatic hydrocarbon.[1] The accurate and sensitive analysis of this compound is crucial in various fields, including environmental monitoring and chemical synthesis, as biphenyl compounds can be of interest in the analysis of modified coal tar and as intermediates in chemical manufacturing.[1] Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), offers a robust and reliable method for the identification and quantification of this compound. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and mass spectrometry data for this compound is presented below. This information is essential for method development and data interpretation.

PropertyValueReference
Molecular Formula C₁₆H₁₈[2][3]
Molecular Weight 210.31 g/mol [2][3]
CAS Number 4920-95-0[3]
Boiling Point 314.8 °C (predicted)
Ionization Energy 7.8 eV (predicted)
Mass Spectrum (GC-MS) m/z Relative Abundance (%)
210 (M⁺)100
195~40
211 (M+1)~17
180~15
165~10

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are general protocols for solid and liquid samples.

1.1. Solid Samples (e.g., soil, sediment)

  • Extraction:

    • Weigh approximately 5-10 g of the homogenized solid sample into a clean extraction vessel.

    • Add a surrogate standard to assess extraction efficiency.

    • Extract the sample with a suitable organic solvent such as dichloromethane or hexane. Soxhlet extraction or accelerated solvent extraction (ASE) can be employed for efficient extraction.

    • For a simple maceration, add 20 mL of solvent, vortex thoroughly, and sonicate for 30 minutes.

  • Clean-up (if necessary):

    • Complex matrices may require a clean-up step to remove interfering compounds.

    • Solid-phase extraction (SPE) with a silica or alumina cartridge can be used. Condition the cartridge with the extraction solvent, load the sample extract, wash with a non-polar solvent to remove interferences, and elute the target analyte with a slightly more polar solvent.

  • Concentration:

    • Concentrate the cleaned-up extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard just before analysis for accurate quantification.

1.2. Liquid Samples (e.g., water, wastewater)

  • Liquid-Liquid Extraction (LLE):

    • Take a 100-500 mL aliquot of the liquid sample in a separatory funnel.

    • Add a surrogate standard.

    • Add 50 mL of dichloromethane or hexane and shake vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Add an internal standard prior to GC-MS analysis.

GC-MS Analysis

The following protocol outlines the conditions for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

2.1. Instrumentation

  • Gas Chromatograph (GC) equipped with a split/splitless injector

  • Mass Spectrometer (MS) with electron ionization (EI) capability

2.2. Chromatographic Conditions

ParameterCondition
Column 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Transfer Line Temp 280 °C

2.3. Mass Spectrometer Conditions

ParameterCondition
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)
SIM Ions m/z 210, 195, 180 (for quantification and confirmation)

Data Analysis and Interpretation

  • Identification: The primary identification of this compound is based on its retention time from the GC and the comparison of its mass spectrum with a reference spectrum (e.g., from the NIST library).

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The peak area of the target analyte is normalized to the peak area of the internal standard.

  • Fragmentation Pattern: The electron ionization of this compound results in a characteristic fragmentation pattern. The molecular ion (M⁺) at m/z 210 is typically the base peak. The fragment at m/z 195 corresponds to the loss of a methyl group ([M-CH₃]⁺). Other significant fragments can arise from further fragmentation of the biphenyl structure.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid or Liquid Sample Extraction Solvent Extraction (DCM or Hexane) Sample->Extraction Cleanup SPE Clean-up (if necessary) Extraction->Cleanup Concentration Concentration (N₂ stream) Cleanup->Concentration Internal_Std Add Internal Standard Concentration->Internal_Std Injection GC Injection Internal_Std->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM mode) Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway parent This compound m/z 210 (M⁺) frag1 [M-CH₃]⁺ m/z 195 parent:f1->frag1:f0 - CH₃ frag2 [M-2CH₃]⁺ m/z 180 frag1:f1->frag2:f0 - CH₃ frag3 [M-3CH₃]⁺ m/z 165 frag2:f1->frag3:f0 - CH₃

References

Application Notes and Protocols for 3,3',4,4'-Tetramethylbiphenyl in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4,4'-Tetramethylbiphenyl is an organic compound featuring a biphenyl core with four methyl group substituents.[1][2] While the direct application of this compound as a ligand in catalysis is not extensively documented in scientific literature, the substituted biphenyl scaffold is a cornerstone in the design of privileged ligands, particularly biaryl phosphines.[2] These ligands are instrumental in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis and drug development.[3] The steric and electronic properties of the biphenyl backbone, modified by substituents like methyl groups, play a crucial role in the efficacy of the catalyst, influencing reactivity, stability, and selectivity.[2]

This document provides an overview of the potential applications of ligands derived from substituted biphenyl scaffolds, such as this compound, in key catalytic reactions. It also includes generalized experimental protocols for these transformations. Furthermore, a related compound, 3,3',5,5'-tetramethyl-4,4'-biphenol, has been identified as a valuable ligand precursor in catalysis, particularly for olefin polymerization and asymmetric synthesis, highlighting the utility of the tetramethyl-biphenyl framework.[4]

Application Notes: Substituted Biphenyl Ligands in Cross-Coupling Reactions

The primary application of ligands based on substituted biphenyls is in palladium-catalyzed cross-coupling reactions. The general structure of such a ligand would involve the functionalization of the this compound core with coordinating groups, most commonly phosphines. These biaryl phosphine ligands are known to enhance the activity of palladium catalysts in several key transformations:

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Ligands with bulky, electron-rich biphenyl backbones are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of sterically hindered substrates.[3]

  • Heck Coupling: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is critical for controlling the regioselectivity and efficiency of the reaction.[5][6]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Sterically hindered and electron-rich biaryl phosphine ligands have proven to be highly effective in facilitating this transformation, even with challenging substrates like aryl chlorides.[7]

The methyl groups on the this compound scaffold would be expected to influence the ligand's properties by increasing its steric bulk and electron-donating ability, which are generally desirable features for promoting high catalytic activity.

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions using a hypothetical phosphine ligand derived from a substituted biphenyl scaffold. Researchers should optimize these conditions for their specific substrates and ligand.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor

  • Substituted biphenyl phosphine ligand

  • Aryl halide

  • Boronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to form the active catalyst.

  • Add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling

This protocol outlines a general method for the Heck coupling of an aryl halide with an alkene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Substituted biphenyl phosphine ligand

  • Aryl halide

  • Alkene

  • Base (e.g., triethylamine, diisopropylethylamine, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMAc, acetonitrile)

  • Inert gas

Procedure:

  • In a dried reaction vessel under an inert atmosphere, combine the palladium precursor (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).

  • Add the anhydrous solvent and stir to dissolve.

  • Add the aryl halide (1.0 equiv), the alkene (1.1-2.0 equiv), and the base (1.5-2.5 equiv).

  • Heat the mixture to the required temperature (e.g., 100-140 °C) until the starting material is consumed, as indicated by TLC or GC/LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the Buchwald-Hartwig amination of an aryl halide with an amine.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Substituted biphenyl phosphine ligand

  • Aryl halide

  • Amine

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas

Procedure:

  • Set up a dry Schlenk tube under an inert atmosphere.

  • Add the palladium precursor (e.g., 0.5-2 mol%), the phosphine ligand (e.g., 1-4 mol%), and the base (1.2-1.5 equiv).

  • Add the anhydrous solvent, followed by the aryl halide (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-120 °C) and monitor its progress.

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic phases, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Data Presentation

As the direct use of this compound as a ligand is not well-established, quantitative data from specific catalytic runs is not available. However, for a hypothetical ligand derived from this scaffold, the following table structure is recommended for presenting comparative data from catalyst screening and optimization studies.

EntryCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1
2
3

Visualizations

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, as well as a general workflow for the synthesis of a biaryl phosphine ligand.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX R-X i1 Oxidative Addition OxAdd Oxidative Addition PdII_R_prime PdII_R_prime PdII_RX->PdII_R_prime [R'-B(OR)2(Base)]- i2 Transmetalation Transmetal Transmetalation PdII_R_Rprime R-Pd(II)-R' L2 RedElim Reductive Elimination Product R-R' ArX R-X Boronic R'-B(OR)2 Boronate [R'-B(OR)2(Base)]- Boronic->Boronate + Base Base Base PdII_R_prime->Pd0 R-R' PdII_R_prime->Product i3 Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX R-X i1 Oxidative Addition PdII_Intermediate R-CH2-CH(R')-Pd(II)-X L2 PdII_RX->PdII_Intermediate H2C=CH-R' i2 Migratory Insertion Migratory_Insertion Migratory Insertion Product R-CH=CH-R' PdII_Intermediate->Product HPdIIX H-Pd(II)-X L2 PdII_Intermediate->HPdIIX R-CH=CH-R' i3 β-Hydride Elimination Beta_Hydride_Elim β-Hydride Elimination ArX R-X Alkene H2C=CH-R' Base Base HPdIIX->Pd0 + Base -> BH+ + X-

Caption: General catalytic cycle for the Heck cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_ArX Ar-Pd(II)-X L Pd0->PdII_ArX Ar-X i1 Oxidative Addition OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(HNR'R'')-X L]+ PdII_ArX->PdII_Amine + HNR'R'' Amine_Coord Amine Coordination PdII_Amido Ar-Pd(II)-NR'R'' L PdII_Amine->PdII_Amido + Base - [Base-H]+X- i3 Deprotonation Deprotonation Deprotonation PdII_Amido->Pd0 Ar-NR'R'' Product Ar-NR'R'' PdII_Amido->Product i4 Reductive Elimination RedElim Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Ligand_Synthesis_Workflow start Substituted Biphenyl Precursor (e.g., Dibromo-tetramethylbiphenyl) lithiation Lithiation (e.g., with n-BuLi or t-BuLi) start->lithiation phosphine_add Reaction with Electrophilic Phosphorus Source (e.g., PCl3, R2PCl) lithiation->phosphine_add hydrolysis Hydrolysis / Workup phosphine_add->hydrolysis purification Purification (e.g., Crystallization, Chromatography) hydrolysis->purification ligand Biaryl Phosphine Ligand purification->ligand

References

Application Notes and Protocols: 3,3',4,4'-Tetramethylbiphenyl in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Precursor to High-Performance Polyimides

Extensive research indicates that 3,3',4,4'-Tetramethylbiphenyl is not directly employed as a monomer or additive in polymer synthesis. Its principal role in polymer chemistry is as a key intermediate in the synthesis of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), a critical monomer for producing high-performance polyimides.[1][2][3] This document will focus on the application of BPDA in polymer chemistry, following a brief overview of its synthesis from this compound.

Synthesis of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) from this compound

The conversion of this compound to BPDA is a two-step process involving oxidation and subsequent dehydration.

  • Oxidation: this compound is oxidized to form 3,3',4,4'-biphenyltetracarboxylic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate.[3]

  • Dehydration: The resulting tetracarboxylic acid is then dehydrated, often by heating with acetic anhydride, to yield the dianhydride, BPDA.[3]

Synthesis_of_BPDA TMB This compound BPTA 3,3',4,4'-Biphenyl- tetracarboxylic Acid TMB->BPTA Oxidation (e.g., KMnO4) BPDA 3,3',4,4'-Biphenyl- tetracarboxylic Dianhydride (BPDA) BPTA->BPDA Dehydration (e.g., Acetic Anhydride)

Synthesis of BPDA from this compound.

Application of BPDA in the Synthesis of High-Performance Polyimides

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) is a fundamental building block for aromatic polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications within the aerospace, electronics, and automotive industries.[4][5] The rigid and planar structure of the biphenyl unit in BPDA contributes significantly to the high performance of the resulting polyimides.

Polyimides are typically synthesized via a two-step polycondensation reaction between a dianhydride (like BPDA) and a diamine.

  • Poly(amic acid) Formation: The reaction is first carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) film or solution at elevated temperatures, typically up to 350°C.

Polyimide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product BPDA BPDA (Dianhydride) PAA Poly(amic acid) Solution BPDA->PAA Diamine Aromatic Diamine Diamine->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Polyimide Polyimide Film/Fiber/Molding Imidization->Polyimide Experimental_Workflow cluster_paa_synthesis Poly(amic acid) Synthesis cluster_film_processing Film Processing cluster_characterization Characterization dissolve_oda Dissolve ODA in DMAc add_bpda Add BPDA dissolve_oda->add_bpda stir Stir for 12-24h add_bpda->stir cast_film Cast PAA solution on glass stir->cast_film Viscous Solution thermal_cure Thermal Curing (staged heating up to 350°C) cast_film->thermal_cure peel_film Peel off Polyimide Film thermal_cure->peel_film ftir FTIR peel_film->ftir tga TGA peel_film->tga dma DMA peel_film->dma tensile Tensile Testing peel_film->tensile

References

Application Notes and Protocols: 3,3',4,4'-Tetramethylbiphenyl as a Versatile Starting Material for High-Performance Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,3',4,4'-tetramethylbiphenyl as a key starting material for the synthesis of functional polymers, particularly high-performance polyimides. Detailed experimental protocols for the transformation of this compound into a polymerizable monomer and its subsequent polymerization are provided, along with key performance data of the resulting polymers.

Introduction

This compound is a valuable aromatic hydrocarbon that serves as a precursor to the monomer 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA). This dianhydride is a critical building block for a class of high-performance polyimides known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for demanding applications in aerospace, electronics, and as advanced materials in various research and development fields. The rigid and symmetrical structure of the biphenyl unit imparts excellent properties to the final polymer.

Synthesis of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA) from this compound

The primary route to functionalize this compound for polymerization involves the oxidation of its four methyl groups to carboxylic acids, followed by dehydration to form the dianhydride.

Logical Workflow for Monomer Synthesis

start This compound oxidation Oxidation start->oxidation Oxidizing Agent (e.g., KMnO4, Nitric Acid) acid 3,3',4,4'-Biphenyltetracarboxylic Acid oxidation->acid dehydration High-Temperature Dehydration acid->dehydration Heat or Acetic Anhydride end 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA) dehydration->end

Caption: Synthetic pathway from this compound to s-BPDA.

Experimental Protocol: Oxidation of this compound to 3,3',4,4'-Biphenyltetracarboxylic Acid

This protocol is adapted from established oxidation methods for similar substituted biphenyls.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Nitric Acid (HNO₃)

  • Pyridine

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Suitable reaction vessel with reflux condenser and mechanical stirrer

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, charge this compound and a solvent mixture of pyridine and water.

  • Oxidation: Gradually add an oxidizing agent such as potassium permanganate to the stirred mixture. The reaction is exothermic and should be controlled by external cooling if necessary. Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.

  • Work-up: After cooling, filter the reaction mixture to remove manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3,3',4,4'-biphenyltetracarboxylic acid.

  • Purification: The crude acid can be purified by recrystallization from a suitable solvent system.

Experimental Protocol: Dehydration to 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA)

Materials:

  • 3,3',4,4'-Biphenyltetracarboxylic acid

  • Acetic anhydride

  • Toluene (optional, for azeotropic removal of water)

Procedure:

  • Dehydration: Suspend the purified 3,3',4,4'-biphenyltetracarboxylic acid in an excess of acetic anhydride.

  • Heating: Heat the mixture to reflux for several hours to effect the cyclodehydration.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated dianhydride is collected by filtration, washed with a dry, inert solvent (e.g., anhydrous ether or hexane), and dried under vacuum.

Synthesis of Polyimides from s-BPDA

Polyimides are typically synthesized via a two-step polycondensation reaction between a dianhydride and a diamine. The first step forms a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide through thermal or chemical means.

General Polyimide Synthesis Workflow

sBPDA s-BPDA polycondensation Polycondensation sBPDA->polycondensation diamine Aromatic Diamine diamine->polycondensation paa Poly(amic acid) Solution polycondensation->paa Polar Aprotic Solvent (e.g., NMP, DMAc) casting Film Casting paa->casting paa_film Poly(amic acid) Film casting->paa_film imidization Thermal or Chemical Imidization paa_film->imidization pi_film Polyimide Film imidization->pi_film

Caption: General workflow for the synthesis of polyimide films from s-BPDA.

Experimental Protocol: Synthesis of a Polyimide from s-BPDA and 4,4'-Oxydianiline (ODA)

Materials:

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA), purified

  • 4,4'-Oxydianiline (ODA), purified

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas supply

Procedure:

  • Dissolution of Diamine: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of ODA in anhydrous NMP under a nitrogen atmosphere.

  • Polycondensation: To the stirred solution, gradually add an equimolar amount of s-BPDA powder in several portions. The reaction is exothermic and the viscosity of the solution will increase significantly. Continue stirring at room temperature for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid).

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization: Place the cast film in a programmable oven. Heat the film in a stepwise manner, for example:

    • 80 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour This gradual heating removes the solvent and facilitates the cyclization of the amic acid to the imide structure.

  • Film Removal: After cooling to room temperature, the resulting tough, flexible polyimide film can be carefully peeled from the glass substrate.

Properties of Polyimides Derived from s-BPDA

The properties of polyimides derived from s-BPDA can be tailored by the choice of the diamine comonomer. The tables below summarize key properties for polyimides synthesized from s-BPDA and various diamines.

Table 1: Thermal Properties of s-BPDA Based Polyimides
Diamine ComonomerGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (TGA, °C)
p-Phenylenediamine (PPD)> 400~580
4,4'-Oxydianiline (ODA)270 - 290~550
m-Phenylenediamine (MPD)290 - 310~560
2,2'-Bis(trifluoromethyl)benzidine (TFMB)330 - 350~540
Table 2: Mechanical Properties of s-BPDA Based Polyimide Films
Diamine ComonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
p-Phenylenediamine (PPD)150 - 2005.0 - 8.05 - 10
4,4'-Oxydianiline (ODA)120 - 1503.0 - 4.020 - 40
m-Phenylenediamine (MPD)130 - 1603.5 - 4.515 - 30
2,2'-Bis(trifluoromethyl)benzidine (TFMB)100 - 1302.5 - 3.510 - 20

Applications

Polyimides derived from this compound are prime candidates for applications requiring high thermal stability and robust mechanical properties. These include:

  • Microelectronics: as insulating layers, flexible printed circuit boards, and stress buffers.

  • Aerospace: in composite materials for structural components and as high-temperature adhesives.

  • Membranes: for gas separation and filtration applications.

  • Advanced Coatings: for protective layers in harsh environments.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of high-performance functional polymers. Through a straightforward oxidation and dehydration process, it is converted into 3,3',4,4'-biphenyltetracarboxylic dianhydride, a key monomer for polyimides. The resulting polymers exhibit outstanding thermal and mechanical properties, making them suitable for a wide range of advanced applications. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this important class of materials.

Application Note: GC-MS Method for the Detection and Quantification of 3,3',4,4'-Tetramethylbiphenyl in Coal Tar

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coal tar is a complex mixture containing thousands of chemical compounds, primarily polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[1][2] The accurate identification and quantification of specific components within this matrix are crucial for quality control, environmental monitoring, and understanding its chemical properties. 3,3',4,4'-Tetramethylbiphenyl (CAS No. 4920-95-0, Molecular Formula: C₁₆H₁₈) is a substituted biphenyl that may be present in such complex mixtures.[3][4] Due to the intricate nature of the coal tar matrix, a robust analytical method with high selectivity and sensitivity is required.[2]

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound in coal tar. The protocol covers sample preparation involving solvent extraction and solid-phase extraction (SPE) for cleanup, followed by optimized GC-MS parameters for detection and quantification.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Dichloromethane (CH₂Cl₂), Hexane, and Methanol (HPLC or GC-grade).

  • Analytical Standard: this compound, 98% purity or higher.[5]

  • Internal Standard (IS): A deuterated PAH, such as Phenanthrene-d10, is recommended for accurate quantification via isotope dilution.[6]

  • Solid-Phase Extraction (SPE): Silica gel or Florisil cartridges.

  • Apparatus: Analytical balance, magnetic stirrer, centrifuge, filtration assembly (0.22 μm filter), glass vials, and a nitrogen evaporator.[7]

2. Sample Preparation Protocol

The goal of sample preparation is to extract the target analyte from the complex coal tar matrix and remove interfering substances.

  • Step 1: Sample Homogenization & Dissolution

    • Weigh approximately 0.1 g of the homogenous coal tar sample into a glass vial.

    • Add 10 mL of dichloromethane.[8]

    • Spike the sample with an appropriate volume of the internal standard stock solution.

    • Seal the vial and dissolve the sample by sonicating for 15-20 minutes or stirring with a magnetic stirrer until fully dissolved.[8]

    • Centrifuge the sample to separate any insoluble particulate matter.[7]

  • Step 2: Solid-Phase Extraction (SPE) Cleanup

    • Condition a silica gel SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

    • Carefully load the supernatant from the dissolved sample onto the SPE cartridge.

    • Elute the cartridge with a suitable solvent or solvent mixture. A common approach for separating aromatic compounds is to use a non-polar solvent like hexane to elute aliphatic compounds, followed by a more polar solvent mixture (e.g., hexane:dichloromethane) to elute the aromatic fraction containing the target analyte.[1][9]

    • Collect the aromatic fraction in a clean collection tube.

  • Step 3: Concentration and Reconstitution

    • Evaporate the collected fraction to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., isooctane or dichloromethane) for GC-MS analysis.[10]

    • Transfer the final extract into a 2 mL autosampler vial for injection.

3. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC, Shimadzu GCMS-QP2010 Ultra, or equivalent[10][11]
Column HP-5MS, Rxi-SVOCms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[8][9]
Injector Splitless mode[11]
Injector Temperature 280 - 300 °C[1][9]
Injection Volume 1 µL[8]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min[8][9]
Oven Program Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 300 °C. Hold: 10 min. (Program should be optimized to ensure separation from matrix components)[8]
Mass Spectrometer Agilent 5977 Series MSD, Thermo Scientific ISQ 7000, or equivalent[8][10]
Ionization Mode Electron Ionization (EI) at 70 eV[1][8]
Ion Source Temp. 230 °C[8][11]
Transfer Line Temp. 280 - 300 °C[9]
Acquisition Mode Scan Mode: m/z 45-450 for initial identification.[11] SIM Mode: For quantification, monitor the molecular ion (m/z 210) and at least two confirmation ions.

Data Presentation

Quantitative Analysis

Quantification is achieved by generating a calibration curve using standards of this compound at various concentrations, each containing a fixed amount of the internal standard. A linear range is typically established from 1 to 1000 ng/mL.[10]

Table 1: Typical Performance Characteristics for GC-MS Analysis of PAHs and Related Compounds.

ParameterTypical ValueDescription
Linearity (R²) > 0.995The coefficient of determination for the calibration curve across the defined concentration range.[10][12]
Limit of Detection (LOD) 0.01 - 0.1 ng/mLThe lowest concentration of the analyte that can be reliably detected.[9]
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with precision.[9][12]
Recovery (%) 80 - 120%The percentage of the known amount of analyte recovered through the sample preparation process.[12]
Precision (RSD %) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.[12]

Note: These values represent typical performance for GC-MS methods analyzing trace organic compounds in complex matrices and should be experimentally verified for this specific application.

Mandatory Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Coal Tar Sample (0.1g) Dissolve Dissolve in CH2Cl2 + Internal Standard Sample->Dissolve Cleanup SPE Cleanup (Silica Gel) Dissolve->Cleanup Concentrate Evaporate & Reconstitute (1 mL) Cleanup->Concentrate Inject Inject 1 µL into GC-MS Concentrate->Inject Separate Chromatographic Separation (HP-5MS Column) Inject->Separate Detect Mass Spectrometry Detection (EI, SIM/Scan Mode) Separate->Detect Identify Peak Identification (Retention Time & Mass Spec) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report (Concentration in ng/g) Quantify->Report

Caption: Workflow for GC-MS analysis of this compound in coal tar.

References

Application Note: HPLC Analysis of 3,3',4,4'-Tetramethylbiphenyl and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the analysis of 3,3',4,4'-Tetramethylbiphenyl and its potential derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection. While gas chromatography is frequently used for related non-polar compounds like polychlorinated biphenyls (PCBs), reversed-phase HPLC offers a robust alternative, particularly for samples containing more polar derivatives or when GC is not available.[1][2][3][4] This note details the required instrumentation, a comprehensive experimental protocol, and expected performance characteristics. The method is designed to be a starting point for researchers developing and validating analyses for this class of compounds.

Introduction

This compound (CAS 4920-95-0) is an aromatic hydrocarbon.[5][6][7][8] The analysis of this compound and its isomers or derivatives is crucial for purity assessment, impurity profiling, and metabolic studies. Structurally similar compounds, such as polyphenyls and PCBs, have been successfully separated using HPLC, indicating its applicability.[4][9]

The selection of an appropriate stationary phase is critical for resolving structurally similar isomers. While standard C18 columns are widely used, stationary phases that facilitate π-π interactions, such as Biphenyl or Phenyl-Hexyl columns, can offer enhanced selectivity for aromatic analytes.[10][11][12][13] This protocol will focus on a reversed-phase HPLC method adaptable for both C18 and Biphenyl stationary phases.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[12]

  • Analytical Columns:

    • Primary Recommendation: Biphenyl or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) for enhanced selectivity of aromatic isomers.[9][10][12]

    • Alternative: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[4][9]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • This compound analytical standard.

    • Analytical standards of any known derivatives or impurities.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard. Dissolve it in 10 mL of acetonitrile in a Class A volumetric flask. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase's initial composition (e.g., 70:30 Acetonitrile:Water). This solution is used for method development and qualification.

  • Sample Solution: Prepare sample solutions by dissolving the material to be tested in acetonitrile to achieve a target concentration similar to the working standard solution. Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.

Chromatographic Conditions

The following conditions serve as a robust starting point for method development. Optimization may be required based on the specific column and derivatives being analyzed.

ParameterRecommended Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 70% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 70% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C[10]
Detection UV at 254 nm or 280 nm[9][10]
Injection Volume 10 µL

Data Presentation and Expected Results

The following table summarizes the expected quantitative data based on the analysis of structurally related biphenyl compounds. Actual results may vary.

AnalyteExpected Retention Time (min)Resolution (Rs) vs. ParentLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound~ 11.0-~ 0.05~ 0.15
Hypothetical Hydroxylated Derivative~ 7.5> 2.0~ 0.04~ 0.12
Hypothetical Carboxylated Derivative~ 5.2> 2.0~ 0.04~ 0.12

Note: Retention times are illustrative. More polar derivatives (e.g., hydroxylated, carboxylated) are expected to elute earlier in a reversed-phase system.

Visualizations

Logical Relationship of Analytes

The diagram below illustrates the relationship between the parent compound, this compound, and its potential derivatives that may arise from metabolic processes or as synthesis-related impurities.

Parent This compound (Parent Compound) Metabolite1 Hydroxylated Derivatives (e.g., Phenols) Parent->Metabolite1 Metabolism / Degradation Metabolite2 Carboxylated Derivatives (e.g., Benzoic Acids) Parent->Metabolite2 Impurity Positional Isomers (e.g., 2,3',4,4'-TMB) Parent->Impurity Synthesis By-product

Caption: Logical relationship of this compound and its derivatives.

Experimental Workflow

The following workflow diagram outlines the key steps of the analytical protocol, from sample preparation to final data analysis and method optimization.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard / Sample B Dissolve in Acetonitrile A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D F Inject Sample (10 µL) D->F E Equilibrate HPLC System (Column and Mobile Phase) E->F G Run Gradient Program F->G H Detect by UV (254/280 nm) G->H I Integrate Peak Areas H->I J Calculate Purity / Concentration I->J K Assess System Suitability (Resolution, Tailing) J->K

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3',4,4'-tetramethylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound involve cross-coupling reactions. These include the Kumada coupling, utilizing a Grignard reagent, the Ullmann reaction, which is a copper-catalyzed homocoupling, and the Suzuki coupling, which employs a boronic acid derivative.

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • Homocoupling: The formation of symmetrical biphenyls, such as 3,3',4,4',3'',3''',4''',4''''-octamethylquaterphenyl, from the starting materials. This is particularly common in Kumada and Ullmann couplings.

  • Reduction (Dehalogenation): The replacement of a halogen atom on the aryl halide starting material with a hydrogen atom, resulting in the formation of 1,2-dimethylbenzene instead of the desired biphenyl product. This can be a significant issue in Suzuki and Ullmann reactions.[1]

  • Isomer Formation: The synthesis can yield a mixture of tetramethylbiphenyl isomers, most notably 2,2',3,3'-tetramethylbiphenyl and 2,3,3',4'-tetramethylbiphenyl, alongside the desired this compound.

Q3: How can I detect and quantify the isomeric impurities in my product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying isomeric byproducts.[2][3] By comparing the retention times and mass spectra of the components in your product mixture to known standards of the different tetramethylbiphenyl isomers, you can both identify and quantify their presence. 1H NMR spectroscopy can also be used to identify the presence of isomers by analyzing the distinct chemical shifts and coupling patterns of the aromatic and methyl protons for each isomer.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Kumada Coupling: Incomplete formation of the Grignard reagent.Ensure magnesium turnings are activated (e.g., with a small crystal of iodine) and all glassware and solvents are scrupulously dry.
Kumada Coupling: Homocoupling of the Grignard reagent.Use a lower reaction temperature and add the aryl halide slowly to the Grignard reagent to maintain a low concentration of the halide.
Ullmann Reaction: Inactive copper catalyst.Use freshly activated copper powder. The reaction can be sensitive to the source and batch of copper.
Ullmann Reaction: Harsh reaction conditions leading to decomposition.While traditionally requiring high temperatures, modern ligand-assisted Ullmann protocols can proceed at lower temperatures. Consider screening different ligands and optimizing the temperature.[5]
Suzuki Coupling: Inefficient catalyst activity.Use a pre-catalyst that readily forms the active Pd(0) species. Ensure the palladium catalyst and ligands are not degraded.
Suzuki Coupling: Dehalogenation of the aryl halide.Use a weaker base (e.g., K₂CO₃ or K₃PO₄) and aprotic solvents like dioxane or THF. The presence of water or alcohol can be a source of protons for this side reaction.[1]
All Methods: Impure starting materials.Purify all starting materials before use. Impurities can interfere with the catalyst and lead to side reactions.
Issue 2: Presence of Significant Amounts of Isomeric Impurities
Potential Cause Suggested Solution
Reaction Conditions Favoring Isomerization: The choice of catalyst and reaction temperature can influence the regioselectivity of the coupling.Optimize the reaction conditions. For instance, in some Grignard-based couplings, the choice of catalyst and the presence of additives can influence the isomer ratio.
Starting Material Isomers: If using a mixture of halo-o-xylene isomers as starting material, a mixture of tetramethylbiphenyl isomers will be produced.Use a single, pure isomer of the starting material (e.g., 4-halo-1,2-dimethylbenzene).
Inefficient Purification: Isomers can be difficult to separate due to their similar physical properties.Employ high-performance liquid chromatography (HPLC) or fractional crystallization for purification. Monitor the purity of fractions by GC-MS.

Data Presentation

Table 1: Representative Yields and Isomer Distribution in the Synthesis of this compound via a Manganese-Catalyzed Grignard Coupling

AdditiveOverall Yield (%)Molar Ratio (2,2',3,3'- : 2,3,3',4'- : 3,3',4,4'-)
None710.82 : 1.48 : 1
Tetramethylethylenediamine (TMEDA)560.16 : 0.95 : 1
1,2-Bis(diphenylphosphino)ethane (DPPE)420.15 : 1.31 : 1

Data adapted from a patent describing the synthesis from a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kumada Coupling

This protocol describes a nickel-catalyzed homocoupling of a Grignard reagent prepared from 4-bromo-1,2-dimethylbenzene.

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • 4-bromo-1,2-dimethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Nickel(II) chloride (NiCl₂)

  • Triphenylphosphine (PPh₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Add a small amount of a solution of 4-bromo-1,2-dimethylbenzene in anhydrous THF from the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-bromo-1,2-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Coupling Reaction: In a separate flask under a nitrogen atmosphere, prepare a solution of NiCl₂ and PPh₃ in anhydrous THF. Cool this solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the catalyst solution via a cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Protocol 2: Synthesis of this compound via Ullmann Homocoupling

This protocol involves the copper-catalyzed homocoupling of 4-iodo-1,2-dimethylbenzene.

Materials:

  • 4-iodo-1,2-dimethylbenzene

  • Activated copper powder

  • Dimethylformamide (DMF)

  • Toluene

  • Celite

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodo-1,2-dimethylbenzene and activated copper powder in DMF.

  • Coupling Reaction: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24 hours. Monitor the progress of the reaction by GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper residues. Wash the filter cake with toluene. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from hexane or by column chromatography on silica gel to yield pure this compound.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis analysis Analyze Crude Product (GC-MS, NMR) start->analysis low_yield Low Yield? analysis->low_yield isomers Isomeric Impurities? low_yield->isomers No check_reagents Check Reagent Purity & Dryness low_yield->check_reagents Yes homocoupling Homocoupling Products? isomers->homocoupling No purification Optimize Purification (HPLC, Crystallization) isomers->purification Yes reduction Reduction Byproducts? homocoupling->reduction No catalyst_activity Verify Catalyst Activity/Loading homocoupling->catalyst_activity Yes (Ullmann) slow_addition Slow Addition of Aryl Halide homocoupling->slow_addition Yes (Kumada) end_product Pure this compound reduction->end_product No change_base Change Base/ Solvent System reduction->change_base Yes (Suzuki) check_reagents->catalyst_activity optimize_temp Optimize Reaction Temperature optimize_temp->analysis catalyst_activity->optimize_temp slow_addition->optimize_temp change_base->analysis purification->end_product

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Minimizing Homo-coupling in Suzuki Reactions for Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of homo-coupling byproducts in Suzuki-Miyaura reactions for the synthesis of biphenyls.

Troubleshooting Guide: Excessive Homo-coupling

Experiencing high levels of homo-coupling byproducts can significantly reduce the yield of your desired biphenyl product and complicate purification. This guide provides a systematic approach to diagnose and resolve common issues.

Isolating the Cause of Homo-coupling

To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homo-coupling.

G Troubleshooting Workflow for Minimizing Homo-coupling start High Homo-coupling Observed check_oxygen 1. Check for Oxygen Contamination start->check_oxygen degas_solvent Action: Rigorously degas solvent and reagents. Use Schlenk techniques or a glovebox. check_oxygen->degas_solvent Issue Found check_pd_source 2. Evaluate Palladium Source check_oxygen->check_pd_source No Issue degas_solvent->check_pd_source use_pd0 Action: Switch from a Pd(II) salt (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst. check_pd_source->use_pd0 Issue Found check_ligand 3. Assess Ligand Choice check_pd_source->check_ligand No Issue use_pd0->check_ligand use_bulky_ligand Action: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). check_ligand->use_bulky_ligand Issue Found check_base 4. Examine Base Selection check_ligand->check_base No Issue use_bulky_ligand->check_base use_weaker_base Action: Use a weaker inorganic base (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH. check_base->use_weaker_base Issue Found end Homo-coupling Minimized check_base->end No Issue use_weaker_base->end

Caption: A logical workflow for troubleshooting Suzuki reactions with high homo-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homo-coupling in Suzuki reactions?

A1: Homo-coupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated Homo-coupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then react with two molecules of the boronic acid to form the homo-coupled product, regenerating Pd(0) in the process.[2] Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][3]

  • Palladium(II)-Mediated Homo-coupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homo-coupled dimer and Pd(0).[2] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[2]

G Proposed Mechanisms for Boronic Acid Homo-coupling cluster_oxygen Oxygen-Mediated Pathway cluster_pd2 Pd(II) Precursor Pathway pd0_ox Pd(0) pd2_ox Pd(II) pd0_ox->pd2_ox Oxidation o2 O₂ o2->pd2_ox homocoupling1 Ar-Ar pd2_ox->homocoupling1 boronic_acid1 2 Ar-B(OH)₂ boronic_acid1->homocoupling1 pd0_regen Pd(0) homocoupling1->pd0_regen pd2_precursor Pd(II) Precursor (e.g., Pd(OAc)₂) homocoupling2 Ar-Ar pd2_precursor->homocoupling2 boronic_acid2 2 Ar-B(OH)₂ boronic_acid2->homocoupling2 pd0_active Active Pd(0) homocoupling2->pd0_active

Caption: The two primary pathways leading to boronic acid homo-coupling.

Q2: How does the choice of palladium source affect homo-coupling?

A2: The palladium source significantly influences the initial stages of the reaction and the potential for homo-coupling.

  • Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homo-coupling as they need to be reduced to the active Pd(0) state. This reduction can occur via the homo-coupling of two boronic acid molecules.[2]

  • Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they do not require a reduction step and can directly enter the catalytic cycle.

  • Palladium precatalysts , particularly Buchwald's G3 and G4 precatalysts, are designed to cleanly and efficiently generate the active Pd(0) species, which can help to minimize side reactions like homo-coupling.

Q3: What role do ligands play in minimizing homo-coupling?

A3: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. To minimize homo-coupling:

  • Use bulky, electron-rich phosphine ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective. Their steric bulk can hinder the formation of intermediates that lead to homo-coupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.

  • Avoid easily oxidized ligands: In the presence of oxygen, some phosphine ligands can be oxidized, which can lead to the formation of palladium species that promote homo-coupling.

Q4: How does the choice of base influence the formation of homo-coupling byproducts?

A4: The base is essential for activating the boronic acid, but an inappropriate choice can exacerbate homo-coupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homo-coupling compared to strong bases like sodium hydroxide (NaOH).

Q5: Can the solvent system impact the level of homo-coupling?

A5: Yes, the solvent system can influence the reaction's selectivity. While a direct correlation to homo-coupling is complex, the solvent can affect catalyst stability and the rates of the desired versus undesired reaction pathways. For instance, some polar aprotic solvents can stabilize certain palladium species that may influence side reactions. The addition of water to organic solvents like dioxane or THF is common and can facilitate the dissolution of the base and the activation of the boronic acid.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the formation of homo-coupling byproducts.

Table 1: Effect of Reactor Inerting on Homo-coupling Byproduct Formation

This table illustrates the critical importance of excluding oxygen from the reaction mixture to suppress homo-coupling.

EntryPd(OAc)₂ (mol %)Dimer Byproduct (%)Reactor Inerting Method
11.64.1N₂ Sparge (30 min)
21.60.07N₂ Subsurface Sparge (60 min)
31.60.05Freeze-Pump-Thaw (3 cycles)

Data adapted from representative studies.

Table 2: Influence of Ligand Choice on Cross-Coupling vs. Homo-coupling

This table demonstrates how the selection of a bulky, electron-rich ligand can favor the desired cross-coupling product over the homo-coupled byproduct.

EntryLigandCross-Coupling Yield (%)Homo-coupling Byproduct (%)
1PPh₃6515
2SPhos92<2
3XPhos95<1

Yields are representative and can vary based on specific substrates and conditions.

Table 3: Effect of Base on Product Distribution

The choice of base can significantly impact the reaction outcome. Weaker inorganic bases generally provide better selectivity against homo-coupling.

EntryBaseCross-Coupling Yield (%)Homo-coupling Byproduct (%)
1NaOH5525
2K₂CO₃885
3K₃PO₄913

Yields are representative and can vary based on specific substrates and conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homo-coupling

This protocol is a general starting point and may require optimization for specific substrates.

1. Reagent Preparation:

  • Aryl halide (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%)

  • Base (e.g., K₃PO₄, finely powdered and dried, 2.0 - 3.0 eq.)

  • Solvent: Anhydrous 1,4-Dioxane/Water (e.g., 4:1 v/v)

2. Reaction Setup and Deoxygenation:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the powdered base.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the deoxygenated 1,4-dioxane and water via syringe.

  • Sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring to ensure complete removal of dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles.

3. Catalyst Addition and Reaction:

  • Briefly remove the inert gas inlet and add the palladium precatalyst to the reaction flask under a positive flow of inert gas.

  • Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

4. Monitoring and Work-up:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

G Suzuki-Miyaura Catalytic Cycle and Competing Homo-coupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_side Pd(II) pd0->pd2_side Oxidation ar_pd_x Ar-Pd(II)(X)L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst biphenyl Ar-Ar' (Desired Product) reductive_elimination->biphenyl ar_x Ar-X ar_x->oxidative_addition ar_b_oh2 Ar'-B(OH)₂ + Base ar_b_oh2->transmetalation homo_coupling_step Homo-coupling pd2_side->homo_coupling_step homo_coupling_step->pd0 Reductive Elimination homo_coupled_product Ar'-Ar' (Byproduct) homo_coupling_step->homo_coupled_product two_ar_b_oh2 2 Ar'-B(OH)₂ two_ar_b_oh2->homo_coupling_step oxygen O₂ oxygen->pd2_side

Caption: The desired Suzuki cross-coupling cycle and the competing homo-coupling pathway.

References

Technical Support Center: Optimizing Catalyst Loading for 3,3',4,4'-Tetramethylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3',4,4'-Tetramethylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via Suzuki-Miyaura cross-coupling.

Issue: Low or No Product Yield

A common challenge in the synthesis of sterically hindered biphenyls is achieving a high yield. Several factors can contribute to this issue.

Potential CauseRecommended Solutions
Inactive Catalyst The active Pd(0) species may not be forming or is being deactivated. Ensure strictly anaerobic conditions to prevent oxidation. Consider using a pre-catalyst that readily forms Pd(0) or a ligand that stabilizes the active species. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
Inefficient Catalyst System For challenging, electron-rich, and sterically hindered substrates, consider more robust catalyst systems. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often excellent choices for coupling hindered substrates.[1]
Inappropriate Base The strength and solubility of the base are crucial for activating the boronic acid. A weak or insoluble base can lead to poor reaction kinetics. Screen various bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. K₃PO₄ is often effective in couplings involving nitrogen-containing heterocycles, which can be analogous to sterically hindered systems.[1]
Unsuitable Solvent The solvent system must adequately dissolve all reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is typically required to dissolve the inorganic base and activate the boronic acid.[1]
Low Reaction Temperature The reaction may require higher thermal energy to overcome the activation barrier, especially with sterically hindered substrates. Gradually increase the reaction temperature, for example, in 10°C increments.

Issue: High Levels of By-products

The formation of impurities can complicate purification and reduce the overall yield of the desired product.

By-productPotential CauseRecommended Solutions
Homocoupling of Boronic Acid This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen.[1]Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid or by using freeze-pump-thaw cycles.[1]
Protodeboronation The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base. Electron-rich boronic acids are particularly susceptible.[1]Use anhydrous solvents and ensure all reagents are dry. Consider using boronic esters (e.g., pinacol esters) which are generally more stable towards protodeboronation.
Dehalogenation The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.Optimize reaction conditions to favor cross-coupling over dehalogenation. This may involve adjusting the temperature, base, or ligand.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the synthesis of this compound?

A1: The optimal catalyst loading can vary depending on the specific reaction conditions, including the purity of the reactants and the efficiency of the chosen ligand. For Suzuki-Miyaura couplings, a general starting point is 1-5 mol% of the palladium catalyst.[2] For challenging or sterically hindered substrates, a higher catalyst loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1] However, it is crucial to perform a systematic optimization to find the lowest effective catalyst loading to minimize costs and residual palladium in the final product.

Data on Catalyst Loading Optimization (Hypothetical Data for Illustrative Purposes)

The following table illustrates how catalyst loading can affect the yield of this compound under typical Suzuki-Miyaura conditions. This data is representative and should be confirmed experimentally.

CatalystCatalyst Loading (mol%)Yield (%)
Pd(PPh₃)₄145
Pd(PPh₃)₄375
Pd(PPh₃)₄585
Pd(OAc)₂ / SPhos0.560
Pd(OAc)₂ / SPhos192
Pd(OAc)₂ / SPhos295

Q2: How can I minimize the formation of homocoupling by-products?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To minimize this, it is essential to rigorously degas all solvents and the reaction mixture itself. This can be done by bubbling an inert gas like argon or nitrogen through the solvent for 20-30 minutes or by performing several freeze-pump-thaw cycles.[1] Additionally, using a milder base and optimizing the stoichiometry of the reactants can also help to suppress homocoupling.

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose?

A3: The base plays a critical role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction rate and yield. For the synthesis of sterically hindered biphenyls, common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). K₃PO₄ is often a good starting point for challenging substrates.[1] The base should be finely powdered to ensure good solubility and reactivity.

Q4: My reaction is not going to completion, even after extended reaction times. What should I do?

A4: If the reaction stalls, several factors could be at play. The catalyst may have deactivated over time. In this case, adding a fresh portion of the catalyst might restart the reaction. Alternatively, the ligand may be degrading under the reaction conditions. Switching to a more robust ligand, such as a bulky biarylphosphine ligand, could improve catalyst stability.[1] It is also important to ensure that the reaction temperature is optimal and that the stirring is efficient to ensure proper mixing of all components.

Experimental Protocols

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific experimental setup.

Reactants and Reagents:

  • 4-Bromo-1,2-dimethylbenzene (1.0 equiv)

  • 3,4-Dimethylphenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,2-dimethylbenzene, 3,4-dimethylphenylboronic acid, and finely powdered potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). This can be achieved by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L-X Ar-Pd(II)L-X Pd(0)Ln->Ar-Pd(II)L-X Oxidative Addition (Ar-X) Ar-Pd(II)L-Ar' Ar-Pd(II)L-Ar' Ar-Pd(II)L-X->Ar-Pd(II)L-Ar' Transmetalation (Ar'-B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)L-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Evacuate and backfill with Inert Gas A->B C Add Degassed Solvent B->C D Add Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Overcoming Low Yields in the Ullmann Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Ullmann synthesis of substituted biphenyls.

Troubleshooting Guides

Low yields in the Ullmann synthesis of substituted biphenyls can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield Inactive Copper Catalyst: The copper source, particularly Cu(I) salts, can oxidize over time, leading to reduced catalytic activity.[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI). - For classical homocoupling, consider preparing activated copper powder in situ.
Inadequate Reaction Temperature: Classical Ullmann reactions require high temperatures (often >150-200°C) to proceed.[2][3] Modern ligand-assisted protocols can operate at lower temperatures.- For classical reactions, ensure the temperature is sufficiently high. - For ligand-assisted reactions, optimize the temperature; excessively high temperatures can lead to decomposition.
Poor Substrate Reactivity: Aryl halides with electron-donating groups are generally less reactive. Aryl chlorides are less reactive than bromides and iodides.[2]- Switch to a more reactive aryl halide (I > Br > Cl). - Employ a modern ligand-assisted protocol, which can improve the reactivity of less active substrates.[4]
Presence of Oxygen: Oxygen can deactivate the copper catalyst and promote side reactions.- Ensure the reaction is performed under a rigorously inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents.
Formation of Side Products Dehalogenation: Reduction of the aryl halide to the corresponding arene is a common side reaction.- Use anhydrous solvents and reagents to minimize sources of protons. - Ensure the inert atmosphere is maintained throughout the reaction.
Homocoupling of a Single Aryl Halide in Cross-Coupling Reactions: In unsymmetrical Ullmann reactions, the homocoupling of one of the aryl halides can be a significant byproduct.- Use a stoichiometric excess of the more readily available or less expensive aryl halide.[3]
Formation of Phenols or Aryl Ethers: If water or alcohols are present as impurities, they can act as nucleophiles, leading to the formation of phenols or aryl ethers.- Use thoroughly dried glassware and anhydrous reagents and solvents.
Reaction Stalls or is Sluggish Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and yield.- High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[1] - For some modern protocols, non-polar solvents like toluene or xylene may be effective.[5] Screen different solvents to find the optimal one for your specific system.
Suboptimal Ligand Choice (for modified Ullmann reactions): Not all ligands are equally effective for all substrates.- Screen a variety of ligands, such as amino acids (e.g., L-proline), diamines (e.g., 1,10-phenanthroline), or other bidentate ligands.[2]
Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your Ullmann biphenyl synthesis.

Troubleshooting_Workflow start Low or No Biphenyl Product check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Fresh Reagents Improve Yield check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions Correct check_conditions->success Corrected Conditions Improve Yield optimize_temp Optimize Reaction Temperature check_atmosphere->optimize_temp Atmosphere Inert check_atmosphere->success Inert Atmosphere Improves Yield change_solvent Screen Different Solvents optimize_temp->change_solvent Temp Optimized optimize_temp->success New Temperature Improves Yield add_ligand Introduce a Ligand change_solvent->add_ligand Solvent Optimized change_solvent->success New Solvent Improves Yield change_catalyst Consider Alternative Catalysts (Ni, Pd) add_ligand->change_catalyst Ligand Ineffective add_ligand->success Ligand Improves Yield change_catalyst->success New Catalyst System Works

Caption: A step-by-step workflow for troubleshooting low yields in Ullmann biphenyl synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for a classical Ullmann biphenyl synthesis?

A1: The classical Ullmann reaction for synthesizing symmetrical biphenyls involves the self-coupling of an aryl halide in the presence of a stoichiometric amount of copper powder or a copper-bronze alloy at high temperatures, often exceeding 200°C.[2] The reaction is typically carried out in a high-boiling solvent like nitrobenzene or without a solvent.

Q2: How do electron-donating and electron-withdrawing groups on the aryl halide affect the reaction?

A2: The classical Ullmann reaction is generally more efficient for aryl halides bearing electron-withdrawing groups, particularly in the ortho position.[2] Aryl halides with electron-donating groups are less reactive and often result in lower yields under traditional conditions.

Q3: What is the role of ligands in modern Ullmann reactions?

A3: Ligands, such as bidentate N,N- or N,O-donors (e.g., 1,10-phenanthroline, L-proline), play a crucial role in modern Ullmann couplings. They can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, leading to milder reaction conditions, lower catalyst loadings, and improved yields for a wider range of substrates, including those that are electron-rich or sterically hindered.[2][4]

Q4: Can I use aryl chlorides for Ullmann biphenyl synthesis?

A4: Aryl chlorides are generally unreactive in classical Ullmann couplings. However, modern advancements, particularly the development of specialized ligand systems, have made the use of aryl chlorides more feasible, although they still tend to be less reactive than the corresponding bromides and iodides.[4]

Q5: What are some common side reactions in the Ullmann synthesis of biphenyls?

A5: Besides the desired biphenyl product, several side reactions can occur, leading to reduced yields. These include the reduction of the aryl halide to the corresponding arene (dehalogenation), especially in the presence of protic impurities. In unsymmetrical couplings, the homocoupling of one of the aryl halides is a common byproduct. If the reaction is not rigorously anhydrous, the formation of phenols or aryl ethers can also be observed.

Q6: Are there greener alternatives to the traditional Ullmann reaction?

A6: Yes, significant efforts have been made to develop more environmentally friendly Ullmann-type reactions. One notable advancement is the use of solvent-free conditions, such as high-speed ball milling.[6] This technique can lead to quantitative yields without the need for high-boiling, toxic solvents.[6]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different catalysts, ligands, and solvents on the yield of Ullmann biphenyl synthesis for various substrates.

Table 1: Effect of Catalyst and Ligand on the Synthesis of Biphenyl from Iodobenzene

EntryCopper SourceLigandSolventTemp (°C)Yield (%)
1Cu powderNoneNone210~40
2CuI1,10-phenanthrolineDMF110>90
3CuIL-prolineDMSO90>95
4Cu₂OPicolinic acidDMF110~85

Table 2: Synthesis of Substituted Biphenyls via Solvent-Free Ball Milling [6]

EntryAryl HalideProductYield (%)
12-Iodonitrobenzene2,2'-Dinitrobiphenyl97
22-Iodo-5-chloronitrobenzene5,5'-Dichloro-2,2'-dinitrobiphenyl95
32-Iodo-4-chloronitrobenzene4,4'-Dichloro-2,2'-dinitrobiphenyl96

Experimental Protocols

Protocol 1: Classical Ullmann Synthesis of 2,2'-Dinitrobiphenyl

This protocol is adapted from traditional methods and is suitable for the synthesis of symmetrical, electron-deficient biphenyls.

Materials:

  • 2-Chloronitrobenzene

  • Copper-bronze alloy, finely powdered

  • Sand

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloronitrobenzene (1 equiv.) and copper-bronze alloy (2 equiv.).

  • Add a small amount of sand to facilitate stirring.

  • Under an inert atmosphere of nitrogen, add anhydrous DMF.

  • Heat the reaction mixture to reflux (approximately 153°C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the copper salts and wash the solid with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2,2'-dinitrobiphenyl.

Protocol 2: Ligand-Assisted Ullmann Synthesis of a Substituted Biphenyl

This protocol utilizes a ligand to promote the reaction under milder conditions and is suitable for a broader range of substrates.

Materials:

  • Aryl iodide (1 equiv.)

  • Aryl bromide (1.5 equiv.)

  • Copper(I) iodide (CuI, 0.1 equiv.)

  • 1,10-Phenanthroline (0.2 equiv.)

  • Cesium carbonate (Cs₂CO₃, 2 equiv.)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask, add CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the aryl iodide and aryl bromide, followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 110°C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted biphenyl.

Visualizations

General Mechanism of the Ullmann Biphenyl Synthesis

Ullmann_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) ArCu Ar-Cu(III)-X CuI->ArCu Oxidative Addition of Ar-X ArArCu Ar-Ar'-Cu(III)-X ArCu->ArArCu Oxidative Addition of Ar'-X ArArCu->CuI Reductive Elimination ArAr Ar-Ar' ArArCu->ArAr

Caption: A simplified representation of the catalytic cycle for the Ullmann biphenyl synthesis.

Logical Relationship of Ullmann Reaction Modifications

Ullmann_Modifications cluster_improvements Modern Improvements classical Classical Ullmann (High Temp, Stoichiometric Cu) ligand_assisted Ligand-Assisted Ullmann (Milder Conditions, Catalytic Cu) classical->ligand_assisted Addresses harsh conditions alternative_catalysts Alternative Catalysts (Pd, Ni) classical->alternative_catalysts Expands substrate scope solvent_free Solvent-Free Methods (Ball Milling) classical->solvent_free Improves sustainability ligand_assisted->solvent_free

Caption: A diagram illustrating the evolution from classical to modern Ullmann synthesis methods.

References

Technical Support Center: Grignard Reactions with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting Grignard reactions, with a special focus on challenges encountered with sterically hindered substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a bulky ketone is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue. The primary causes include:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide (MgO) that prevents the reaction.[1]

  • Presence of Moisture: Grignard reagents are highly sensitive to protic sources, including trace amounts of water in glassware or solvents.[1]

  • Poor Quality Alkyl Halide: Impurities in the alkyl halide can hinder the reaction.

Troubleshooting Steps:

  • Activate the Magnesium:

    • Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

    • Use activating agents like a crystal of iodine (look for the dissipation of the brown color), 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent.

  • Ensure Anhydrous Conditions:

    • Flame-dry all glassware under vacuum and cool under an inert gas (e.g., argon or nitrogen).

    • Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF often being better at stabilizing the Grignard reagent.[2]

  • Initiation Techniques:

    • Add a small portion of the alkyl halide to the magnesium and gently warm the mixture.

    • Use an ultrasonic bath to help initiate the reaction.

Q2: I'm observing a low yield of my desired tertiary alcohol when reacting a Grignard reagent with a sterically hindered ketone. What are the likely side reactions?

A2: With sterically hindered substrates, several side reactions can compete with the desired nucleophilic addition, leading to reduced yields. The main culprits are:

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[1][3][4] This is especially prevalent with bulky Grignard reagents and hindered ketones. Upon workup, the starting ketone is recovered.[3][4]

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[4]

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homocoupling product. This is a significant side reaction, especially with primary or benzylic halides.[2]

Q3: How can I favor the desired 1,2-addition over side reactions like enolization and reduction?

A3: Several strategies can be employed to promote the nucleophilic addition pathway:

  • Lower Reaction Temperature: Running the reaction at low temperatures, such as -78 °C, can favor the addition product.[5][6]

  • Choice of Grignard Reagent: Use a Grignard reagent with no β-hydrogens if reduction is a problem. Methyl or phenyl Grignard reagents are good options.

  • Use of Additives:

    • Cerium(III) Chloride (CeCl₃): The addition of anhydrous CeCl₃ can generate a more nucleophilic and less basic organocerium reagent (Luche reagent), which significantly suppresses enolization and improves yields with hindered ketones.

    • "Turbo-Grignard" Reagents: Preparing the Grignard reagent in the presence of lithium chloride (LiCl) forms a more reactive RMgCl·LiCl species, which can favor addition over side reactions.[5]

  • Alternative Reagents: Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts and can be a suitable alternative to favor addition.[5]

Troubleshooting Guides

Guide 1: Low Yield of Tertiary Alcohol from a Hindered Ketone

This guide provides a systematic approach to diagnosing and resolving low yields in Grignard reactions with sterically challenging ketones.

Problem Symptom: The isolated yield of the desired tertiary alcohol is significantly lower than expected, and analysis of the crude reaction mixture shows the presence of starting ketone and/or a secondary alcohol.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield of Tertiary Alcohol check_sm Analyze Crude Mixture: - Starting Ketone Present? - Secondary Alcohol Present? start->check_sm enolization High Probability of Enolization check_sm->enolization Yes, Starting Ketone reduction High Probability of Reduction check_sm->reduction Yes, Secondary Alcohol solution_enol Solutions for Enolization: 1. Lower reaction temperature (-78 °C). 2. Use Organolithium reagent. 3. Add CeCl3 (Luche conditions). 4. Use 'Turbo-Grignard' (RMgCl·LiCl). enolization->solution_enol solution_reduction Solutions for Reduction: 1. Use Grignard without β-hydrogens (e.g., MeMgBr, PhMgBr). 2. Lower reaction temperature. reduction->solution_reduction end Improved Yield solution_enol->end solution_reduction->end

Caption: Troubleshooting workflow for low yields in Grignard reactions with hindered ketones.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the potential impact of different reaction conditions on the yield of the desired tertiary alcohol when using a sterically hindered ketone.

Condition/ReagentExpected Outcome on Addition Product YieldPrimary Side Reaction Mitigated
Standard Grignard (RMgX)Variable, often low with hindered substrates-
Low Temperature (-78 °C)IncreasedEnolization, Reduction
RMgX + CeCl₃ (Luche)Significantly IncreasedEnolization
"Turbo-Grignard" (RMgCl·LiCl)IncreasedEnolization
Organolithium (RLi)IncreasedEnolization
Grignard w/o β-H (e.g., MeMgBr)Increased (if reduction is the issue)Reduction

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with a Sterically Hindered Ketone using Cerium(III) Chloride (Luche Conditions)

This protocol is adapted for situations where enolization is a significant side reaction.

  • Preparation of Anhydrous CeCl₃:

    • Place anhydrous cerium(III) chloride in a round-bottom flask equipped with a magnetic stir bar.

    • Heat the flask to 140 °C under high vacuum for 2-4 hours to ensure it is completely dry.

    • Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Reaction Setup:

    • Add anhydrous THF to the flask containing CeCl₃ and stir vigorously for at least 2 hours at room temperature to obtain a fine suspension.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent dropwise to the stirred suspension and continue stirring for 30-60 minutes at -78 °C.

  • Addition of Substrate:

    • Dissolve the sterically hindered ketone in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the reaction mixture at -78 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Titration of Grignard Reagent

Accurately determining the concentration of your Grignard reagent is crucial for stoichiometry and minimizing side reactions.

  • Preparation:

    • Dry a small flask and add a magnetic stir bar.

    • Accurately weigh a small amount of iodine (I₂) into the flask and dissolve it in anhydrous THF.

    • Add a few drops of a 1% starch solution as an indicator.

  • Titration:

    • Slowly add the Grignard reagent solution dropwise from a syringe or burette to the iodine solution with vigorous stirring.

    • The endpoint is reached when the dark color of the iodine-starch complex disappears.

  • Calculation:

    • Record the volume of the Grignard reagent added.

    • The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[1]

Signaling Pathways and Logical Relationships

Diagram: Competing Reaction Pathways for Grignard Reagents with Hindered Ketones

This diagram illustrates the competition between the desired 1,2-addition and the major side reactions of enolization and reduction.

Competing_Pathways reactants Hindered Ketone + Grignard Reagent (R-MgX) addition 1,2-Nucleophilic Addition reactants->addition Favored by: - Low Temp - CeCl3 - RLi enolization Enolization (Base) reactants->enolization Favored by: - Steric Hindrance - Bulky Base reduction Reduction (Hydride Transfer) reactants->reduction If Grignard has β-H product Tertiary Alcohol (Desired Product) addition->product sm_recovered Starting Ketone Recovered enolization->sm_recovered After Workup sec_alcohol Secondary Alcohol reduction->sec_alcohol

Caption: Competing reaction pathways in Grignard reactions with sterically hindered ketones.

References

Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting dehalogenation side reactions in cross-coupling catalysis. This resource is designed for researchers, scientists, and professionals in drug development to diagnose and mitigate the formation of undesired dehalogenated byproducts in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation, also known as hydrodehalogenation, is a common side reaction where the halide (e.g., I, Br, Cl) on an aryl or vinyl halide starting material is replaced by a hydrogen atom instead of the intended coupling partner. This process leads to the formation of an arene or alkene byproduct, which reduces the yield of the desired product and complicates subsequent purification steps.

Q2: How can I identify if dehalogenation is occurring in my reaction?

A2: The presence of the dehalogenated byproduct can be confirmed by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for the arene product, notably the appearance of a proton signal in the place of the carbon that was attached to the halogen.

Q3: What are the primary causes of dehalogenation?

A3: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H).

Q4: Which types of organic halides are most susceptible to dehalogenation?

A4: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl. Aryl and heteroaryl iodides are most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1]

Q5: Are certain substrates more prone to dehalogenation?

A5: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation. The presence of a nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[2]

Troubleshooting Guide

If you are observing significant dehalogenation in your cross-coupling reaction, consider the following troubleshooting steps:

IssuePotential Cause(s)Recommended Action(s)
High levels of dehalogenated byproduct Inappropriate Ligand: The ligand may not be effectively promoting reductive elimination of the desired product over the dehalogenation pathway.Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can accelerate the desired reductive elimination.
Wrong Base: The base might be too strong, too weak, or a source of hydrides. Some amine bases can be hydride donors.Base Optimization: Try a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄. Avoid strong alkoxide bases if possible.
Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system.Solvent Change: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it in a mixed solvent system and at lower concentrations.
High Temperature: Elevated temperatures can increase the rate of dehalogenation.Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of Water: While often necessary, excessive water can be a source of protons or promote hydride formation, leading to dehalogenation.Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio. Minimal amounts of water are often key.[3]
Reaction with N-heterocyclic halides is problematic Coordination of Nitrogen to Palladium: The nitrogen atom of the heterocycle can coordinate to the palladium center and inhibit catalysis.Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these substrates.
N-H Acidity: For heterocycles with an N-H bond (e.g., indoles, pyrroles), the proton can be acidic and participate in side reactions.Protecting Groups: For N-H containing heterocycles, consider protecting the nitrogen with a suitable group (e.g., Boc, SEM).[2]
Use a Milder Base: A milder base can sometimes prevent unwanted side reactions involving the heterocycle.
Reaction is sluggish, leading to more side products Slow Oxidative Addition: The initial step of the catalytic cycle may be slow, particularly with aryl chlorides.Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction more than the dehalogenation.
Slow Transmetalation: The transfer of the organic group from the coupling partner to palladium may be the rate-limiting step.Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species.

Data Presentation

The choice of reaction parameters is critical in minimizing dehalogenation. The following tables summarize the general effects of different ligands, bases, and solvents on the ratio of the desired product to the dehalogenated byproduct. Note: The data in these tables is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Table 1: Effect of Phosphine Ligand on Dehalogenation in Suzuki Coupling

LigandLigand TypeDesired Product Yield (%)Dehalogenation (%)General Observation
PPh₃Triarylphosphine~70-80~10-20Often considered a general-purpose ligand, but can lead to significant dehalogenation with reactive substrates.
P(t-Bu)₃Trialkylphosphine>90<5Bulky and electron-rich, promotes reductive elimination, thus minimizing dehalogenation.[4]
XPhosBiarylphosphine>95<2Very bulky and electron-donating, highly effective at suppressing dehalogenation for a wide range of substrates.[5]
SPhosBiarylphosphine>95<2Similar to XPhos, excellent for challenging couplings and minimizing side reactions.[5]

Table 2: Effect of Base on Dehalogenation in Suzuki Coupling

BaseBase TypeDesired Product Yield (%)Dehalogenation (%)General Observation
Na₂CO₃Weak Inorganic~80-90~5-15A mild base, but can be less effective for challenging substrates, potentially allowing more time for side reactions.
K₂CO₃Weak Inorganic~85-95~5-10A commonly used and effective base, often a good starting point.[6]
K₃PO₄Stronger Inorganic>90<5Often an excellent choice for minimizing dehalogenation, particularly in Suzuki and Buchwald-Hartwig reactions.[7]
Cs₂CO₃Stronger Inorganic>90<5The "caesium effect" can enhance reaction rates and yields, often outperforming potassium bases.[8][9]
NaOt-BuStrong AlkoxideVariableHighCan be a strong promoter of dehalogenation, especially at elevated temperatures.[10]

Table 3: Effect of Solvent on Dehalogenation in Suzuki Coupling

SolventSolvent TypeDesired Product Yield (%)Dehalogenation (%)General Observation
TolueneAprotic, Non-polar>90<5Often an excellent choice for minimizing dehalogenation.[7][11]
DioxaneAprotic, Polar Ether~80-90~10-20A common solvent, but can sometimes lead to higher levels of dehalogenation compared to toluene.[7]
THFAprotic, Polar Ether~80-90~10-20Similar to dioxane, can be a source of hydrides in some cases.
DMFAprotic, Polar AmideVariableHighCan act as a hydride source, often leading to significant dehalogenation.[7]
Alcohols (e.g., EtOH)ProticVariableHighCan be a significant source of hydrides, leading to substantial dehalogenation.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling to Minimize Dehalogenation

This protocol is a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Schlenk flask and magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted for the coupling of a challenging aryl chloride with an amine, using a catalyst system designed to suppress hydrodehalogenation.

  • Materials:

    • Aryl chloride (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • XPhos (3.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene

    • Schlenk flask and magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask with a magnetic stir bar.

    • Add the aryl chloride and the amine.

    • Add anhydrous, degassed toluene.

    • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Mandatory Visualization

Cross_Coupling_and_Dehalogenation cluster_cycle Catalytic Cycle cluster_side_reaction Dehalogenation Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation (R-M) ArPdH Ar-Pd(II)-H(L_n) ArPdX->ArPdH Hydride Transfer ArPdR->Pd0 Reductive Elimination Product Desired Product (Ar-R) ArPdR->Product Ar-R Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->ArPdH ArPdH->Pd0 Reductive Elimination Dehalogenated_Product Byproduct (Ar-H) ArPdH->Dehalogenated_Product Ar-H

Caption: Catalytic cycle for cross-coupling and the competing dehalogenation pathway.

Troubleshooting_Workflow decision decision issue issue solution solution start Start: High Dehalogenation Observed check_ligand Is the ligand bulky and electron-rich? start->check_ligand change_ligand Action: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) check_ligand->change_ligand No check_base Is the base a non-hydridic, weaker inorganic base? check_ligand->check_base Yes change_ligand->check_base change_base Action: Screen bases (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_solvent Is the solvent aprotic and non-hydridic? check_base->check_solvent Yes change_base->check_solvent change_solvent Action: Switch to Toluene check_solvent->change_solvent No check_temp Is the temperature as low as possible? check_solvent->check_temp Yes change_solvent->check_temp lower_temp Action: Lower reaction temperature check_temp->lower_temp No end Dehalogenation Minimized check_temp->end Yes lower_temp->end

Caption: A stepwise troubleshooting workflow for minimizing dehalogenation.

Logical_Relationships cluster_increase Factors Increasing Dehalogenation cluster_decrease Factors Decreasing Dehalogenation Dehalogenation Dehalogenation Propensity Low_Temp Low Temperature Dehalogenation->Low_Temp Decreased by Aprotic_Solvent Aprotic Solvents (Toluene) Dehalogenation->Aprotic_Solvent Decreased by Weak_Inorganic_Base Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃) Dehalogenation->Weak_Inorganic_Base Decreased by Bulky_Ligand Bulky, Electron-Rich Ligands (XPhos, SPhos) Dehalogenation->Bulky_Ligand Decreased by High_Temp High Temperature High_Temp->Dehalogenation Increases Protic_Solvent Protic/Hydridic Solvents (Alcohols, DMF) Protic_Solvent->Dehalogenation Increases Strong_Base Strong Bases (e.g., NaOt-Bu) Strong_Base->Dehalogenation Increases Reactive_Halide Reactive Halides (I > Br > Cl) Reactive_Halide->Dehalogenation Increases

Caption: Logical relationships between reaction parameters and dehalogenation.

References

Technical Support Center: Purifying 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and purification of 3,3',4,4'-Tetramethylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities largely depend on the synthetic route, which is often a cross-coupling reaction (e.g., Suzuki or Grignard). Common impurities include:

  • Unreacted Starting Materials: Such as 3-halo-o-xylene or 4-halo-o-xylene.

  • Homocoupling Byproducts: Formation of biphenyls from the coupling of two identical starting molecules.

  • Isomeric Byproducts: If the reaction precursors are not isomerically pure, other tetramethylbiphenyl isomers like 2,2',3,3'-tetramethylbiphenyl and 2,3,3',4'-tetramethylbiphenyl can form.[1]

  • Catalyst Residues: Residual palladium or nickel complexes from the cross-coupling reaction.[2][3]

  • Solvent and Reagent Residues: Trace amounts of solvents or other reagents used in the reaction and work-up.

Q2: My cross-coupling reaction (e.g., Suzuki) to synthesize the product has a low yield or failed. What are the likely causes?

A2: Low yields or reaction failures in Suzuki couplings are common and can often be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.[4] Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Quality: The purity of the boronic acid or aryl halide is critical. Boronic acids can degrade over time (deborylation), especially in aqueous media.[5]

  • Base and Solvent Choice: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system is crucial.[6] For instance, some nitrile solvents can poison the catalyst.[4] Poor solubility of reactants can also hinder the reaction.[5]

  • Steric Hindrance: Significant steric hindrance around the reaction sites can slow down or prevent the coupling.[4]

Q3: How do I choose the best purification method for my crude this compound?

A3: The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is the preferred first step if your crude product is a solid and the impurity profile is not overly complex. It is efficient for removing small amounts of impurities.[7]

  • Column Chromatography: This method is ideal for separating mixtures with components of different polarities, such as isomeric byproducts or homocoupling products that are difficult to remove by recrystallization.[8][9]

  • Distillation: This is generally less effective for this compound, as isomeric impurities have very close boiling points, making separation difficult.[10]

Q4: I'm having trouble with recrystallization. The product either "oils out" or the yield is very low. What should I do?

A4: These are common recrystallization challenges:

  • "Oiling Out": This occurs when the solution becomes saturated at a temperature above the compound's melting point, or when high levels of impurities are present.[11] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and allow it to cool more slowly.[11]

  • Low Crystal Yield: The most frequent cause is using an excessive amount of solvent.[11] Use only the minimum amount of hot solvent required to fully dissolve the crude product. Also, ensure you are washing the collected crystals with ice-cold solvent to prevent your product from dissolving.[11]

  • No Crystals Form: The solution may not be sufficiently saturated. You can induce crystallization by gently scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[11] Alternatively, you can slowly evaporate some of the solvent to increase the concentration and then cool again.[11]

Q5: What is the most effective way to separate isomeric impurities from the desired 3,3',4,4'-product?

A5: Separating structurally similar isomers is challenging. While repeated recrystallizations may enrich the desired isomer if it has different crystal packing properties, column chromatography is typically the most effective method.[9] Success often requires careful optimization of the stationary phase (silica gel is common) and the eluent system. A nonpolar solvent system, such as hexanes with a very small percentage of a slightly more polar solvent like ethyl acetate or toluene, is often a good starting point.[8][12]

Data on Purification Methods

The following table summarizes typical purity levels that can be expected at different stages of the purification process. Actual results will vary based on the initial purity of the crude product and the specific experimental conditions.

Purification StageTypical Purity (%)Common Impurities RemainingNotes
Crude Product 80 - 90%Starting materials, homocoupling byproducts, isomers, catalyst residues.Purity is highly dependent on the success of the reaction and work-up.
After 1x Recrystallization 95 - 98%Primarily isomeric impurities and closely related byproducts.Effective at removing most starting materials and some homocoupling products.[13]
After Column Chromatography >99%Trace amounts of closely eluting compounds.Considered the most powerful method for removing difficult-to-separate isomers.[9][12]

Experimental Protocols

Protocol 1: General Synthesis via Suzuki Coupling

This protocol is a representative method for synthesizing this compound.

  • Reagent Setup: In a round-bottom flask, combine 4-bromo-1,2-dimethylbenzene (1.0 eq), (3,4-dimethylphenyl)boronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 2:1 dioxane/water or toluene/ethanol/water.[13][14]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization (Mixed-Solvent System)

An ethanol/water system is often effective for biphenyl compounds.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum volume of hot ethanol required to achieve complete dissolution.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as a slurry in a nonpolar eluent (e.g., hexanes).[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite to this solution and evaporate the solvent to create a free-flowing powder. This is known as "dry loading."[15] Carefully add the powder to the top of the prepared column.

  • Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent if necessary by adding small amounts of a more polar solvent like ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexanes).[8]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

The following diagrams illustrate the general workflow for synthesis and purification and a troubleshooting guide for common purity issues.

cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product A Coupling Reaction (e.g., Suzuki) B Quenching & Extraction (Work-up) A->B C Crude Product B->C D Select Purification Method C->D E Recrystallization D->E Solid & Few Impurities F Column Chromatography D->F Liquid or Isomeric Impurities G Purity Analysis (TLC, GC-MS, NMR) E->G F->G H Pure this compound G->H

Caption: General experimental workflow for synthesis and purification.

start Crude Product Purity is Unsatisfactory q1 Is the crude product a solid? start->q1 recryst Attempt Recrystallization q1->recryst Yes chrom Perform Column Chromatography q1->chrom No q2 Did it 'oil out' or was yield very low? recryst->q2 q2->chrom Yes oil_sol Re-dissolve, add more 'good' solvent, cool slowly q2->oil_sol Oiled Out yield_sol Use minimum solvent, wash crystals with cold solvent q2->yield_sol Low Yield analyze Analyze Purity (TLC, NMR, GC-MS) q2->analyze No, successful chrom->analyze oil_sol->recryst Retry yield_sol->recryst Retry

Caption: Troubleshooting flowchart for common purification issues.

References

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the palladium-catalyzed synthesis of biphenyls, primarily via the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is giving a low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki-Miyaura reactions are frequently linked to catalyst deactivation or suboptimal reaction conditions.[1] Begin by verifying the following:

  • Integrity of Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[2] Ensure that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Purity of Solvents and Base: The use of anhydrous and properly degassed solvents is crucial, as oxygen can deactivate the active Pd(0) catalyst.[2][3] Confirm that your base is of high purity.

  • Inert Atmosphere: The rigorous exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[2] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen before starting the reaction.[3]

Q2: I observe a black precipitate in my reaction mixture. What is it and what should I do?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through aggregation.[4] This occurs when palladium nanoparticles agglomerate, losing their catalytic activity. To address this, consider the following:

  • Ligand Choice and Concentration: Use sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) which can stabilize the palladium nanoparticles and prevent aggregation.[5] Ensure an adequate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1.[2]

  • Reaction Temperature: High temperatures can accelerate catalyst decomposition and aggregation.[2] Consider running the reaction at a lower temperature if the reaction profile allows.

Q3: My reaction is producing a significant amount of homocoupled product (biphenyl from the boronic acid). What is the cause and how can I minimize it?

A3: Homocoupling of the boronic acid is a common side reaction that consumes your starting material and reduces the yield of the desired biphenyl product.[2] The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][6] To prevent this:

  • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen.[5]

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2]

  • Catalyst Choice: In some cases, using a Pd(0) source directly may be preferable to Pd(II) precatalysts, which can sometimes promote homocoupling during their initial reduction.[5][6]

Q4: What is protodeboronation and how can I prevent it?

A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, leading to a loss of your nucleophile.[2][5] This is particularly problematic with electron-deficient boronic acids.[2] To mitigate protodeboronation:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote this side reaction. A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[2][5]

  • Anhydrous Conditions: Ensure all reagents and solvents are as dry as possible.[5]

Q5: What are common catalyst poisons in Suzuki-Miyaura coupling?

A5: Catalyst poisons are substances that bind to the palladium's active sites, rendering it inactive.[4] Common poisons include:

  • Sulfur Compounds: Even trace amounts of sulfur can severely poison the catalyst.[7][8]

  • Halides: While part of the substrate, excess halides from other sources can interfere with the catalytic cycle.[4]

  • Nitrogen-containing Heterocycles: The substrate itself, if it contains a coordinating nitrogen (like pyridine), can act as a ligand and poison the catalyst.[5]

  • Other Impurities: Impurities in starting materials or solvents can also act as poisons.[4]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation.

Symptom Potential Cause Diagnostic Check Recommended Solution
Low to No Conversion Catalyst Deactivation (General)TLC or GC/MS analysis shows unreacted starting materials.Review all points in the "Initial Checks" FAQ (Q1). Prepare a fresh reaction with new catalyst, ligand, and freshly purified/degassed solvents.
Catalyst PoisoningRun a control reaction with highly purified reagents and solvents.[4]If the high-purity reaction is successful, purify all starting materials for your target reaction. Consider using scavengers if the poison is known.[4]
Inefficient Oxidative AdditionThe C-X bond of the aryl halide is not being activated.Switch to a more reactive halide (I > Br > Cl).[3] Increase reaction temperature incrementally. Use more electron-rich ligands.[9]
Formation of Black Precipitate Catalyst Aggregation (Palladium Black)Visual observation of a black solid.[4]Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[5] Increase ligand-to-palladium ratio.[2] Lower reaction temperature.
Significant Homocoupling of Boronic Acid Presence of OxygenGC/MS analysis shows significant formation of R²-R².Rigorously degas all solvents and the reaction mixture.[5] Ensure a robust inert atmosphere is maintained throughout the reaction.
Use of Pd(II) PrecatalystHomocoupling occurs early in the reaction.Consider using a Pd(0) catalyst source directly.
Significant Protodeboronation Unsuitable Base or Presence of WaterGC/MS analysis shows formation of R²-H.Screen different bases (e.g., K₂CO₃, K₃PO₄).[5] Use anhydrous reagents and solvents.[5]
Dehalogenation of Aryl Halide Undesired Reduction PathwayGC/MS analysis shows formation of R¹-H.Ensure the base used is not excessively strong or acting as a hydride source. Some alcoholic solvents can also contribute to this.[6]

Experimental Protocols

Standard Protocol for a Suzuki-Miyaura Reaction

This protocol provides a general starting point. Optimization of specific parameters is often necessary.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane, THF, or toluene, and water).[2][6]

  • Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 75-100 °C) and monitor its progress by TLC or GC/MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol for Testing for Catalyst Poisoning

This protocol helps determine if impurities in your reagents are deactivating the catalyst.[4]

  • Baseline Reaction: Run the Suzuki-Miyaura reaction using your standard procedure and the current batches of reagents and solvents. Carefully record the yield and reaction profile over time.

  • High-Purity Reaction: Prepare an identical reaction, but substitute all reagents and solvents with the highest purity available. Use freshly opened, anhydrous, and degassed solvents. Use freshly recrystallized or purified solid reagents.

  • Comparison: If the high-purity reaction proceeds with a significantly higher yield or faster rate than the baseline reaction, it strongly suggests that an impurity in one of your standard reagents is poisoning the catalyst.

Visualizing Deactivation Pathways

The following diagrams illustrate the ideal catalytic cycle and common deactivation pathways.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)L_n-Ar² Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Aggregation Aggregation Active_Catalyst->Aggregation Oxidation Oxidation Active_Catalyst->Oxidation Poisoning Poisoning Active_Catalyst->Poisoning Pd_Black Palladium Black (Inactive Aggregate) Pd_II_Inactive Inactive Pd(II) Species Poisoned_Catalyst Poisoned Catalyst [Pd(0)-Poison] Aggregation->Pd_Black Oxidation->Pd_II_Inactive Poisoning->Poisoned_Catalyst High_Temp High Temperature High_Temp->Aggregation Oxygen O₂ Oxygen->Oxidation Impurities Impurities (S, etc.) Impurities->Poisoning

Caption: Common deactivation pathways for palladium catalysts.

References

Scale-up challenges for the production of 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 3,3',4,4'-Tetramethylbiphenyl

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent methods for synthesizing this compound are based on carbon-carbon bond formation through cross-coupling reactions. The primary routes include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl boronic acid or ester with an aryl halide.[1] For this specific target, it would typically involve the reaction of 4-halo-1,2-dimethylbenzene with a corresponding boronic acid derivative.

  • Ullmann Coupling: This classic method uses copper to couple two aryl halide molecules.[2][3] While effective, traditional Ullmann reactions often require harsh conditions like high temperatures, which can be a drawback for scale-up.[2][4]

  • Grignard Reagent Coupling: This involves the formation of a Grignard reagent from a halo-o-xylene, followed by a coupling reaction catalyzed by a transition metal, such as manganese.[5] This method has been specifically reported for the synthesis of a mixture of tetramethylbiphenyl isomers, including the desired 3,3',4,4'-product.[5]

Q2: What are the main side products I should be aware of?

A2: During the synthesis, several side products can form, complicating purification and reducing yield. Key side products include:

  • Positional Isomers: Depending on the starting materials, isomers such as 2,2',3,3'- and 2,3,3',4'-tetramethylbiphenyl can be formed, especially in cross-coupling reactions where different halo-o-xylene precursors are used.[5]

  • Homocoupling Products: In Suzuki-Miyaura reactions, the boronic acid can couple with itself to form a biaryl byproduct.[6] This is often exacerbated by the presence of oxygen.[6]

  • Dehalogenation Products: The starting aryl halide can lose its halogen atom, resulting in the formation of o-xylene.[6]

  • Starting Material Residue: Incomplete reactions will leave unreacted precursors in the final mixture.

Q3: Why is purification of this compound so challenging?

A3: Purification is difficult primarily due to the presence of positional isomers which have very similar physical and chemical properties (e.g., polarity, boiling point).[7] This makes separation by standard techniques like distillation or simple column chromatography ineffective.[7] Advanced techniques such as preparative HPLC are often required to achieve high purity.[7][8]

Q4: Are there any safety concerns I should be aware of during scale-up?

A4: Yes, several safety aspects are critical during scale-up:

  • Pyrophoric Reagents: Grignard reagents and some palladium catalysts can be pyrophoric and must be handled under an inert atmosphere.

  • Exothermic Reactions: The formation of Grignard reagents and the coupling reactions themselves can be highly exothermic. Proper heat management, including controlled addition rates and efficient cooling systems, is crucial to prevent runaway reactions.

  • Solvent Handling: Many of the solvents used (e.g., THF, toluene, DMF) are flammable and have specific health hazards. Ensure adequate ventilation and use appropriate personal protective equipment.

  • Pressure Buildup: When heating reactions in sealed vessels, never fill the vessel more than two-thirds full to avoid dangerous pressure buildup.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction is giving a very low yield. What are the potential causes and how can I fix it?

A: Low yield in a Suzuki coupling is a common issue with multiple potential causes.[10] Use the following checklist to troubleshoot:

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst and promote homocoupling of the boronic acid.[6] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[9][10]

  • Catalyst and Ligand Choice: Not all palladium catalysts are suitable for every substrate. If using a standard catalyst like Pd(PPh₃)₄ fails, consider screening other catalyst systems, such as those with more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), which can improve the oxidative addition step.[11][12]

  • Base Selection and Quality: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[9][13] The base must be finely ground and anhydrous, as its solubility and activity can significantly impact the reaction rate.[12]

  • Solvent System: Substrate solubility is key.[11] If your starting materials are not fully dissolved, the reaction will be slow or incomplete. You may need to screen different solvent systems (e.g., Toluene/Water, Dioxane/Water, DMF) to find one that solubilizes all components.[11][13]

  • Boronic Acid Stability: Boronic acids can degrade (deborylate) over the course of the reaction, especially at high temperatures.[11] Consider using a slight excess (1.1-1.5 equivalents) of the boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester).[6][10]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. The optimal temperature should be determined experimentally, often in the range of 70-110 °C.

Issue 2: High Levels of Impurities

Q: My final product is contaminated with significant amounts of homocoupled byproducts and positional isomers. How can I improve the selectivity?

A: Minimizing impurities requires optimizing reaction conditions for selectivity and implementing a robust purification strategy.

  • To Reduce Homocoupling:

    • Strictly Anaerobic Conditions: As mentioned, rigorously exclude oxygen from your reaction.

    • Controlled Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the homocoupling side reaction.

    • Optimize Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can help consume the boronic acid in the desired cross-coupling pathway.

  • To Control Isomer Formation:

    • Precursor Purity: The isomeric purity of your final product is directly dependent on the purity of your starting materials. Use highly pure 3-halo-o-xylene or 4-halo-o-xylene precursors.

    • Reaction Type: Homocoupling reactions (like the Ullmann coupling of 4-halo-1,2-dimethylbenzene) are inherently selective for producing only the 3,3',4,4'-isomer. Cross-coupling reactions (like Suzuki or Grignard) that use two different precursors risk forming multiple isomers if the precursors themselves are not isomerically pure or if side reactions occur.[5]

  • Purification Strategy:

    • Crystallization: If the desired 3,3',4,4'-isomer has significantly different solubility characteristics from the other isomers in a particular solvent system, fractional crystallization can be an effective and scalable purification method.

    • Preparative Chromatography: For high-purity requirements, preparative HPLC with a suitable stationary phase (e.g., C18 or Phenyl-hexyl) is often the most effective, albeit less scalable, method for separating close isomers.[7][8]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of this compound

ParameterConditionNotes
Aryl Halide 4-Bromo-1,2-dimethylbenzeneLimiting reagent (1.0 eq)
Boron Reagent 1,2-Dimethyl-4-boronic acid pinacol esterTypically used in slight excess (1.2 eq) to drive reaction
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄2-5 mol% loading. Catalyst screening may be required.
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equivalents. Must be anhydrous and finely powdered.
Solvent Dioxane/Water (4:1) or Toluene/Ethanol/WaterMust be degassed prior to use.
Temperature 80 - 100 °CMonitor for potential catalyst decomposition at higher temperatures.
Reaction Time 6 - 24 hoursMonitor progress by TLC, GC, or LC-MS.
Typical Yield 65 - 85% (Crude)Yield is highly dependent on optimization of all parameters.

Table 2: Representative Conditions for Grignard Reagent Coupling Synthesis

ParameterConditionNotes
Starting Material 4-Chloro-1,2-dimethylbenzeneUsed to generate the Grignard reagent.
Grignard Formation Magnesium turnings, Iodine (catalytic)Reaction is highly exothermic; requires slow addition and cooling.
Catalyst Manganese (II) chloride (MnCl₂)Typically 5 mol% loading.[5]
Solvent Anhydrous Tetrahydrofuran (THF)Must be strictly anhydrous to prevent quenching the Grignard.
Temperature 60 - 70 °C for coupling stepGrignard formation often initiated at room temp then refluxed.
Reaction Time 12 - 18 hoursMonitor progress by quenching aliquots and analyzing by GC.
Typical Yield ~70% (Mixture of isomers)Yield of the specific 3,3',4,4'-isomer depends on selectivity.[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Lab Scale)
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 4-bromo-1,2-dimethylbenzene (1.0 eq), 1,2-dimethyl-4-boronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via cannula or syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (a slow gradient of ethyl acetate in hexanes may provide some separation) or, for higher purity, by preparative HPLC or recrystallization.

Protocol 2: Grignard Coupling (Lab Scale)
  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq) and a small crystal of iodine. Add a small portion of a solution of 4-chloro-1,2-dimethylbenzene (1.0 eq) in anhydrous THF. Wait for the reaction to initiate (indicated by heat and color change). Once initiated, add the rest of the halide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours until most of the magnesium is consumed.

  • Coupling Reaction: Cool the freshly prepared Grignard reagent to room temperature. In a separate flask, prepare a suspension of manganese (II) chloride (MnCl₂, 0.05 eq) in anhydrous THF. Cool the Grignard solution to 0 °C and slowly add the MnCl₂ suspension.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 60 °C for 12-18 hours.

  • Quenching and Workup: Cool the reaction to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic solution to obtain the crude product, which will be a mixture of tetramethylbiphenyl isomers.[5] Isolate the 3,3',4,4'-isomer via preparative chromatography or fractional crystallization.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_purification 4. Purification start Starting Materials (e.g., 4-Halo-1,2-dimethylbenzene) setup Reaction Setup (Inert Atmosphere) start->setup reagents Reagents & Catalyst (Boronic Ester, Base, Pd Catalyst) reagents->setup coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) setup->coupling monitoring Reaction Monitoring (TLC / GC-MS) coupling->monitoring In-process control quench Quenching & Workup monitoring->quench extraction Solvent Extraction quench->extraction crude Crude Product (Mixture of Isomers & Impurities) extraction->crude chromatography Chromatography (Column / Prep-HPLC) crude->chromatography crystallization Recrystallization crude->crystallization final_product Final Product (Pure 3,3',4,4'-TMB) chromatography->final_product crystallization->final_product

Caption: General workflow for the production of this compound.

troubleshooting_suzuki start Low Yield in Suzuki Coupling q1 Is the reaction atmosphere strictly inert? start->q1 a1_yes Degas solvents & purge system with Ar/N2 q1->a1_yes No q2 Are all reagents soluble in the solvent? q1->q2 Yes a1_yes->q2 a2_yes Screen alternative solvent systems (e.g., Toluene, DMF) q2->a2_yes No q3 Have you screened catalysts and bases? q2->q3 Yes a2_yes->q3 a3_yes Try different Pd catalysts (e.g., Buchwald type) and ensure base is anhydrous. q3->a3_yes No q4 Is the boronic acid stable under reaction conditions? q3->q4 Yes a3_yes->q4 a4_yes Use a more stable boronate ester (e.g., pinacol) or add reagent in portions. q4->a4_yes No end Yield Improved q4->end Yes a4_yes->end

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.

isomer_formation cluster_coupling cluster_products p1 Precursor A (4-Halo-1,2-dimethylbenzene) c1 A + A (Homocoupling) p1->c1 c2 A + B (Cross-coupling) p1->c2 p2 Precursor B (e.g., 3-Halo-1,2-dimethylbenzene or its boronic acid) p2->c2 c3 B + B (Homocoupling) p2->c3 prod1 3,3',4,4'-TMB (Desired Product) c1->prod1 prod2 2,3,3',4'-TMB (Isomeric Impurity) c2->prod2 prod3 2,2',3,3'-TMB (Isomeric Impurity) c3->prod3

Caption: Potential pathways for the formation of the target product and its isomers.

References

Validation & Comparative

A Comparative Analysis of Suzuki and Ullmann Couplings for the Synthesis of 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of substituted biphenyls is a critical endeavor. Among the various synthetic routes, the Suzuki and Ullmann coupling reactions stand out as prominent methods for forging the crucial aryl-aryl bond. This guide provides a detailed, objective comparison of these two methods for the synthesis of 3,3',4,4'-tetramethylbiphenyl, a key structural motif in various functional molecules.

This comparison delves into the typical yields, reaction mechanisms, and experimental protocols for both the palladium-catalyzed Suzuki coupling and the copper-mediated Ullmann reaction, offering a clear perspective to aid in the selection of the most appropriate synthetic strategy.

Performance Comparison at a Glance

The choice between the Suzuki and Ullmann coupling reactions often hinges on factors such as desired yield, substrate tolerance, and reaction conditions. For the synthesis of sterically hindered biphenyls like this compound, the Suzuki coupling generally demonstrates a significant advantage in terms of yield.

ParameterSuzuki CouplingUllmann Coupling
Typical Yield High (often > 85%)Moderate to Low (20-40%)
Catalyst Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Copper (e.g., Cu powder, CuI)
Reactants Aryl halide and Arylboronic acidTwo molecules of an Aryl halide
Reaction Temperature Mild to moderate (e.g., 80-110 °C)High (often > 200 °C for classic method)
Functional Group Tolerance Generally highCan be limited by harsh conditions
Reaction Time Typically a few hoursCan require prolonged heating

Reaction Pathways: A Tale of Two Metals

The fundamental difference between the Suzuki and Ullmann couplings lies in their catalytic cycles and the metals that mediate the carbon-carbon bond formation.

G cluster_suzuki Suzuki Coupling cluster_ullmann Ullmann Coupling A1 4-Bromo-1,2-dimethylbenzene C1 Pd(0) Catalyst Base (e.g., K₂CO₃) A1->C1 B1 3,4-Dimethylphenylboronic acid B1->C1 D1 This compound C1->D1 High Yield end Product D1->end A2 4-Iodo-1,2-dimethylbenzene B2 Copper (Cu) A2->B2 High Temperature C2 This compound B2->C2 Moderate to Low Yield C2->end start Starting Materials start->A1 start->A2

A simplified comparison of the Suzuki and Ullmann reaction pathways.

The Suzuki reaction proceeds via a catalytic cycle involving a palladium catalyst. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the arylboronic acid (activated by a base), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

The classic Ullmann reaction, on the other hand, is a homocoupling of an aryl halide mediated by copper, typically at high temperatures. The reaction is believed to proceed through the formation of an organocopper intermediate.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound using both the Suzuki and Ullmann coupling reactions. These protocols are based on established methodologies for similar transformations.

Suzuki Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-1,2-dimethylbenzene and 3,4-dimethylphenylboronic acid.

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • 3,4-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-bromo-1,2-dimethylbenzene (1.0 mmol), 3,4-dimethylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Add a 4:1 mixture of toluene and water (10 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously under an inert atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and wash it with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford this compound.

Expected Yield: Based on literature for similar sterically hindered biphenyls, the expected yield for this reaction is in the range of 85-95%.[1]

Ullmann Coupling Protocol

This protocol describes the copper-mediated homocoupling of 4-iodo-1,2-dimethylbenzene.

Materials:

  • 4-Iodo-1,2-dimethylbenzene

  • Copper powder, activated

  • Sand

  • Standard high-temperature reaction apparatus

Procedure:

  • In a dry reaction tube, thoroughly mix 4-iodo-1,2-dimethylbenzene (1.0 mmol) and activated copper powder (2.0 mmol).

  • Add a small amount of sand to the mixture to help dissipate heat.

  • Heat the reaction mixture to 200-220 °C in a sand bath or heating mantle for 4-6 hours.

  • Monitor the reaction by taking small aliquots and analyzing by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the solid mixture with a suitable organic solvent (e.g., hot toluene or dichloromethane).

  • Filter the hot solution to remove copper and copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Expected Yield: The classical Ullmann coupling for sterically hindered substrates often results in lower yields.[1] For this reaction, a yield in the range of 20-40% can be anticipated.

Conclusion

For the synthesis of this compound, the Suzuki coupling reaction presents a clear advantage over the traditional Ullmann coupling. The milder reaction conditions, higher tolerance for functional groups, and significantly higher yields make the Suzuki coupling the more efficient and reliable method for this particular transformation. While the Ullmann reaction remains a historically significant and useful tool for certain applications, particularly for the synthesis of symmetrical biaryls from readily available aryl halides, its drawbacks of harsh conditions and lower yields for sterically hindered substrates make it less favorable in this comparative case. Researchers and drug development professionals will likely find the Suzuki coupling to be the superior choice for the predictable and high-yielding synthesis of this compound and its derivatives.

References

A Comparative Guide to Alternative Catalysts for the Synthesis of Tetramethylbiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetramethylbiphenyls, key intermediates in the production of advanced polymers and specialty chemicals, has traditionally relied on a range of catalytic systems. This guide provides an objective comparison of the performance of alternative catalysts, including palladium, nickel, and manganese-based systems, for the synthesis of various tetramethylbiphenyl isomers. The information presented is supported by experimental data to aid researchers in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions for the synthesis of tetramethylbiphenyls. Palladium-catalyzed Suzuki-Miyaura couplings are widely used for their versatility, while nickel catalysts offer a cost-effective alternative, particularly for homocoupling reactions. More recently, earth-abundant and less toxic metals like manganese have emerged as promising alternatives.

Catalyst SystemStarting MaterialsTarget ProductYield (%)Reaction ConditionsReference
Palladium-Catalyzed Suzuki-Miyaura Coupling 3,5-Dimethylphenylboronic acid and 1-Bromo-3,5-dimethylbenzene3,3',5,5'-TetramethylbiphenylHighPd catalyst, base, solvent (e.g., Toluene/Water), reflux[1][2]
2,3-Dimethylphenylboronic acid2,2',3,3'-TetramethylbiphenylNot specifiedPalladium-catalyzed boronic acid cross-coupling[3]
Nickel-Catalyzed Homocoupling 2-Bromo-1,3-dimethylbenzene2,2',6,6'-TetramethylbiphenylGood to HighNiBr₂(PPh₃)₂, Zn, Et₄NI, THF, 50°C[4][5]
Aryl halidesSymmetrical biaryls57-99NiBr₂(PPh₃)₂, Zn, Et₄NI, THF, 50°C, 4-20h[4]
Manganese-Catalyzed Grignard Coupling Halogenated o-xylene, Mg, I₂2,2',3,3'-Tetramethylbiphenyl78Mn catalyst, THF[6]
Halogenated o-xylene, Mg, I₂3,3',4,4'-Tetramethylbiphenyl77Mn catalyst, THF[6]
Halogenated o-xylene, Mg, I₂Mixed tetramethylbiphenyl isomers42Mn catalyst, THF[6]
Aryl Grignard reagents and Alkenyl halidesCross-coupled productsGood10% MnCl₂, 50°C[7]

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling for 3,3',5,5'-Tetramethylbiphenyl

This protocol is a general representation of a Suzuki-Miyaura coupling reaction adapted for the synthesis of a tetramethylbiphenyl isomer.

Materials:

  • 1-Bromo-3,5-dimethylbenzene

  • 3,5-Dimethylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene and Water mixture)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 1-bromo-3,5-dimethylbenzene (1.0 eq.), 3,5-dimethylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst (e.g., 0.05 eq. of Pd(PPh₃)₄).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to reflux and stir for the required reaction time (typically several hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 3,3',5,5'-tetramethylbiphenyl.

Nickel-Catalyzed Homocoupling for 2,2',6,6'-Tetramethylbiphenyl

This protocol describes a typical nickel-catalyzed homocoupling of an aryl halide.

Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • Nickel(II) bromide-bis(triphenylphosphine) (NiBr₂(PPh₃)₂)

  • Zinc dust (Zn)

  • Tetraethylammonium iodide (Et₄NI)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (e.g., Argon)

Procedure:

  • In a two-necked round-bottom flask under an argon atmosphere, place NiBr₂(PPh₃)₂ (0.05-0.25 eq.), zinc dust (1.5 eq.), and Et₄NI (0.1-1.0 eq.).[4]

  • Add dry THF and stir the mixture for 30 minutes at room temperature.[4]

  • Add a solution of 2-bromo-1,3-dimethylbenzene (1.0 eq.) in THF, previously purged with argon.

  • Stir the reaction mixture at 50°C for 4-20 hours, monitoring the reaction by TLC or GC.[4]

  • After completion, cool the mixture and quench the reaction by carefully adding dilute HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 2,2',6,6'-tetramethylbiphenyl.

Manganese-Catalyzed Grignard Coupling for Tetramethylbiphenyls

This protocol is based on a patented method for synthesizing tetramethylbiphenyls using a manganese catalyst.[6][8]

Materials:

  • Halogenated o-xylene (e.g., 3-chloro-o-xylene and 4-chloro-o-xylene)[6]

  • Magnesium turnings (Mg)

  • Iodine (I₂) (catalytic amount)

  • Manganese catalyst (e.g., Manganese chloride, Manganese acetylacetonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (e.g., Argon)

Procedure:

  • Grignard Reagent Preparation:

    • In a dry flask under an argon atmosphere, add magnesium turnings (1.5 eq.) and a crystal of iodine.

    • Add a small portion of a solution of the halogenated o-xylene (1.0 eq.) in anhydrous THF to initiate the reaction.

    • Once the reaction starts, add the remaining halogenated o-xylene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Coupling Reaction:

    • In a separate flask under argon, add the manganese catalyst (e.g., 0.05 eq. of MnCl₂).

    • Cool the flask in an ice bath and slowly add the prepared Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain the tetramethylbiphenyl product.[6]

Catalyst Selection and Optimization Workflow

The selection of an appropriate catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivity in the synthesis of tetramethylbiphenyls. The following diagram illustrates a general workflow for this process.

Catalyst_Workflow General Workflow for Catalyst Selection and Optimization cluster_selection Catalyst Selection cluster_optimization Reaction Optimization Start Define Target Tetramethylbiphenyl Isomer LitReview Literature Review: - Existing methods - Catalyst performance data Start->LitReview CatalystChoice Select Initial Catalysts: - Palladium-based - Nickel-based - Manganese-based LitReview->CatalystChoice Screening Initial Catalyst Screening: - Small-scale reactions - Monitor yield and byproducts CatalystChoice->Screening ParamOpt Parameter Optimization: - Catalyst loading - Temperature - Solvent - Base/Additive Screening->ParamOpt ScaleUp Scale-up and Validation ParamOpt->ScaleUp FinalProduct FinalProduct ScaleUp->FinalProduct Purified Tetramethylbiphenyl

General Workflow for Catalyst Selection and Optimization

This guide provides a comparative overview of alternative catalysts for the synthesis of tetramethylbiphenyls. The choice of the optimal catalyst will depend on factors such as the desired isomer, cost considerations, and available laboratory infrastructure. The provided experimental protocols offer a starting point for developing robust and efficient synthetic routes.

References

A Spectroscopic Comparison of 3,3',4,4'- and 2,2',6,6'-Tetramethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 3,3',4,4'-tetramethylbiphenyl and 2,2',6,6'-tetramethylbiphenyl. This document provides a detailed comparison of their spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, supported by generalized experimental protocols.

The structural differences between the isomers of tetramethylbiphenyl significantly influence their spectroscopic properties. The planarity and symmetry of the biphenyl system are altered by the position of the methyl groups, leading to unique spectral fingerprints for each compound. This guide aims to provide a clear and objective comparison to aid in the identification and characterization of these molecules.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 2,2',6,6'-tetramethylbiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Data not available in a comparable format.Data not available in a comparable format.
2,2',6,6'-Tetramethylbiphenyl Data not available in a comparable format.141.3, 136.8, 129.6, 126.9, 21.2[1]

Note: Comprehensive and directly comparable NMR data for both isomers proved difficult to obtain from a single source under identical conditions. The provided ¹³C NMR data for 2,2',6,6'-tetramethylbiphenyl is sourced from SpectraBase. Researchers should acquire spectra under consistent experimental conditions for a direct comparison.

Infrared (IR) Spectroscopy

Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)

Compound Vibrational Mode Approximate Wavenumber (cm⁻¹)
This compound Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
Aromatic C=C Stretch1450-1600
C-H Bend700-900
2,2',6,6'-Tetramethylbiphenyl Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
Aromatic C=C Stretch1450-1600
C-H Bend700-900

Note: The IR spectra of both isomers are expected to be broadly similar, showing characteristic peaks for aromatic and aliphatic C-H and C=C bonds. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Fragments (m/z)
This compound C₁₆H₁₈210.31[2]210 (M+), 195, 180, 165
2,2',6,6'-Tetramethylbiphenyl C₁₆H₁₈210.31[1]210 (M+), 195, 180, 165

Note: As constitutional isomers, both compounds have the same molecular weight and will exhibit a molecular ion peak (M+) at m/z 210. The fragmentation patterns are expected to be very similar, with the primary fragment resulting from the loss of a methyl group (m/z 195).

UV-Visible (UV-Vis) Spectroscopy

Table 4: UV-Visible Absorption Data

Compound λmax (nm) Solvent
This compound Data not available-
2,2',6,6'-Tetramethylbiphenyl Data not available-

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of tetramethylbiphenyl isomers. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the tetramethylbiphenyl isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr pellet method):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at a temperature of 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the tetramethylbiphenyl isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Tetramethylbiphenyl Isomer Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR GCMS GC-MS Analysis Dissolution->GCMS UVVis UV-Vis Spectroscopy Dissolution->UVVis ProcessNMR Process NMR Data (Peak Integration, Chemical Shift Analysis) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Peak Picking, Functional Group Analysis) FTIR->ProcessFTIR ProcessGCMS Process GC-MS Data (Chromatogram Analysis, Mass Spectrum Interpretation) GCMS->ProcessGCMS ProcessUVVis Process UV-Vis Data (λmax Determination) UVVis->ProcessUVVis Compare Compare Spectroscopic Data of Isomers ProcessNMR->Compare ProcessFTIR->Compare ProcessGCMS->Compare ProcessUVVis->Compare Conclusion Structural Elucidation and Isomer Differentiation Compare->Conclusion

A general workflow for the spectroscopic analysis and comparison of chemical isomers.

References

A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides a comprehensive validation overview of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 3,3',4,4'-Tetramethylbiphenyl. Furthermore, it presents a comparison with an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method, supported by experimental data derived from methodologies applied to structurally similar compounds.

Methodology Comparison: GC-MS vs. HPLC-UV

The selection of an analytical technique is contingent upon various factors, including the analyte's physicochemical properties, the sample matrix's complexity, and the requisite sensitivity and selectivity. Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and, when coupled with mass spectrometry, excellent sensitivity and selectivity.[1] In contrast, HPLC-UV provides a versatile and cost-effective alternative, especially for non-volatile or thermally labile compounds.[1]

A critical step in the analysis of complex samples is sample preparation. For non-polar compounds such as tetramethylbiphenyl in intricate matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is a common and effective approach for extraction.[1] This involves an initial extraction with an organic solvent, followed by a "salting out" step and subsequent cleanup using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components before instrumental analysis.[1]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics that can be expected when developing and validating these methods for the analysis of this compound, based on data from analogous compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²)> 0.998> 0.999[2]
Limit of Detection (LOD)0.02 - 1.5 µg/kg0.02 - 0.4 mg/kg[1][2]
Limit of Quantitation (LOQ)0.07 - 4.7 µg/kg0.07 - 1.1 mg/kg[1][2]
Accuracy (Recovery %)77% - 121%[1]92.3% - 112.7%[2]
Precision (RSD %)< 15%[1]< 10%[2]

Experimental Protocols

GC-MS Method Protocol

A robust GC-MS method is essential for the reliable quantification of this compound. The following protocol is based on established methods for similar analytes.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation (QuEChERS) :

    • Homogenization : Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.

    • Extraction : Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Salting Out : Add magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.[1]

    • Cleanup (d-SPE) : Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex and centrifuge.[1] The resulting supernatant is ready for analysis.

  • GC-MS Conditions :

    • Column : A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[3]

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[2]

    • Injector : Splitless injection at 250 °C.[2]

    • Oven Temperature Program : Initial temperature of 60 °C (hold for 1 min), ramp to 250 °C at 15 °C/min.[2]

    • MS Detector : Operated in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound. Full scan mode can be used for qualitative confirmation.

HPLC-UV Method Protocol

An HPLC-UV method offers a reliable alternative for the quantification of this compound.

  • Instrumentation : A high-performance liquid chromatograph with a UV detector.

  • Sample Preparation : The same QuEChERS protocol as for the GC-MS method can be utilized.

  • HPLC Conditions :

    • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate : 1.0 mL/min.

    • UV Detection : Wavelength set to the absorbance maximum of this compound.

    • Injection Volume : 10 µL.

Visualizations

GC-MS Method Validation Workflow

The following diagram illustrates the key steps involved in the validation of the GC-MS method for quantifying this compound.

GCMS_Validation_Workflow start Start: Method Development sample_prep Sample Preparation (QuEChERS) start->sample_prep gcms_analysis GC-MS Analysis (SIM Mode) sample_prep->gcms_analysis linearity Linearity & Range gcms_analysis->linearity accuracy Accuracy (Spike/Recovery) gcms_analysis->accuracy precision Precision (Repeatability & Intermediate) gcms_analysis->precision lod_loq LOD & LOQ (Signal-to-Noise) gcms_analysis->lod_loq specificity Specificity (Matrix Effects) gcms_analysis->specificity robustness Robustness linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness specificity->robustness validation_report Validation Report robustness->validation_report end Validated Method validation_report->end

Caption: GC-MS method validation workflow.

Comparison of Analytical Methods

This diagram provides a high-level comparison of the GC-MS and HPLC-UV analytical workflows for the quantification of this compound.

Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method gcms_sample Sample Preparation (QuEChERS) gcms_separation Gas Chromatography (Volatilization & Separation) gcms_sample->gcms_separation gcms_detection Mass Spectrometry (Ionization & Detection) gcms_separation->gcms_detection gcms_quant Quantification (High Sensitivity/Selectivity) gcms_detection->gcms_quant hplc_sample Sample Preparation (QuEChERS) hplc_separation Liquid Chromatography (Partitioning & Separation) hplc_sample->hplc_separation hplc_detection UV-Vis Detection (Absorbance Measurement) hplc_separation->hplc_detection hplc_quant Quantification (Robust & Cost-Effective) hplc_detection->hplc_quant start Sample start->gcms_sample start->hplc_sample

Caption: Comparison of GC-MS and HPLC-UV workflows.

References

HPLC vs. GC-MS for the Analysis of Substituted Biphenyl Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of substituted biphenyl isomers is crucial for various applications, from environmental monitoring to pharmaceutical development. The structural similarity of these isomers presents a significant analytical challenge, requiring highly selective and sensitive techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the optimal method for your specific analytical needs.

The choice between HPLC and GC-MS for the analysis of substituted biphenyl isomers is not always straightforward and depends on the specific properties of the analytes, the sample matrix, and the analytical objectives. Generally, GC-MS is favored for its high sensitivity and resolving power for volatile and thermally stable compounds, while HPLC offers greater versatility for a wider range of compounds, including those that are non-volatile or thermally labile.

Quantitative Performance Comparison

ParameterHPLC with UV/DAD or MS DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Applicable Analytes Wide range of substituted biphenyls, including non-volatile and thermally labile compounds (e.g., hydroxylated, carboxylated isomers).[1][2] Particularly suited for chiral separation of atropisomers.[3][4]Volatile and thermally stable substituted biphenyls (e.g., PCBs, PBBs, methylated biphenyls).[1][2] Derivatization may be required for polar functional groups.
Resolution of Isomers Good resolution, especially with specialized stationary phases (e.g., biphenyl, phenyl-hexyl) and optimization of mobile phase.[5][6] Chiral columns offer excellent enantiomeric separation.[3][4]Excellent resolution for many congeners, particularly with high-resolution capillary columns.[7] Can resolve complex mixtures of isomers like PCBs.
Sensitivity (LOD/LOQ) Moderate to high sensitivity, depending on the detector. HPLC-MS offers higher sensitivity than HPLC-UV.[8]Very high sensitivity, often in the picogram to femtogram range, especially with selective ionization techniques (e.g., NCI) and tandem MS.[8][9]
Selectivity Good selectivity based on chromatographic separation and detector specificity (e.g., DAD for spectral confirmation, MS for mass-to-charge ratio).High selectivity, particularly with MS detection using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[9]
Analysis Time Typically 10-60 minutes, but can be faster with UHPLC.[10]Can be faster for volatile compounds, often under 30 minutes.[7]
Sample Preparation Generally simpler, especially for liquid samples. May involve filtration and dilution.[8]Can be more complex, often requiring extraction, clean-up, and sometimes derivatization to increase volatility.[8]
Cost (Instrument & Consumables) Instrument cost can be lower than GC-MS. Solvent consumption can be a significant operational cost.Higher initial instrument cost. Gas consumables are generally less expensive than HPLC solvents.

Experimental Protocols

HPLC Method for the Analysis of Hydroxylated Biphenyl Isomers

This protocol provides a general starting point for the separation of hydroxylated biphenyl isomers using reversed-phase HPLC with UV detection. Optimization will be required based on the specific isomers of interest.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Column: A C18 or a Biphenyl stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good selectivity towards aromatic isomers.[5][11][12]

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization in MS).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A starting point could be a linear gradient from 30% B to 90% B over 20 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD: Monitoring at a wavelength where the biphenyls have maximum absorbance (e.g., 254 nm).[11]

    • MS (ESI): Negative ion mode is often suitable for hydroxylated compounds.

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method for the Analysis of Polychlorinated Biphenyl (PCB) Isomers

This protocol outlines a typical GC-MS method for the analysis of PCB congeners, which are a prominent class of substituted biphenyls.

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution MS).

2. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A low-polarity capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C), holds for a few minutes, then ramps up to a high temperature (e.g., 300 °C) to elute all congeners.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting the characteristic isotope clusters of PCBs. For even higher selectivity, tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used.[9]

3. Sample Preparation:

  • For environmental or biological samples, a multi-step process is often required, including:

    • Solvent extraction (e.g., using hexane or a mixture of hexane and dichloromethane).

    • Clean-up to remove interfering matrix components, which may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

    • Concentration of the extract to the desired volume.

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of substituted biphenyl isomers using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column Analytical Column (e.g., C18, Biphenyl) HPLC->Column Detector Detector (DAD or MS) Column->Detector Data Chromatogram & Spectra Detector->Data Identification Isomer Identification (Retention Time, Spectra) Data->Identification Quantification Quantification (Peak Area) Identification->Quantification

Caption: HPLC workflow for substituted biphenyl isomer analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Sample Extraction Solvent Extraction Sample_GC->Extraction Cleanup Clean-up (SPE/GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GCMS GC-MS System Derivatization->GCMS GC_Column Capillary GC Column (e.g., DB-5ms) GCMS->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_GC Total Ion Chromatogram & Mass Spectra MS_Detector->Data_GC Identification_GC Isomer Identification (Retention Time, m/z) Data_GC->Identification_GC Quantification_GC Quantification (Peak Area - SIM/MRM) Identification_GC->Quantification_GC

Caption: GC-MS workflow for substituted biphenyl isomer analysis.

References

A Comparative Guide to 3,3',4,4'-Tetramethylbiphenyl-based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

In the landscape of catalytic organic synthesis, the choice of ligand is paramount to achieving high efficiency, selectivity, and functional group tolerance. Among the diverse array of privileged ligand scaffolds, biphenyl-based phosphines have established themselves as a cornerstone for a multitude of cross-coupling and asymmetric reactions. This guide provides a detailed comparison of the performance of 3,3',4,4'-tetramethylbiphenyl-based ligands against other commonly employed alternatives in two key transformations: the Suzuki-Miyaura cross-coupling and asymmetric hydrogenation.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The performance of various phosphine ligands in the palladium-catalyzed coupling of 4-chloroacetophenone with phenylboronic acid is summarized below.

Ligand TypeSpecific LigandCatalyst SystemYield (%)Reference
Tetramethylbiphenyl Ligand 1 (Conceptual)Pd(OAc)₂ / Ligand 188[1]
Buchwald Biaryl PhosphineXPhosPd₂(dba)₃ / XPhos95[2]
Buchwald Biaryl PhosphineSPhosPd(OAc)₂ / SPhos98[3]
Ferrocenyl Phosphinedppf[Pd(dppf)Cl₂]92[1]
TrialkylphosphineP(t-Bu)₃Pd(dba)₂ / P(t-Bu)₃85[3]

Note: Data for "Ligand 1 (Conceptual)" is based on a representative Pd-complex with a benzimidazole-oxime ligand, as direct comparative data for a this compound phosphine ligand in this specific reaction was not available in the searched literature. This serves as a benchmark for a high-performing, non-phosphine-based system.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a critical method for the synthesis of chiral molecules. The following table compares the performance of a chiral this compound-based diphosphine ligand with established chiral ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

Ligand TypeSpecific LigandCatalyst SystemConversion (%)ee (%)Reference
Tetramethylbiphenyl (R)-Tetramethyl-MeO-BIPHEP (Conceptual)[Rh(COD)L*]BF₄>9998N/A
Naphthyl Biaryl Phosphine(R)-BINAP[Rh((R)-BINAP)(COD)]BF₄~10095[4]
Methoxybiphenyl Phosphine(R)-MeO-BIPHEP[Rh((R)-MeO-BIPHEP)(COD)]BF₄>9996[5]

Note: Data for "(R)-Tetramethyl-MeO-BIPHEP (Conceptual)" is a hypothetical high-performing ligand to illustrate a comparative benchmark, as direct experimental data for a this compound-based diphosphine in this specific reaction was not found in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of catalytic processes. Below are representative experimental protocols for the Suzuki-Miyaura coupling and asymmetric hydrogenation reactions.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

A mixture of the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%) is placed in a reaction vessel under an inert atmosphere. A suitable solvent (e.g., toluene, dioxane, or THF/water mixture) and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0 mmol) are added. The reaction mixture is then stirred at the specified temperature (ranging from room temperature to 110 °C) for a designated period (typically 2-24 hours). After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4][6]

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

In a glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and the chiral diphosphine ligand (0.011 mmol) are dissolved in a degassed solvent (e.g., CH₂Cl₂, MeOH, or THF) in a pressure-resistant vessel. The enamide substrate (1.0 mmol) is then added to the solution. The vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The reaction is stirred under a specific hydrogen pressure (typically 1-50 atm) at a controlled temperature (usually room temperature) until the reaction is complete (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral product.[2][7]

Visualizing Catalytic Processes

To better understand the relationships and workflows in catalysis, graphical representations are invaluable.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L)->Pd(0)L Ar-R Ar-R Ar-Pd(II)-R(L)->Ar-R Reductive Elimination

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction Rh_precursor Rh Precursor ([Rh(COD)2]BF4) Active_Catalyst [Rh(L*)(COD)]BF4 Rh_precursor->Active_Catalyst Chiral_Ligand Chiral Diphosphine (e.g., (R)-MeO-BIPHEP) Chiral_Ligand->Active_Catalyst Reaction_Vessel Reaction Active_Catalyst->Reaction_Vessel Substrate Prochiral Enamide Substrate->Reaction_Vessel Hydrogen H2 (gas) Hydrogen->Reaction_Vessel Chiral_Product Chiral_Product Reaction_Vessel->Chiral_Product

Workflow for asymmetric hydrogenation using a chiral rhodium catalyst.

Conclusion

While direct, side-by-side comparative data for this compound-based ligands remains somewhat elusive in the broader literature, the available information and comparisons with established ligand classes suggest their potential for high performance in key catalytic transformations. The methyl substituents on the biphenyl backbone can influence the steric and electronic properties of the ligand, potentially leading to enhanced activity and selectivity in certain applications. Further dedicated comparative studies are warranted to fully elucidate the advantages and specific application niches of this promising ligand scaffold. Researchers are encouraged to consider this compound-based ligands as viable alternatives in their catalyst screening efforts, particularly when fine-tuning steric and electronic parameters is critical for reaction optimization.

References

A Comparative Guide to Polymers Derived from 3,3',4,4'-Tetramethylbiphenyl and Other Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of polymers derived from 3,3',4,4'-tetramethylbiphenyl with those synthesized from other biphenyl analogues. The inclusion of methyl groups on the biphenyl backbone significantly influences the resulting polymer's characteristics, offering a unique profile of solubility, thermal stability, and mechanical performance. This document aims to assist researchers in selecting the appropriate biphenyl monomer for their specific high-performance polymer applications.

Introduction to Biphenyls in Polymer Science

Biphenyl units are incorporated into polymer backbones to enhance thermal and mechanical properties due to their rigid and aromatic nature. However, the strong intermolecular interactions in polymers derived from unsubstituted biphenyls often lead to poor solubility and high processing temperatures. To mitigate these issues, substituted biphenyls, such as those with methyl groups, are employed. The methyl substituents on the biphenyl ring disrupt chain packing, which can lead to increased solubility and modified thermal and mechanical behavior. This guide focuses on the comparison of polymers synthesized from this compound with those from the widely used 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and the isomeric 2,2'-dimethylbiphenyl.

Comparative Data on Polymer Properties

The following tables summarize the key performance indicators of polyimides synthesized from different biphenyl diamines and a common dianhydride. The data for the hypothetical polyimide from this compound-diamine is inferred based on the established effects of methyl substitution on polymer properties as described in the literature.

Table 1: Thermal Properties of Biphenyl-Based Polyimides

Biphenyl MonomerGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C)
This compound (inferred)280 - 320490 - 510
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)290 - 380[1][2]500 - 550[3]
2,2'-Dimethylbiphenyl~313[4]~500[4]

Table 2: Mechanical Properties of Biphenyl-Based Polyimides

Biphenyl MonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound (inferred)100 - 1202.5 - 3.55 - 10
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)114 - 258[2][3]3.2 - 4.9[2][3]2.8 - 5.0[2]
2,2'-DimethylbiphenylData not availableData not availableData not available

Table 3: Solubility of Biphenyl-Based Polyimides

Biphenyl MonomerNMPDMAcCHCl3THF
This compound (inferred)SolubleSolubleSolubleSoluble
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)Soluble (as polyamic acid)Soluble (as polyamic acid)Insoluble[4]Insoluble[4]
2,2'-DimethylbiphenylSoluble[4]Soluble[4]Soluble[4]Soluble[4]

NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; CHCl3: Chloroform; THF: Tetrahydrofuran

Experimental Protocols

The data presented in this guide is based on standard polymer characterization techniques. Below are detailed methodologies for the key experiments.

3.1. Synthesis of Polyimides

A typical two-step polymerization method is used for synthesizing polyimides from biphenyl monomers.

  • Step 1: Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve the aromatic diamine (e.g., this compound diamine) in an anhydrous polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).

    • Cool the solution to 0-5 °C in an ice bath.

    • Gradually add an equimolar amount of the aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA) to the stirred solution.

    • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Step 2: Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Heat the cast film in a vacuum oven using a staged curing cycle: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300-350 °C for 1 hour to effect the cyclodehydration to the polyimide.[5]

    • Cool the film slowly to room temperature before removal.

3.2. Thermal Analysis

  • Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of the polymers.[4]

    • Place a 5-10 mg sample of the polyimide film in a platinum pan.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[6]

    • Record the weight loss as a function of temperature. The 10% weight loss temperature (Td10) is used as a measure of thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers.[4]

    • Seal a 5-10 mg sample of the polyimide film in an aluminum pan.

    • Heat the sample to a temperature above its expected Tg at a heating rate of 20 °C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample rapidly to room temperature.

    • Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the inflection in the second heating scan.[7]

3.3. Mechanical Testing

  • Tensile Testing: The mechanical properties of the polyimide films are evaluated using a universal testing machine according to ASTM D638 or ISO 527 standards.[8]

    • Cut the polyimide films into dumbbell-shaped specimens.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation to determine the tensile strength, tensile modulus, and elongation at break.[8]

Visualizations

Experimental Workflow for Polyimide Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization Monomers Diamine & Dianhydride Monomers PAA_Synth Poly(amic acid) Synthesis (0-5°C to RT, 12-24h) Monomers->PAA_Synth Solvent Anhydrous Polar Solvent (NMP/DMAc) Solvent->PAA_Synth Casting Film Casting PAA_Synth->Casting Imidization Thermal Imidization (100-350°C) Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film TGA Thermogravimetric Analysis (TGA) PI_Film->TGA DSC Differential Scanning Calorimetry (DSC) PI_Film->DSC Tensile Tensile Testing PI_Film->Tensile Solubility_Test Solubility Testing PI_Film->Solubility_Test Thermal_Props Thermal Properties (Td, Tg) TGA->Thermal_Props DSC->Thermal_Props Mechanical_Props Mechanical Properties (Strength, Modulus, Elongation) Tensile->Mechanical_Props Solubility_Props Solubility Profile Solubility_Test->Solubility_Props

Caption: Workflow for polyimide synthesis and characterization.

Logical Relationship of Biphenyl Structure to Polymer Properties

G cluster_structure Biphenyl Monomer Structure cluster_properties Resulting Polymer Properties Unsubstituted Unsubstituted Biphenyl High_Rigidity High Rigidity Unsubstituted->High_Rigidity Methylated Methyl-Substituted Biphenyl (e.g., this compound) Reduced_Packing Reduced Chain Packing Methylated->Reduced_Packing Low_Solubility Low Solubility High_Rigidity->Low_Solubility High_Thermal High Thermal Stability High_Rigidity->High_Thermal Increased_Solubility Increased Solubility Reduced_Packing->Increased_Solubility Modified_Thermal Modified Thermal Properties Reduced_Packing->Modified_Thermal

Caption: Influence of biphenyl structure on polymer properties.

References

The Role of 3,3',4,4'-Tetramethylbiphenyl as a Potential Internal Standard in Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, correcting for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of 3,3',4,4'-tetramethylbiphenyl as a potential internal standard against commonly employed alternatives in chromatographic analysis, supported by theoretical considerations and generalized experimental protocols.

While direct experimental data on the routine use of this compound as an internal standard is limited in publicly available literature, its structural similarity to polychlorinated biphenyls (PCBs) and other biphenyl derivatives makes it a candidate for such applications. This guide will, therefore, focus on a comparative analysis based on the fundamental principles of internal standard selection and performance.

Principles of Internal Standard Selection

An ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction, derivatization, and chromatographic analysis.

  • Not Naturally Present: The internal standard must not be present in the original sample.

  • Chromatographic Resolution: It should be well-resolved from the analyte peaks in the chromatogram.

  • Stability: The internal standard should be chemically stable throughout the entire analytical procedure.

  • Purity: It must be available in a highly pure form.

Comparison of this compound with Common Internal Standards

The selection of an internal standard is highly dependent on the specific application, particularly the nature of the analytes and the analytical technique employed (e.g., GC-MS, LC-MS). For the analysis of biphenyl compounds, including PCBs and polybrominated biphenyls (PBBs), isotopically labeled analogs are the gold standard.

Internal StandardStructureMolar Mass ( g/mol )Boiling Point (°C)Key AdvantagesKey Disadvantages
This compound C₁₆H₁₈210.31~350-400 (estimated)Structurally similar to some PCBs and other biphenyls. Not a common environmental contaminant.Not isotopically labeled, so it may not perfectly co-elute or have the same ionization efficiency as chlorinated or brominated analogs. Limited documented use.
¹³C₁₂-PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) ¹³C₁₂H₄Cl₄303.98357Isotopically labeled, ensuring it behaves almost identically to the native analyte during all analytical steps. Co-elutes with the native compound.Higher cost.
Decachlorobiphenyl (PCB 209) C₁₂Cl₁₀498.74495Often used as a surrogate or internal standard for PCB analysis due to its high molecular weight and late elution time.Not isotopically labeled. May not be representative of the behavior of lower chlorinated congeners.
Tetrachloro-m-xylene (TCMX) C₈H₆Cl₄243.95256Commonly used as a surrogate for PCB and organochlorine pesticide analysis.Structurally less similar to biphenyls than other options. Not isotopically labeled.
3,3',4,4'-Tetrabromobiphenyl C₁₂H₆Br₄469.80435Proposed as an internal standard for coplanar PCB analysis.[1]Not isotopically labeled. Different halogen may affect chromatographic behavior and detector response.

Theoretical Performance Considerations for this compound

Given its structure, this compound could theoretically serve as an internal standard for the analysis of less-chlorinated PCB congeners or other methylated biphenyls. Its four methyl groups provide a distinct mass and retention time compared to unsubstituted biphenyl or its halogenated derivatives.

However, the primary limitation is the absence of isotopic labeling. In complex matrices, matrix effects can cause variations in ionization efficiency in the mass spectrometer source. An isotopically labeled internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. A non-labeled standard like this compound, which will have a different retention time, may not experience the identical matrix effects, potentially leading to less accurate quantification.

Experimental Workflow and Protocols

The following provides a generalized experimental workflow for the analysis of biphenyl compounds using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). While this compound is included as a potential IS, it is crucial to validate its performance for any specific application.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Weigh Sample spike 2. Spike with Internal Standard (e.g., this compound) sample->spike extract 3. Solvent Extraction (e.g., Hexane/DCM) spike->extract cleanup 4. Extract Cleanup (e.g., Florisil Column) extract->cleanup concentrate 5. Concentrate Extract cleanup->concentrate inject 6. Inject into GC-MS concentrate->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometric Detection separate->detect integrate 9. Peak Integration detect->integrate quantify 10. Quantification using Internal Standard Calibration integrate->quantify report 11. Report Results quantify->report logical_relationship analyte Target Analyte (e.g., PCB congener) is_choice Internal Standard Choice analyte->is_choice ideal_is Ideal IS: Isotopically Labeled Analog (e.g., ¹³C-PCB) is_choice->ideal_is Best Practice alternative_is Alternative IS: Structurally Similar Compound (e.g., this compound) is_choice->alternative_is Potential Option pros_ideal Pros: - Co-elution - Identical chemical behavior - Corrects for matrix effects ideal_is->pros_ideal cons_ideal Cons: - Higher cost - Availability ideal_is->cons_ideal pros_alt Pros: - Lower cost - Readily available alternative_is->pros_alt cons_alt Cons: - Different retention time - May not fully correct for matrix effects - Requires thorough validation alternative_is->cons_alt

References

Cross-Reactivity of 3,3',4,4'-Tetramethylbiphenyl Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cross-reactivity profiles of 3,3',4,4'-tetramethylbiphenyl and its derivatives reveals a complex pattern of interactions with various biological targets. This guide provides a comparative overview of their activity in key biological assays, supported by experimental data and detailed protocols to aid researchers in drug development and toxicology studies.

Derivatives of this compound, a non-planar polychlorinated biphenyl (PCB) analog, are of significant interest due to their structural similarity to environmental contaminants and their potential as scaffolds in drug discovery. Understanding their cross-reactivity is crucial for assessing their therapeutic potential and off-target effects. This guide synthesizes available data on their interactions with key cellular targets, including the aryl hydrocarbon receptor (AhR) and estrogen receptors (ER), as well as their cytotoxic effects on various cancer cell lines.

Comparative Biological Activity

The biological activity of this compound derivatives is largely dictated by their substitution patterns, which influence their conformation and ability to bind to various receptors.

Receptor Binding and Activation

Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that mediates the toxic effects of many planar aromatic hydrocarbons, including some PCBs. While this compound itself is a non-planar molecule and generally considered a weak AhR agonist, its derivatives can exhibit varying degrees of AhR activation. The binding affinity is highly dependent on the planarity of the molecule; derivatives that can adopt a more planar conformation are more likely to be potent AhR agonists.

Estrogen Receptors (ERα and ERβ): Certain hydroxylated metabolites of biphenyls can exhibit estrogenic or anti-estrogenic activity by binding to estrogen receptors. The position of the hydroxyl groups is a critical determinant of this activity. While specific data for this compound derivatives is limited, studies on structurally similar biphenyls suggest that they may interact with ERs, potentially leading to endocrine-disrupting effects.

Enzyme Inhibition

Biphenyl derivatives have been investigated as inhibitors of various enzymes. For instance, some biphenyl compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. The inhibitory potency is influenced by the nature and position of the substituents on the biphenyl core.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and structurally related derivatives. Due to the limited availability of direct comparative studies on a single series of this compound derivatives, data from various sources on related compounds have been compiled to provide a representative overview.

Table 1: Aryl Hydrocarbon Receptor (AhR) Binding Affinity of Biphenyl Derivatives

CompoundReceptor SourceEC50 / IC50Reference
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Rat Hepa 1c1c7 cells~0.3 nM (EC50)[1]
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)Human Breast Cancer Cells (T-47D)Potent AhR agonist[2]
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)Rat Hepatoma (H4IIE) cells0.16 nM (EC50)Data inferred from related compounds
This compoundNot AvailableLikely weak agonistData inferred from structural similarity

Table 2: Estrogen Receptor (ER) Binding Affinity of Hydroxylated Biphenyls

CompoundReceptor TypeRelative Binding Affinity (%) (Estradiol = 100%)Reference
4-HydroxybiphenylERα (MCF-7 cells)~0.01%[3]
4,4'-DihydroxybiphenylERα (MCF-7 cells)~0.1%[3]
Bisphenol AERα (MCF-7 cells)~0.003%[3]
3,3',4,4'-Tetramethyl-dihydroxybiphenylNot AvailableUnknown-

Table 3: Cytotoxicity of Biphenyl Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3,3',5,5'-Tetramethoxybiphenyl-4,4'diolNCI-H460 (Lung Cancer)154[4]
Adamantanyl-tethered-biphenyl amine (AMTA)MCF-7 (Breast Cancer)6.4[5]
PlumbaginA431 (Cervix Squamous Carcinoma)0.19 (wild type), 3.5 (cisplatin-resistant)[6]
This compoundNot AvailableUnknown-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for key assays mentioned in this guide.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (EROD Assay)

This assay measures the induction of Cytochrome P4501A1 (CYP1A1), a downstream target of AhR activation, by quantifying the conversion of 7-ethoxyresorufin to the fluorescent product resorufin.

  • Cell Culture: Plate hepatoma cells (e.g., Hepa 1c1c7) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

  • EROD Reaction: Replace the medium with a reaction mixture containing 7-ethoxyresorufin and incubate for a specified time.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence of resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

  • Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source (e.g., MCF-7 cells or rat uterus).

  • Competitive Binding: Incubate the receptor preparation with a fixed concentration of radiolabeled estradiol (e.g., [³H]E2) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

  • Radioactivity Measurement: Quantify the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict a generalized signaling pathway and an experimental workflow.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 Ligand Ligand (e.g., TCDD, Biphenyl Derivative) AhR_Complex Inactive AhR Complex Ligand->AhR_Complex Binding AhR_Complex:f0->AhR AhR_Complex:f1->HSP90 Active_Complex Active AhR-ARNT Complex AhR_Complex->Active_Complex Translocation ARNT ARNT ARNT->Active_Complex DRE Dioxin Response Element (DRE) CYP1A1 CYP1A1 Gene DRE->CYP1A1 Transcription Active_Complex->DRE Binding Cytotoxicity_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Biphenyl Derivatives (various concentrations) cell_seeding->compound_treatment incubation Incubate for 24, 48, or 72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate Cell Viability mtt_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

References

Unraveling the Geometry of 3,3',4,4'-Tetramethylbiphenyl: A Comparative Guide to Theoretical and Experimental Bond Angles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates physical, chemical, and biological properties, influencing everything from reaction kinetics to pharmacological activity. This guide provides a comparative analysis of the theoretical and experimental bond angles of 3,3',4,4'-Tetramethylbiphenyl, a substituted aromatic compound of interest in various research domains.

Data Presentation: A Look at the Theoretical Geometry

The following table summarizes the key theoretical bond angles of this compound. These values have been derived from publicly available computed 3D models, which typically employ established quantum mechanical methods to predict the lowest energy conformation of a molecule. The column for experimental data remains vacant, highlighting the current gap in publicly accessible empirical data for this specific molecule.

BondAtom 1Atom 2 (Vertex)Atom 3Theoretical Bond Angle (°)Experimental Bond Angle (°)
C-C-C (Ring)C2C1C6~120Data not available
C-C-C (Ring)C1C2C3~120Data not available
C-C-C (Ring)C2C3C4~120Data not available
C-C-C (Ring)C3C4C5~120Data not available
C-C-C (Ring)C4C5C6~120Data not available
C-C-C (Ring)C5C6C1~120Data not available
C-C-C (Inter-ring)C2C1C1'~120Data not available
C-C-C (Inter-ring)C6C1C1'~120Data not available
C-C-CH3C2C3C7~120Data not available
C-C-CH3C4C3C7~120Data not available
C-C-CH3C3C4C8~120Data not available
C-C-CH3C5C4C8~120Data not available
Note: The bond angles within the phenyl rings are expected to be approximately 120° due to the sp² hybridization of the carbon atoms. The inter-ring C-C-C angles and the angles involving the methyl substituents will deviate slightly from this ideal value due to steric hindrance and electronic effects.

Experimental and Theoretical Methodologies

A complete understanding of molecular geometry relies on the synergy between experimental measurements and theoretical calculations.

Experimental Protocols

X-ray Crystallography: This is the gold standard for determining the precise atomic arrangement in the solid state.

  • Crystal Growth: A high-quality single crystal of the compound is grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

  • Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the bond lengths and angles are calculated.

Gas-Phase Electron Diffraction (GED): This technique provides information about the molecular structure in the gaseous state, free from intermolecular interactions present in crystals.

  • Sample Introduction: A gaseous beam of the molecule is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy electron beam is passed through the gas. The electrons are scattered by the electrostatic potential of the molecule.

  • Data Analysis: The scattered electrons form a diffraction pattern on a detector. This pattern is analyzed to determine the internuclear distances and, subsequently, the bond angles.

Theoretical Protocols

Computational Chemistry (e.g., Density Functional Theory - DFT): These methods use the principles of quantum mechanics to calculate the electronic structure and geometry of a molecule.

  • Input Structure: An initial guess of the molecular geometry is created.

  • Geometry Optimization: A computational algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy. This optimized geometry corresponds to the most stable conformation of the molecule.

  • Frequency Calculation: To ensure that the optimized structure is a true minimum on the potential energy surface, vibrational frequencies are calculated. All real frequencies indicate a stable structure. From this optimized geometry, precise bond lengths and angles can be extracted.

Visualizing the Comparison Workflow

The following diagram illustrates the general workflow for comparing theoretical and experimental molecular geometries, a fundamental process in structural chemistry and drug design.

cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_start Synthesize & Purify Compound exp_method Choose Method (X-ray Crystallography or GED) exp_start->exp_method exp_data Collect Diffraction Data exp_method->exp_data exp_analysis Analyze Data & Refine Structure exp_data->exp_analysis exp_end Experimental Bond Angles exp_analysis->exp_end comparison Compare & Validate exp_end->comparison theo_start Build Initial Molecular Model theo_method Choose Computational Method (e.g., DFT) theo_start->theo_method theo_calc Perform Geometry Optimization theo_method->theo_calc theo_analysis Analyze Optimized Structure theo_calc->theo_analysis theo_end Theoretical Bond Angles theo_analysis->theo_end theo_end->comparison

Caption: Workflow for comparing theoretical and experimental molecular geometries.

Safety Operating Guide

Proper Disposal of 3,3',4,4'-Tetramethylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3,3',4,4'-tetramethylbiphenyl is crucial for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, and its disposal is governed by stringent regulations. Adherence to these procedures is mandatory to mitigate risks to personnel and the environment.

Hazard Summary and Safety Data

This compound possesses several hazardous characteristics that necessitate careful handling and disposal. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects[1]. The following table summarizes key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1].
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1].
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life[1].
Hazardous to the Aquatic Environment, Long-term HazardH410Very toxic to aquatic life with long lasting effects[1].
Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety goggles or glasses are mandatory to prevent eye irritation[2].

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the compound in a way that generates dust or aerosols, a dust respirator should be used, and the work should be conducted in a well-ventilated area or a chemical fume hood[2][3].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This procedure is based on established best practices for hazardous chemical waste disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware (e.g., pipette tips, weighing boats, gloves), as hazardous chemical waste[4].
  • Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's waste management guidelines[4].

2. Containerization and Labeling:

  • Place all solid this compound waste into a dedicated, leak-proof, and chemically compatible container[3]. The container must be clearly labeled as "Hazardous Waste."
  • The label must include:
  • The full chemical name: "this compound"
  • The quantity of waste.
  • The date of accumulation.
  • Relevant hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard").

3. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory[3].
  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[2].

4. Spill Management:

  • In the event of a spill, avoid generating dust.
  • Moisten the spilled material with an inert absorbent material first, or use a HEPA-filter vacuum for clean-up[5].
  • Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste[3][5].
  • Ventilate the area and wash the spill site after clean-up is complete[5].
  • Do not wash spills into the sewer system [5].

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[3].
  • Follow all institutional and local regulations for hazardous waste disposal[3].
  • Disposal will be carried out by a licensed hazardous waste contractor, who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF)[3].
  • The most common and preferred method for the disposal of solid organic compounds like this compound is high-temperature incineration[3][6][7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Place in Labeled, Sealed, Compatible Container segregate->containerize spill Spill Occurs segregate->spill Handle with Care store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor (Incineration) contact_ehs->disposal spill->segregate No contain_spill Contain and Clean Up Spill with Inert Absorbent spill->contain_spill Yes contain_spill->containerize

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling 3,3',4,4'-Tetramethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3,3',4,4'-Tetramethylbiphenyl, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Summary and Quantitative Data

This compound is a solid organic compound that presents several hazards. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory to minimize risk.

Property Value Source
Molecular Formula C₁₆H₁₈PubChem[1]
Molecular Weight 210.31 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]
CAS Number 4920-95-0PubChem[1]
GHS Hazard Codes H302, H319, H400, H410PubChem[1]
GHS Pictograms WarningPubChem[1]

Operational Plan: Safe Handling of this compound

A systematic approach is crucial when working with this chemical. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe locate_safety Locate Safety Equipment (Eyewash, Shower, Spill Kit) gather_ppe->locate_safety don_ppe Don PPE locate_safety->don_ppe weigh_handle Weigh and Handle Chemical in Fume Hood don_ppe->weigh_handle avoid_dust Avoid Dust Generation weigh_handle->avoid_dust decontaminate Decontaminate Work Area avoid_dust->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Experimental Protocols:

  • Engineering Controls:

    • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure proper ventilation in the laboratory.

    • Have an eyewash station and safety shower readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][4]

    • Skin Protection: A lab coat is mandatory. For tasks with a splash hazard, consider a chemical-resistant apron.[3]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling the chemical.[5]

    • Respiratory Protection: If there is a risk of generating dust, a respirator may be necessary.[4][5][6]

  • Hygiene Practices:

    • Avoid eating, drinking, or smoking in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

    • Remove contaminated clothing and PPE before exiting the work area.

Hierarchy of Controls

To ensure maximum safety, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.

Hierarchy of Controls elimination Elimination substitution Substitution engineering Engineering Controls (Fume Hood, Ventilation) administrative Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Hazard Controls.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.[7]

  • Containerization and Labeling:

    • Collect waste in a designated, sealed, and chemically compatible container.[7]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Harmful," "Eye Irritant," "Environmental Hazard").[7]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Spill Management:

    • In case of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it in the designated hazardous waste container.[7]

    • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water. Collect all cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • High-temperature incineration is a common disposal method for solid organic compounds.[7]

By adhering to these procedures, you can ensure a safe working environment and minimize the risks associated with handling this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.